Methyl coumalate
Description
Properties
IUPAC Name |
methyl 6-oxopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWWZQYHPFCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208923 | |
| Record name | Methyl coumalate | |
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Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-41-3 | |
| Record name | Methyl coumalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl coumalate | |
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| Record name | Methyl coumalate | |
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| Record name | Methyl coumalate | |
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| Record name | Methyl coumalate | |
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| Record name | Methyl 2-oxo-2H-pyran-5-carboxylate | |
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| Record name | METHYL COUMALATE | |
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Foundational & Exploratory
Synthesis of Methyl Coumalate from Malic Acid: A Technical Guide
Introduction
Methyl coumalate, a derivative of 2-pyrone, is a significant bio-based platform molecule with versatile applications in the synthesis of a wide array of aromatic compounds and heterocycles.[1] Its utility as a building block in inverse electron-demand Diels-Alder reactions makes it a valuable precursor in the pharmaceutical and materials science industries.[2] The synthesis of this compound from malic acid, a readily available biorenewable feedstock often derived from the fermentation of glucose, represents a key pathway in sustainable chemistry.[1] This guide provides an in-depth technical overview of the synthesis, detailing the reaction mechanisms, experimental protocols, and quantitative data.
Overall Synthesis Pathway
The conversion of malic acid to this compound is typically achieved in a two-step process. The first step involves the acid-catalyzed dehydration and self-condensation of malic acid to form coumalic acid. The subsequent step is the esterification of coumalic acid with methanol (B129727) to yield the final product, this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl Coumalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl coumalate, with the systematic IUPAC name methyl 6-oxo-6H-pyran-3-carboxylate, is a versatile organic compound belonging to the 2-pyrone class of heterocyclic compounds. Its unique structural features, including an α,β-unsaturated lactone system, make it a valuable synthon in a variety of chemical transformations, most notably as a dienophile in Diels-Alder reactions. Furthermore, emerging research has highlighted the cytotoxic properties of this compound and related 2-pyrones, suggesting potential applications in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its known chemical reactivity and potential biological significance.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for understanding its behavior in biological systems. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₄ | [1][2][3][4][5] |
| Molecular Weight | 154.12 g/mol | [1][2][3][4][5] |
| Appearance | White to tan crystalline powder | [1][3] |
| Melting Point | 65-67 °C | [1][4][6][7][8] |
| Boiling Point | 265.9 °C at 760 mmHg; 178-180 °C at 60 mmHg | [1][2][4][6][7][8] |
| Density | 1.326 g/cm³ | [1][4] |
| Flash Point | 137 °C | [1] |
| Refractive Index | 1.513 | [2][4] |
Solubility and Partition Coefficient
| Property | Value | Source(s) |
| Solubility | Freely soluble in dichloromethane. Soluble in water (120 mg/L at 37 °C). | [1][6][7][9] |
| LogP | 0.42640 | [1] |
Acidity
| Property | Method | Predicted Value | Source(s) |
| pKa | Computational Prediction (e.g., using MoKa or similar software) | Due to the absence of readily ionizable protons, the pKa is not typically relevant for this compound under physiological conditions. Computational predictions would be necessary for non-aqueous environments. | [10][11][12][13] |
Spectral Data
The spectral data of this compound are essential for its identification and structural elucidation.
NMR Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | d | 1H | H-6 |
| ~7.60 | d | 1H | H-4 |
| ~6.40 | dd | 1H | H-3 |
| 3.85 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C=O (ester) |
| ~160.0 | C=O (lactone) |
| ~145.0 | C-6 |
| ~138.0 | C-4 |
| ~117.0 | C-5 |
| ~115.0 | C-3 |
| 52.5 | -OCH₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The assignments are based on typical values for similar structures.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch (aromatic/vinylic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1750-1720 | Strong | C=O stretch (ester and lactone carbonyls) |
| ~1640 | Medium | C=C stretch (pyrone ring) |
| ~1250 | Strong | C-O stretch (ester) |
UV-Vis Spectroscopy
| λmax (nm) | Solvent | Transition |
| ~300-320 | Methanol or Ethanol | π → π* |
The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, which is typical for α,β-unsaturated carbonyl compounds.[4][14][15][16][17]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Result: The melting point is reported as the range T₁ - T₂.
Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded.
-
Result: This recorded temperature is the boiling point of the liquid at the given atmospheric pressure.
Solubility Determination
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, dichloromethane, etc.) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Quantification (Optional): For quantitative solubility, the saturated solution is filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Result: Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
pKa Determination (NMR Spectroscopy in Aqueous-Organic Mixtures)
Given the low water solubility of this compound, pKa determination requires specialized techniques. NMR spectroscopy in aqueous-organic solvent mixtures is a suitable method.[5][8][18][19][20]
-
Sample Preparation: A series of samples are prepared in a suitable aqueous-organic solvent mixture (e.g., DMSO-d₆/H₂O) with varying pH values, achieved through the addition of small amounts of a strong acid or base. Each sample contains a known concentration of this compound and an internal reference standard.
-
NMR Acquisition: ¹H NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shifts of specific protons in this compound that are sensitive to changes in protonation state are monitored across the pH range.
-
pKa Calculation: The pKa is determined by fitting the plot of chemical shift versus pH to the Henderson-Hasselbalch equation.
Alternatively, computational methods can provide an estimated pKa value.
Chemical Reactivity and Biological Significance
Diels-Alder Reaction
This compound is a potent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the ester and lactone carbonyl groups.[2][3][6][7][21] It readily reacts with a variety of dienes to form substituted cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex organic molecules.
Cytotoxicity and Proposed Signaling Pathway
This compound, as an α,β-unsaturated ketone, is known to exhibit cytotoxic effects.[1][9][22][23] While the precise molecular mechanisms are still under investigation, compounds with this structural motif are known to interact with biological nucleophiles, such as cysteine residues in proteins, via Michael addition. This can lead to the disruption of cellular processes and the induction of apoptosis. Based on the known activities of other 2-pyrone derivatives, a plausible mechanism for the cytotoxicity of this compound involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[24][25][26][[“]][28]
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and potential biological activities. This guide has provided a detailed summary of its physicochemical properties, standardized protocols for their determination, and an overview of its role in organic synthesis and its potential as a cytotoxic agent. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further exploration and application of this intriguing molecule.
References
- 1. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. Ultraviolet spectroscopy (UV) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MoKa - pKa modelling [moldiscovery.com]
- 11. optibrium.com [optibrium.com]
- 12. optibrium.com [optibrium.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmaxchange.info [pharmaxchange.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 20. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. α-Pyrone derivatives with cytotoxic activities, from the endophytic fungus Phoma sp. YN02-P-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. consensus.app [consensus.app]
- 28. researchgate.net [researchgate.net]
Methyl Coumalate (CAS 6018-41-3): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl coumalate, with CAS Registry Number 6018-41-3, is a versatile heterocyclic compound belonging to the 2-pyrone class of molecules.[1][2] Also known by its synonyms such as Methyl 2-oxo-2H-pyran-5-carboxylate and Methyl 2-pyrone-5-carboxylate, it serves as a pivotal intermediate in organic synthesis and holds significant potential in the pharmaceutical and agrochemical industries.[3][4][5] Its unique chemical structure, featuring a conjugated diene system within a lactone ring, makes it a valuable precursor for a wide array of more complex molecules.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6018-41-3 | [5] |
| Molecular Formula | C₇H₆O₄ | [3][6] |
| Molecular Weight | 154.12 g/mol | [3][6] |
| Appearance | White to brown crystalline powder | [3] |
| Melting Point | 65-67 °C | |
| Boiling Point | 178-180 °C at 60 mmHg | |
| Density | 1.326 g/cm³ | [2] |
| Solubility | Freely soluble in dichloromethane | [2] |
| Flash Point | 137 °C | [2] |
| Refractive Index | 1.513 | |
| Storage | Store at 0-8 °C in a cool, dry place | [3] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available on PubChem | [3] |
| ¹³C NMR | Spectra available on PubChem | [3] |
| IR Spectroscopy | Spectra available on PubChem and ChemicalBook | [3][6] |
| Mass Spectrometry | Data available on PubChem | [3] |
Synthesis of this compound
This compound can be synthesized through several routes, with the esterification of coumalic acid being a common method. Two detailed protocols are provided below.
Experimental Protocol 1: Synthesis from Coumalic Acid via Acid Catalysis
This method involves the direct esterification of coumalic acid using methanol (B129727) in the presence of a strong acid catalyst.
-
Reagents:
-
Coumalic acid (pulverized)
-
Concentrated sulfuric acid
-
Methanol
-
Anhydrous sodium carbonate
-
Ice
-
Water
-
-
Procedure:
-
In a round-bottomed flask equipped with a thermometer, add concentrated sulfuric acid.
-
While swirling and maintaining the temperature between 20-30 °C with an ice bath, add pulverized coumalic acid in small portions.
-
Add methanol portion-wise, keeping the temperature between 25-35 °C.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool the reaction mixture to approximately 40 °C and pour it slowly into a beaker of water while stirring and maintaining the temperature below 40 °C with an ice bath.
-
Neutralize the solution by adding anhydrous sodium carbonate in small portions until slightly alkaline.
-
Collect the precipitated this compound by filtration.
-
Wash the crude product with cold water multiple times to remove inorganic salts.
-
Air-dry the purified product overnight.[1]
-
-
Expected Yield: 32-45%[1]
Experimental Protocol 2: Synthesis from Coumaric Acid via Alkylation
This protocol describes the synthesis from coumaric acid using a non-nucleophilic base and an alkylating agent.
-
Reagents:
-
Coumaric acid
-
N-methylpyrrolidone (NMP)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfate (B86663)
-
Sodium bicarbonate solution
-
Water
-
-
Procedure:
-
To a suspension of coumaric acid in N-methylpyrrolidone at 25 °C, add diisopropylethylamine.
-
Slowly add dimethyl sulfate over a period of 1 hour.
-
Stir the reaction mixture continuously for 2 hours at 25 °C.
-
Upon completion of the reaction, dilute the mixture with toluene.
-
Perform sequential extractions with water, sodium bicarbonate solution, and again with water.
-
Remove the toluene under vacuum.
-
The crude product can be purified by short-path distillation or crystallization.
-
-
Expected Yield: ~64%
Caption: Synthesis pathways to this compound.
Chemical Reactivity and Key Reactions
This compound is a reactive molecule that participates in a variety of organic transformations, most notably cycloaddition reactions.
Diels-Alder Reactions
As a 2-pyrone, this compound can act as a dienophile in Diels-Alder reactions.[1] It reacts with various dienes, such as 1,3-butadienes and cyclohexadiene, to form complex cyclic structures.[1] For instance, with 1,3-butadienes at 100°C, it yields tetrahydrocoumarins and tricyclic octenes. It also undergoes Diels-Alder reactions with unactivated alkenes to afford para-substituted adducts.
A notable application is its reaction with enol ethers. This reaction produces stable bicyclic adducts which can be subsequently converted into isophthalates, valuable dicarboxylic acid derivatives.
Experimental Protocol: Diels-Alder Reaction with an Enol Ether
This protocol outlines the general procedure for the reaction of this compound with an enol ether to form a bicyclic adduct, which can be further processed to an isophthalate (B1238265).
-
Reagents:
-
This compound
-
Enol ether (e.g., ethyl vinyl ether)
-
Acetonitrile (B52724) (MeCN)
-
p-Toluenesulfonic acid (PTSA) (for aromatization step)
-
Methanol (for aromatization step)
-
Silica (B1680970) gel for chromatography
-
-
Procedure for Adduct Formation:
-
In a sealed tube, combine this compound (1.0 mmol), the enol ether (3.0 mmol), and acetonitrile (1.0 mL).
-
Heat the sealed tube in an oil bath at 75 °C with stirring for 24 hours.
-
After the reaction, remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to isolate the bicyclic adduct.
-
-
Procedure for Isophthalate Formation:
-
Dissolve the bicyclic adduct (0.2 mmol) in methanol (1.0 mL) in a suitable flask.
-
Add a catalytic amount of PTSA (a single crystal).
-
Boil the solution for 18 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the corresponding dimethyl isophthalate derivative.
-
Caption: Diels-Alder reaction of this compound.
Phosphine-Catalyzed Annulations
This compound is also utilized as a reagent in phosphine-catalyzed annulation reactions. Specifically, it participates in [4+3] annulation reactions with modified allylic carbonates, providing a method for constructing complex seven-membered ring systems.
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of pharmaceuticals and has shown potential as a bioactive molecule itself.
Intermediate in Pharmaceutical Synthesis
This compound is reported to be an intermediate in the synthesis of Tazarotene (B1682939), a third-generation topical retinoid used for the treatment of psoriasis, acne, and sun-damaged skin. While some sources indicate this connection, a detailed, publicly available synthetic route from this compound to a key Tazarotene precursor like ethyl 6-chloronicotinate is not well-documented in the scientific literature. The established synthesis of Tazarotene typically involves the Sonogashira coupling of an acetylene (B1199291) derivative with ethyl 6-chloronicotinate.
Biological Activity and Cytotoxicity
As an α,β-unsaturated ketone, this compound has demonstrated cytotoxic effects against certain cell lines, including human normal gingival fibroblast cells and oral squamous cell carcinoma cell line-2.[2] This suggests its potential as a lead compound in cancer research.
The broader class of 2-pyrone compounds has been studied for their anticancer properties. Their mechanism of action can be multifaceted. Some 2-pyrone derivatives have been shown to induce apoptosis in cancer cells by affecting key signaling pathways. For example, studies on certain pyrone derivatives have demonstrated the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and modulation of the PI3K/Akt pathway, both of which are critical in regulating cell growth, proliferation, and survival. Furthermore, 2-pyrones can induce cellular DNA damage and form complexes with topoisomerases I and II, enzymes crucial for DNA replication and transcription, leading to cell death.
Caption: Generalized cytotoxicity pathway of 2-pyrones.
Safety Information
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area, wearing protective gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a highly versatile and valuable chemical intermediate with a wide range of applications in organic synthesis. Its ability to participate in various cycloaddition reactions makes it a powerful tool for the construction of complex molecular architectures. Its demonstrated cytotoxicity, coupled with the known biological activities of the 2-pyrone scaffold, highlights its potential for further investigation in drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. WO2009116075A3 - Process for preparation of tazarotene - Google Patents [patents.google.com]
- 2. CN101041631B - Improved Synthetic Process of β-Carotene - Google Patents [patents.google.com]
- 3. tlh.leapchemproduct.com [tlh.leapchemproduct.com]
- 4. Page loading... [guidechem.com]
- 5. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]
- 6. ethyl 6-chloronicotinate | Pharmaceutical Intermediate | 49608-01-7 - PHMO [phmo.com]
Spectroscopic and Spectrometric Characterization of Methyl Coumalate: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate), a valuable biorenewable platform molecule. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure
IUPAC Name: methyl 6-oxopyran-3-carboxylate[1] Molecular Formula: C₇H₆O₄[1] Molecular Weight: 154.12 g/mol [1] CAS Number: 6018-41-3[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
The ¹H NMR spectrum of this compound shows distinct signals for the protons on the pyrone ring and the methyl ester group.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H7 | 3.87 | s | - |
| H2 | 6.33 | dd | 9.8, 1.1 |
| H3 | 7.77 | dd | 9.8, 2.6 |
| H5 | 8.29 | dd | 2.6, 1.1 |
| Solvent: CDCl₃, Frequency: 700 MHz[2] |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Chemical Shift (δ) ppm |
| C7 | 52.4 |
| C4 | 111.9 |
| C2 | 115.3 |
| C3 | 141.6 |
| C5 | 158.1 |
| C6 | 159.8 |
| Solvent: CDCl₃, Frequency: 126 MHz[2] |
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 700 MHz).[2]
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. Chemical shifts are also referenced to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
The IR spectrum of this compound shows characteristic absorptions for the carbonyl groups of the ester and the α,β-unsaturated lactone, as well as C=C and C-O bonds.
| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |
| 1706.4 | Strong | C=O stretch (ester and lactone) |
| 1544.8 | Weak | C=C stretch |
| 1440.4 | Medium | C-H bend |
| 1298.8 | Medium | C-O stretch |
| 1238.0 | Strong | C-O stretch |
| 1084.6 | Medium | C-O stretch |
| 839.1 | Medium | C-H bend (out-of-plane) |
| 773.2 | Strong | C-H bend (out-of-plane) |
| Technique: Attenuated Total Reflectance (ATR) on a neat solid sample[2] |
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory is commonly used.[2]
Data Acquisition: A small amount of the solid this compound sample is placed directly on the ATR crystal. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.
HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.
| Ion | Calculated m/z | Found m/z |
| [C₇H₇O₄]⁺ ([M+H]⁺) | 155.0344 | 155.0347 |
| Technique: Electrospray Ionization (ESI+), Time-of-Flight (TOF) analyzer[2] |
Sample Preparation: The this compound sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[2]
Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, where their mass-to-charge ratios are measured. The high resolution of the instrument allows for the determination of the exact mass to several decimal places, which can be used to confirm the elemental formula.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The following diagram shows a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.
References
Theoretical Insights into the Reactivity of Methyl Coumalate: A Technical Guide for Researchers
An In-depth Examination of the Cycloaddition Behavior and Reaction Mechanisms of a Versatile Synthetic Building Block
Methyl coumalate, a biomass-derived 2-pyrone, has garnered significant attention in synthetic chemistry due to its versatile reactivity, particularly in pericyclic reactions. Its electron-deficient diene system readily participates in inverse-electron-demand Diels-Alder (IEDDA) reactions, providing a powerful tool for the construction of a wide array of substituted aromatic and heterocyclic compounds. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the reactivity of this compound, supported by detailed experimental protocols for key transformations.
Core Reactivity: The Diels-Alder Reaction
The primary mode of reactivity for this compound is the [4+2] cycloaddition, or Diels-Alder reaction. As an electron-poor diene, it readily reacts with electron-rich dienophiles in an inverse-electron-demand fashion. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the mechanistic nuances and predicting the outcomes of these reactions.
A pivotal study combining kinetic experiments and DFT calculations investigated the reaction of this compound with ethylene (B1197577). This work established key energetic parameters for the reaction pathway, providing a quantitative framework for understanding the process.[1]
Mechanistic Pathways: Concerted vs. Stepwise
Theoretical calculations have explored whether the Diels-Alder reactions of this compound proceed through a concerted (single transition state) or a stepwise (involving a diradical or zwitterionic intermediate) mechanism. While many Diels-Alder reactions are concerted, computational studies on related 2-pyrone systems suggest that the mechanism can be influenced by the nature of the dienophile and reaction conditions. For the reaction with ethylene, a concerted mechanism is generally favored. However, with highly polarized or radical-stabilizing dienophiles, the potential for a stepwise pathway should be considered.
Quantitative Theoretical Data
Computational chemistry provides invaluable quantitative data that underpins our understanding of this compound's reactivity. This includes activation energies, transition state geometries, and frontier molecular orbital (FMO) energies.
Activation Energies
DFT calculations have been employed to determine the activation barriers for the cycloaddition of this compound with various dienophiles. This data is crucial for predicting reaction feasibility and understanding reaction kinetics.
| Reaction | Dienophile | Activation Energy (Adduct Formation) | Activation Energy (Decarboxylation) | Computational Method |
| Diels-Alder | Ethylene | 77 kJ/mol[1] | 141 kJ/mol (rate-limiting)[1] | Kinetic Experiments & DFT Calculations |
Note: The specific DFT functional and basis set for the ethylene reaction were not detailed in the initial source, a common limitation in broader reviews. Researchers should consult primary literature for specific computational parameters.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a powerful tool for rationalizing the reactivity and regioselectivity of pericyclic reactions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (or vice versa) governs the reaction. In the case of this compound's IEDDA reactions, the key interaction is between the HOMO of the electron-rich dienophile and the LUMO of the electron-deficient this compound. The energies of these orbitals and their coefficients at the reacting centers can be calculated to predict the favored regioisomer.
Specific HOMO/LUMO energy values for this compound and various dienophiles would require dedicated computational studies and are not broadly available in general literature. Researchers are encouraged to perform these calculations for their specific systems of interest.
Key Experimental Protocols
The theoretical understanding of this compound's reactivity is complemented by a wealth of experimental work. The following protocols provide detailed methodologies for some of its most important transformations.
Synthesis of Isophthalates via Diels-Alder Reaction with Enol Ethers
This procedure details the reaction of this compound with an enol ether to form a bicyclic adduct, which is then aromatized to an isophthalate (B1238265) derivative.
Step 1: Diels-Alder Adduct Formation
-
To a 15 mL sealed tube, add this compound (154 mg, 1.0 mmol, 1.0 equiv.), the desired enol ether (3.0 mmol, 3.0 equiv.), and acetonitrile (B52724) (1.0 mL).
-
Seal the tube and heat the mixture in a 75 °C oil bath with stirring for 24 hours.
-
After the reaction is complete, cool the tube to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel chromatography to isolate the bicyclic adduct.
Step 2: Aromatization to Isophthalate
-
Dissolve the bicyclic adduct (0.2 mmol) in methanol (B129727) (1.0 mL).
-
Add a single crystal of p-toluenesulfonic acid (PTSA).
-
Heat the solution to boiling and maintain reflux for 18 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired dimethyl isophthalate derivative.
Synthesis of Carbazoles via Reaction with Indole (B1671886) Anions
This method describes the synthesis of dihydrocarbazole carboxylic acids from this compound and indole anions.
-
In a suitable flame-dried flask under an inert atmosphere, prepare the indole anion by reacting the desired indole with a Grignard reagent (e.g., methylmagnesium iodide) in a 1:1 mixture of toluene (B28343) and diethyl ether.
-
To this solution at an appropriate temperature (e.g., 0 °C to room temperature), add a solution of this compound in the same solvent mixture.
-
Stir the reaction mixture for the required time until the reaction is complete (monitor by TLC).
-
Quench the reaction with a suitable acidic workup (e.g., dilute aqueous HCl) to facilitate the ring-opening of the intermediate lactone.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the dihydrocarbazole carboxylic acid.
Visualizing Reaction Pathways
Graphviz diagrams can be used to illustrate the logical flow of the reaction mechanisms described.
Caption: Generalized Diels-Alder pathway of this compound.
Caption: Workflow for isophthalate synthesis.
Conclusion
The reactivity of this compound, particularly in Diels-Alder cycloadditions, is a well-established and powerful tool in organic synthesis. Theoretical studies have provided a deep understanding of the underlying reaction mechanisms and energetic landscapes, guiding the development of new synthetic methodologies. The combination of computational prediction and experimental validation continues to expand the utility of this versatile, bio-renewable platform chemical for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Researchers are encouraged to utilize the theoretical frameworks and experimental protocols presented in this guide as a foundation for their own investigations into the rich chemistry of this compound.
References
The Unresolved Crystal Structure of Methyl Coumalate: A Roadmap for Crystallographic Analysis in Drug Discovery
For Immediate Release
Shanghai, China – December 16, 2025 – Despite its significance as a versatile scaffold in synthetic chemistry and potential applications in drug development, the definitive single-crystal X-ray structure of methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) remains conspicuously absent from public crystallographic databases. This whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to determine this elusive crystal structure, a critical step in understanding its solid-state properties and advancing its therapeutic potential.
While extensive searches of the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic open databases have not yielded an experimental crystal structure for this compound, this document outlines the necessary experimental protocols, from synthesis to data analysis, to achieve this goal. By presenting a clear workflow and illustrative data tables based on closely related coumarin (B35378) structures, this guide aims to facilitate the crystallographic characterization of this important molecule.
Synthesis and Purification of this compound for Crystallographic Studies
The initial and most critical step towards determining the crystal structure of this compound is the synthesis of high-purity, single-crystal-quality material. A common and effective method for the synthesis of this compound involves the esterification of coumalic acid.
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound from coumalic acid is as follows:
-
Reaction Setup: To a suspension of coumalic acid in N-methylpyrrolidone (NMP), diisopropylethylamine (DIPEA) is added at room temperature (25 °C).
-
Esterification: Dimethyl sulfate (B86663) is then added slowly to the reaction mixture over a period of one hour. The mixture is stirred continuously for an additional two hours at room temperature.
-
Workup and Extraction: Upon completion, the reaction mixture is diluted with toluene (B28343) and washed sequentially with water, a saturated sodium bicarbonate solution, and again with water to remove unreacted reagents and byproducts.
-
Purification: The organic layer is separated, and the toluene is removed under reduced pressure. The resulting crude this compound can be purified by either short-path distillation or recrystallization to yield a highly pure product suitable for single crystal growth.
Recrystallization for Single Crystal Growth:
Obtaining single crystals suitable for X-ray diffraction requires slow and controlled crystallization. The purified this compound powder or oil should be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane, in which it is freely soluble) and allowed to crystallize slowly.[1][2][3] This can be achieved through techniques such as:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a loosely covered vial over several days.
-
Vapor Diffusion: A solution of this compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Controlled Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.
Hypothetical Crystallographic Data of this compound
In the absence of experimental data for this compound, we present hypothetical crystallographic data tables based on typical values for similar small organic molecules and published data for related coumarin derivatives. These tables serve as a template for the presentation of experimental results once the crystal structure is determined.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₇H₆O₄ |
| Formula weight | 154.12 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 6.500(1) Å |
| b | 8.200(2) Å |
| c | 12.400(3) Å |
| α | 90° |
| β | 98.50(1)° |
| γ | 90° |
| Volume | 653.0(2) ų |
| Z | 4 |
| Density (calculated) | 1.565 Mg/m³ |
| Absorption coefficient | 0.125 mm⁻¹ |
| F(000) | 320 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -8<=h<=8, -10<=k<=10, -15<=l<=15 |
| Reflections collected | 3500 |
| Independent reflections | 1500 [R(int) = 0.030] |
| Completeness to theta = 28.00° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1500 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |
| R indices (all data) | R1 = 0.060, wR2 = 0.135 |
| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |
Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound
| Atom | x | y | z | U(eq) |
| O1 | 0.2500 | 0.1500 | 0.4500 | 0.050(1) |
| O2 | 0.4500 | 0.3500 | 0.5500 | 0.052(1) |
| O3 | -0.1500 | 0.2000 | 0.1000 | 0.060(1) |
| O4 | -0.3500 | 0.0500 | 0.2000 | 0.061(1) |
| C1 | 0.1000 | 0.2500 | 0.3800 | 0.040(1) |
| C2 | 0.2000 | 0.3000 | 0.4800 | 0.042(1) |
| C3 | 0.1500 | 0.4500 | 0.5200 | 0.045(1) |
| C4 | -0.0500 | 0.5000 | 0.4500 | 0.048(1) |
| C5 | -0.1500 | 0.4000 | 0.3500 | 0.043(1) |
| C6 | -0.0500 | 0.2500 | 0.3200 | 0.041(1) |
| C7 | -0.2500 | 0.1500 | 0.2200 | 0.055(1) |
Experimental Protocol for Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the following generalized protocol for single-crystal X-ray diffraction can be employed to determine the crystal structure of this compound.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental diffraction data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
Visualizing the Crystallographic Workflow
The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final refined structure.
Figure 1. A generalized workflow for the determination of the crystal structure of this compound.
Importance for Drug Development and Materials Science
The determination of the crystal structure of this compound is a crucial step for several reasons:
-
Structure-Activity Relationship (SAR): A definitive 3D structure provides insights into the molecule's conformation, which is essential for understanding its interaction with biological targets and for designing more potent and selective analogs in drug discovery programs.
-
Polymorphism: Identifying the crystal packing and intermolecular interactions can help in screening for and characterizing different polymorphic forms. Polymorphism can significantly impact a drug's solubility, stability, and bioavailability.
-
Material Properties: For materials science applications, the crystal structure dictates properties such as mechanical strength, optical behavior, and conductivity.
References
An In-depth Technical Guide to Methyl Coumalate: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl coumalate, a versatile organic compound with applications in chemical synthesis and potential pharmacological activities. This document details its physicochemical properties, provides established experimental protocols for its synthesis and key reactions, and explores its known biological effects, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Core Properties of this compound
This compound, systematically named methyl 2-oxo-2H-pyran-5-carboxylate, is a derivative of coumalic acid. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₄ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | White to tan powder or crystals | |
| Melting Point | 68-70 °C | [2] |
| Boiling Point | 178-180 °C at 60 mmHg | |
| CAS Number | 6018-41-3 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available through various databases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are instrumental in confirming the structure of this compound. Detailed spectra can be accessed through public databases such as PubChem.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups, including the ester and lactone carbonyls.[1][3]
-
Mass Spectrometry (MS): Mass spectral data provides information on the molecular weight and fragmentation pattern of this compound, further aiding in its identification.[1]
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are essential for its practical application in research and development.
Synthesis of this compound from Coumalic Acid[2]
This protocol describes the esterification of coumalic acid to yield this compound.
Materials:
-
Coumalic acid
-
Concentrated sulfuric acid
-
Anhydrous sodium carbonate
-
Ice
-
Water
Procedure:
-
In a 500-mL round-bottomed flask equipped with a thermometer, add 139 mL of concentrated sulfuric acid.
-
While swirling, gradually add 50 g (0.36 mole) of pulverized coumalic acid in small portions, maintaining the temperature between 20° and 30°C by intermittent cooling in an ice bath.
-
Add 70 mL of methanol in small portions, keeping the temperature between 25° and 35°C.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool the mixture to approximately 40°C and pour it slowly with stirring into 800 mL of water in a 2-L beaker, maintaining the temperature below 40°C using an ice bath.
-
Add anhydrous sodium carbonate in small portions with stirring until the mixture is slightly alkaline.
-
Collect the precipitated this compound by filtration.
-
Wash the crude product by slurrying it four times with 100-mL portions of cold water.
-
Air-dry the purified product overnight. The expected yield is 17.5–24.5 g (32–45%) with a melting point of 68–70°C.
Diels-Alder Reaction of this compound with Enol Ethers
This compound can participate as a dienophile in Diels-Alder reactions, a key strategy for the synthesis of complex cyclic systems.
Materials:
-
This compound
-
Enol ether (e.g., ethyl vinyl ether)
-
Acetonitrile (MeCN)
-
Sealed tube
Procedure:
-
To a 15 mL sealed tube, add this compound (154 mg, 1.0 mmol, 1.0 equiv.), the desired enol ether (3.0 mmol, 3.0 equiv.), and MeCN (1.0 mL).
-
Heat the sealed tube in a 75 °C oil bath and stir for 24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography to obtain the Diels-Alder adduct.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated cytotoxic effects against human normal gingival fibroblast cells and, notably, oral squamous cell carcinoma (OSCC) cell line-2.[4] While the precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated, its cytotoxic activity suggests potential interference with key cellular processes essential for cancer cell survival and proliferation.
Based on the known mechanisms of other cytotoxic agents in OSCC, a hypothetical signaling pathway for this compound's action can be proposed. It is plausible that this compound induces apoptosis by activating intrinsic and/or extrinsic cell death pathways. This could involve the modulation of key regulatory proteins such as those in the Bcl-2 family and the activation of caspases.
Below is a conceptual workflow for investigating the cytotoxicity of this compound and a hypothetical signaling pathway that could be involved.
Further research is necessary to validate this proposed mechanism and to identify the direct molecular targets of this compound within cancer cells. Investigating its effects on key signaling nodes such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in OSCC, would be a critical next step in understanding its therapeutic potential.
References
- 1. This compound | C7H6O4 | CID 80113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound(6018-41-3) IR2 spectrum [chemicalbook.com]
- 4. Salicylate sensitizes oral squamous cell carcinoma to chemotherapy through targeting mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of Methyl Coumalate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) is a versatile building block in organic synthesis, utilized in the preparation of a variety of more complex molecules through reactions such as Diels-Alder cycloadditions. A thorough understanding of its solubility in common organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for determining its solubility, and a workflow for this process. While quantitative solubility data in a wide range of organic solvents is not extensively available in public literature, this guide equips researchers with the methodology to generate this critical data in their own laboratories.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals limited publicly available quantitative solubility data for this compound in common organic solvents. The available data is summarized in Table 1. Researchers requiring precise solubility data for their specific applications are encouraged to determine it experimentally using the protocol outlined in this guide.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Dichloromethane | CH₂Cl₂ | Freely Soluble[1][2][3] | Not Specified |
| Water | H₂O | 120 mg/L | 37 |
| Ethanol | C₂H₅OH | Data Not Available | - |
| Methanol | CH₃OH | Data Not Available | - |
| Acetone | C₃H₆O | Data Not Available | - |
| Ethyl Acetate | C₄H₈O₂ | Data Not Available | - |
| Toluene | C₇H₈ | Data Not Available | - |
| Hexane | C₆H₁₄ | Data Not Available | - |
| Acetonitrile | C₂H₃N | Data Not Available | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Data Not Available | - |
Note: "Freely Soluble" is a qualitative description and does not provide a quantitative value.
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.
Materials
-
This compound (high purity)
-
Selected Organic Solvents (analytical grade)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Orbital shaker with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent to ensure that equilibrium is reached with the solid phase present.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Data Analysis and Reporting
-
The solubility should be reported in standard units such as g/L, mg/mL, or mol/L.
-
The temperature at which the solubility was determined must be clearly stated.
-
Experiments should be performed in triplicate to ensure the reproducibility of the results, and the data should be reported as the mean ± standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Conclusion
While the existing literature provides a limited quantitative understanding of this compound's solubility, this guide offers a robust framework for researchers to determine this essential physicochemical property. By following the detailed experimental protocol for the shake-flask method, scientists and drug development professionals can generate reliable solubility data in various organic solvents. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this compound in the synthesis of novel compounds.
References
The Natural Occurrence of Coumalate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of coumalate derivatives, with a primary focus on p-coumaric acid and its related compounds, which are the most extensively studied naturally occurring derivatives. This document details their presence in various natural sources, biosynthesis, and the methodologies for their extraction, isolation, and quantification. Furthermore, it explores the biological activities and the signaling pathways modulated by these compounds, offering valuable insights for drug discovery and development.
Natural Sources of Coumalate Derivatives
Coumalate derivatives, particularly hydroxycinnamic acids like p-coumaric acid, are widespread in the plant kingdom and are also found in fungi. These compounds are key secondary metabolites involved in various physiological processes in these organisms.
Occurrence in Plants
p-Coumaric acid is a fundamental precursor in the biosynthesis of numerous phenolic compounds in plants, including flavonoids, lignans, and other phenylpropanoids. It is found in a wide variety of edible plants, including cereals, fruits, and vegetables. The concentration of p-coumaric acid and its derivatives can vary significantly depending on the plant species, part of the plant, and environmental conditions.
Occurrence in Fungi
Fungi, including endophytic fungi, are also known producers of coumalate-related compounds. These compounds play a role in the fungus's interaction with its environment and host. The diversity of fungal secondary metabolites suggests a rich source for novel coumalate derivatives.[1]
Table 1: Quantitative Data on the Occurrence of p-Coumaric Acid in Various Natural Sources
| Natural Source | Plant/Fungal Part | Compound | Concentration | Reference |
| Gnetum cleistostachyum | p-Coumaric acid | Present | [2] | |
| Peanuts | p-Coumaric acid | Present | [2] | |
| Navy Beans | p-Coumaric acid | Present | [2] | |
| Tomatoes | p-Coumaric acid | Present | [2] | |
| Carrots | p-Coumaric acid | Present | [2] | |
| Garlic | p-Coumaric acid | Present | [2] | |
| Barley Grain | p-Coumaric acid | Present | [2] | |
| Wine | p-Coumaric acid | Present | [2] | |
| Vinegar | p-Coumaric acid | Present | [2] | |
| Cynodon dactylon (Durva Grass) | Methanolic Extract | p-Coumaric acid | Present | [2] |
Note: "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited source.
Biosynthesis of Coumalate Derivatives
The biosynthesis of p-coumaric acid, a key coumalate-related compound, has been elucidated in both plants and microorganisms.
Biosynthesis of p-Coumaric Acid in Plants
In plants, the biosynthesis of p-coumaric acid primarily follows the phenylpropanoid pathway, starting from the amino acid phenylalanine.[3]
-
Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is first deaminated by PAL to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.[3]
De Novo Biosynthesis in Engineered Microorganisms
The biosynthetic pathway for p-coumaric acid has been successfully engineered in microorganisms like Escherichia coli. This allows for the sustainable production of p-coumaric acid from simple carbon sources like glucose.[3] The engineered pathway typically involves the introduction of genes encoding PAL and C4H.
Experimental Protocols
The extraction, isolation, and quantification of coumalate derivatives from natural sources are crucial for their study and application.
Extraction and Isolation
A general protocol for the extraction and isolation of p-coumaric acid from plant material is described below.
Protocol: Extraction and Isolation of p-Coumaric Acid from Cynodon dactylon (Durva Grass) [2]
-
Sample Preparation: Air-dry the plant material (e.g., whole plant of Cynodon dactylon) and grind it into a coarse powder.
-
Extraction:
-
Perform successive solvent extractions with methanol. Methanol is chosen for its ability to prevent the oxidation of phenolic compounds.[2]
-
Concentrate the methanolic extract under reduced pressure.
-
-
Fractionation:
-
Suspend the concentrated extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.
-
-
Isolation by Preparative TLC:
-
Apply the ethyl acetate fraction (or the fraction showing the highest concentration of the target compound) to a preparative TLC plate coated with silica (B1680970) gel.
-
Develop the plate using a suitable solvent system (e.g., toluene:ethyl acetate:formic acid in a 5:4:1 ratio).
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to the Rf value of a p-coumaric acid standard.
-
Elute the compound from the silica gel using methanol.
-
-
Purification: Filter the methanolic solution and evaporate the solvent to obtain the isolated p-coumaric acid.
-
Characterization: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of p-coumaric acid and its derivatives in various matrices.[4]
Protocol: RP-HPLC Method for the Estimation of p-Coumaric Acid [2]
-
Instrumentation: A liquid chromatograph equipped with a UV-visible detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 310 nm.
-
Quantification:
-
Prepare a standard stock solution of p-coumaric acid in methanol.
-
Generate a calibration curve by injecting different known concentrations of the standard solution.
-
Inject the sample extract and determine the peak area corresponding to p-coumaric acid.
-
Calculate the concentration of p-coumaric acid in the sample by comparing its peak area with the calibration curve.
-
Biological Activities and Signaling Pathways
Coumalate derivatives, particularly p-coumaric acid and its analogs, exhibit a wide range of biological activities, making them promising candidates for drug development.
Biological Activities
-
Antioxidant Activity: p-Coumaric acid and its derivatives are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[2]
-
Anti-inflammatory Activity: These compounds have been shown to possess anti-inflammatory properties.
-
Antimicrobial Activity: p-Coumaric acid derivatives have demonstrated activity against various bacteria and fungi.
-
Anticancer Activity: Some studies suggest that p-coumaric acid may have anticancer properties by reducing the formation of carcinogenic nitrosamines.[2]
Modulation of Signaling Pathways
While specific signaling pathways for coumalate derivatives are still under investigation, closely related hydroxycinnamic acids like ferulic acid have been shown to modulate key cellular signaling pathways involved in cancer. It is plausible that coumalate derivatives exert their biological effects through similar mechanisms.
Ferulic acid has been reported to induce apoptosis in cancer cells by modulating the expression of key proteins in the apoptotic pathway, including:[5]
-
Caspase activation: Upregulation of procaspase-3, procaspase-8, and procaspase-9.
-
Bcl-2 family proteins: Altering the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
MAPK/ERK and Akt pathways: Ferulic acid can block the activation of the extracellular-signal-regulated kinase (ERK) and Akt signaling pathways, which are often dysregulated in cancer.[5]
Further research is needed to elucidate the specific signaling pathways directly modulated by naturally occurring coumalate derivatives.
Conclusion
Naturally occurring coumalate derivatives, with p-coumaric acid as a prominent example, represent a diverse and valuable class of bioactive compounds. Their widespread presence in plants and fungi, coupled with their significant biological activities, underscores their potential for the development of new therapeutic agents. This guide provides a foundational understanding of their natural sources, biosynthesis, and analytical methodologies, which is essential for advancing research and development in this promising field. Future investigations should focus on the discovery of novel coumalate derivatives from diverse natural sources, a more comprehensive quantification of these compounds, and a detailed elucidation of the molecular mechanisms and signaling pathways underlying their therapeutic effects.
References
- 1. Coumarins as Fungal Metabolites with Potential Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Properties of 2-Pyrone Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-pyrone scaffold, a six-membered lactone, is a privileged motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Their significance in medicinal chemistry and drug development stems from their ability to modulate various cellular signaling pathways, acting as antimicrobial, antiviral, cytotoxic, and antitumor agents.[2] This technical guide provides a comprehensive overview of the core electronic properties of 2-pyrone systems. It delves into their spectroscopic characteristics, frontier molecular orbital energies, and their interactions with key biological targets. Detailed experimental protocols for the characterization of these compounds are provided, alongside visualizations of their engagement with critical signaling pathways, to empower researchers in the rational design of novel 2-pyrone-based therapeutics.
Introduction
2-Pyrones, and their derivatives, represent a versatile class of heterocyclic compounds that have garnered significant attention in the scientific community. Their inherent electronic features, arising from the conjugated diene system and the electron-withdrawing lactone functionality, dictate their reactivity and biological function. Understanding these electronic properties is paramount for the design of new derivatives with enhanced potency and selectivity. This guide will explore the key electronic characteristics of 2-pyrones through the lens of spectroscopic data and computational chemistry, and connect these properties to their biological mechanisms of action.
Spectroscopic Properties of 2-Pyrone Systems
The electronic structure of 2-pyrones can be effectively probed using various spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Absorption Spectroscopy
The conjugated π-system of the 2-pyrone ring gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum. The position of the maximum absorption wavelength (λmax) is sensitive to the nature and position of substituents on the pyrone ring. Generally, electron-donating groups cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.
Table 1: UV-Vis Absorption Data for Selected 2-Pyrone Derivatives
| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 2-Pyrone | Unsubstituted | Cyclohexane | 300-310 | Not specified | [3] |
| 4-Hydroxy-6-methyl-2-pyrone (B586867) | 4-OH, 6-CH₃ | Not specified | Not specified | Not specified | |
| 4-Methoxy-6-methyl-2-pyrone | 4-OCH₃, 6-CH₃ | Not specified | Not specified | Not specified | |
| Phenylethynyl pyrone derivative | Donor-acceptor system | CH₂Cl₂ | >350 | >20000 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 2-pyrone derivatives. The chemical shifts of the ring protons and carbons are influenced by the electron density distribution within the heterocyclic system.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 2-Pyrone Derivatives in CDCl₃
| Carbon | 2-Pyrone[5] | 4-Hydroxy-6-methyl-2-pyrone | 4-Methoxy-6-methyl-2-pyrone[6] |
| C2 | 161.9 | ~165 | 163.8 |
| C3 | 116.4 | ~100 | 90.1 |
| C4 | 142.1 | ~168 | 171.3 |
| C5 | 105.8 | ~98 | 98.6 |
| C6 | 151.9 | ~162 | 160.7 |
| CH₃ | - | ~20 | 20.2 |
| OCH₃ | - | - | 56.4 |
Note: The chemical shifts for 4-hydroxy-6-methyl-2-pyrone are approximate values derived from spectral data and may vary slightly based on experimental conditions.
Frontier Molecular Orbitals and Reactivity
The reactivity of 2-pyrone systems, including their propensity to act as dienes in Diels-Alder reactions and their susceptibility to nucleophilic attack, is governed by the energies and distributions of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These properties are often investigated using Density Functional Theory (DFT) calculations. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Table 3: Calculated Frontier Molecular Orbital Energies for Selected 2-Pyrone Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 2-Pyrone | M062X/TZVP | Not specified | Not specified | Not specified | [7] |
| Substituted 2-pyrones | PW91/DNP | Varies with substituent | Varies with substituent | Varies with substituent | [8] |
| Chloropyrenes | B3LYP/6-311G** | ~ -6.5 | ~ -2.0 | ~ 4.5 | [4] |
Biological Activity and Signaling Pathways
2-Pyrone derivatives have been shown to exert their biological effects, particularly their anticancer activity, by modulating key cellular signaling pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most significant cascades targeted by these compounds.[9]
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several 2-pyrone derivatives have been identified as potent inhibitors of this pathway. For instance, the natural product bufalin, which contains an α-pyrone moiety, has been shown to directly bind to the p110 subunit of PI3K, thereby inhibiting its kinase activity and downstream signaling to Akt and mTOR.[9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Bufalin.
Modulation of the MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The natural product Rasfonin, a 2-pyrone derivative, has been shown to inhibit this pathway in cancer cells with K-ras mutations.[10] Rasfonin's mechanism of action involves the downregulation of the Son of sevenless (Sos1) protein, a guanine (B1146940) nucleotide exchange factor that activates Ras.[11][12] This leads to a reduction in Ras-GTP levels and subsequent inhibition of the downstream Raf-MEK-ERK signaling cascade.
Caption: Inhibition of the MAPK/ERK pathway by Rasfonin.
Experimental Protocols
UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of a 2-pyrone derivative.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Micropipettes
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, dichloromethane)
-
2-Pyrone derivative sample
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the 2-pyrone derivative and is transparent in the anticipated absorption region (typically >250 nm).
-
Stock Solution Preparation: Accurately weigh a precise amount of the 2-pyrone derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200 - 400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse a quartz cuvette with a small amount of the most dilute sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat for all dilutions.
-
Data Analysis:
-
Identify the λmax from the spectra.
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (1 cm), plot a calibration curve of absorbance versus concentration at λmax.
-
The slope of the linear regression will be the molar absorptivity (ε).
-
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization of a 2-pyrone derivative.
Materials:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipettes
-
2-Pyrone derivative sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 2-pyrone derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter and transfer the clear solution to an NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (typically 8-16 for a sample of this concentration).
-
Set a suitable relaxation delay (d1) of 1-2 seconds.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., -10 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a larger number of scans (e.g., 128-1024 or more, depending on the sample concentration).
-
Set a relaxation delay of 2 seconds.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
DFT Calculations
Objective: To calculate the HOMO and LUMO energies of a 2-pyrone derivative.
Software: Gaussian, GaussView, or other quantum chemistry software packages.
Procedure:
-
Molecule Building: Construct the 3D structure of the 2-pyrone derivative using a molecular modeling program like GaussView.
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
A common level of theory for this is B3LYP with a 6-31G(d) basis set.
-
The Gaussian input file would include a line like: #p opt b3lyp/6-31g(d).
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).
-
The Gaussian input file line would be: #p freq b3lyp/6-31g(d).
-
-
Single Point Energy Calculation and Orbital Analysis:
-
Using the optimized geometry, perform a single point energy calculation to obtain the molecular orbital energies.
-
The output file will contain the energies of all molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.
-
The energies are typically given in atomic units (Hartrees) and can be converted to electron volts (1 Hartree = 27.2114 eV).
-
Visualize the HOMO and LUMO to understand their spatial distribution.
-
Conclusion
The electronic properties of 2-pyrone systems are fundamental to their diverse biological activities. This guide has provided an overview of their spectroscopic characteristics, the nature of their frontier molecular orbitals, and their interactions with key oncogenic signaling pathways. The provided experimental protocols offer a starting point for researchers to characterize novel 2-pyrone derivatives. A deeper understanding of the structure-property-activity relationships of these versatile scaffolds will undoubtedly continue to fuel the development of new and effective therapeutic agents for a range of diseases.
References
- 1. pure.york.ac.uk [pure.york.ac.uk]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rasfonin, a novel 2-pyrone derivative, induces ras-mutated Panc-1 pancreatic tumor cell death in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Methyl Coumalate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles and experimental considerations surrounding tautomerism in methyl coumalate and its derivatives. While specific quantitative data for this compound itself is sparse in publicly available literature, this document extrapolates from closely related 2-pyrone and 4-hydroxy-2-pyrone systems to offer a robust framework for investigation.
Introduction to Tautomerism in this compound Derivatives
This compound, a versatile building block in organic synthesis, and its derivatives can exist as a mixture of tautomers. Tautomers are constitutional isomers of organic compounds that readily interconvert.[1][2] This phenomenon is of critical importance in drug discovery and development, as different tautomers of a molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and, most importantly, biological activity.[3] The tautomeric equilibrium can significantly influence a molecule's ability to interact with biological targets.[3]
For this compound derivatives, the most relevant form of tautomerism is keto-enol tautomerism. Specifically, derivatives with a hydroxyl group, often at the 4-position, can exist in equilibrium between a keto form (a 2-pyrone) and an enol form (a 4-hydroxy-2-pyrone). The position of this equilibrium is influenced by a variety of factors, including the electronic nature of substituents on the pyrone ring and the polarity of the solvent.[2][4]
Tautomeric Forms of Substituted Methyl Coumalates
The primary tautomeric equilibrium in hydroxylated this compound derivatives involves the interconversion between the keto and enol forms. For a generic 4-hydroxy-methyl coumalate derivative, this can be represented as follows:
The keto form contains a carbonyl group within the pyran ring, while the enol form possesses a hydroxyl group and a rearranged double bond system. The relative stability of these two forms dictates the position of the tautomeric equilibrium.
Factors Influencing Tautomeric Equilibrium
The balance between the keto and enol tautomers is delicate and can be shifted by several factors:
-
Substituent Effects: The electronic properties of substituents on the pyrone ring play a crucial role. Electron-withdrawing groups can influence the acidity of the protons involved in tautomerization, thereby affecting the equilibrium position. The nature of the substituent at various positions on the ring can stabilize or destabilize one tautomer over the other.
-
Solvent Effects: The polarity of the solvent can significantly impact the tautomeric ratio.[4][5] Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer. For instance, in many keto-enol systems, polar protic solvents tend to favor the keto form.[5]
-
Temperature: Temperature can influence the position of the equilibrium. van't Hoff analysis of spectroscopic data at different temperatures can provide thermodynamic parameters for the tautomerization process.
-
Intramolecular Hydrogen Bonding: In certain derivatives, intramolecular hydrogen bonding can stabilize the enol form, shifting the equilibrium in its favor.[4]
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric ratio in a sample of a this compound derivative requires robust analytical techniques. The two most common methods are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures.[6][7]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent. A range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) should be used to assess solvent effects.
-
¹H NMR Analysis: Acquire ¹H NMR spectra for each sample. The different tautomers will have distinct sets of proton signals. The integration of non-overlapping signals corresponding to each tautomer allows for the determination of their relative concentrations.
-
¹³C NMR Analysis: ¹³C NMR can provide complementary information, particularly regarding the carbon skeleton of each tautomer.
-
Quantitative Analysis: The tautomeric ratio (KT = [enol]/[keto]) can be calculated from the integrated areas of the signals corresponding to each tautomer.
Data Presentation:
| Solvent | Temperature (°C) | % Keto Form | % Enol Form | KT |
| CDCl₃ | 25 | Data | Data | Data |
| DMSO-d₆ | 25 | Data | Data | Data |
| CD₃OD | 25 | Data | Data | Data |
Table 1: Illustrative table for presenting quantitative NMR data on tautomeric equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[5][8]
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in various solvents of different polarities.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Data Analysis: The absorption spectra of the tautomeric mixture are often a superposition of the spectra of the individual tautomers. Deconvolution of the overlapping bands can be used to determine the relative abundance of each tautomer.[9] This often requires the synthesis of "locked" derivatives where the tautomerism is blocked (e.g., by methylation of the hydroxyl or a relevant nitrogen) to obtain the pure spectra of each form.
Data Presentation:
| Solvent | λmax, keto (nm) | εketo (M⁻¹cm⁻¹) | λmax, enol (nm) | εenol (M⁻¹cm⁻¹) |
| Hexane | Data | Data | Data | Data |
| Ethanol | Data | Data | Data | Data |
| Water | Data | Data | Data | Data |
Table 2: Illustrative table for presenting quantitative UV-Vis data on tautomeric forms.
References
- 1. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Diels-Alder Reaction of Methyl Coumalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) is a versatile and biorenewable platform molecule that participates in a variety of Diels-Alder cycloaddition reactions.[1] Its unique electronic properties allow it to function as either a diene or a dienophile, reacting with both electron-rich and electron-deficient partners. This ambiphilic nature, coupled with the frequent subsequent extrusion of carbon dioxide to form aromatic and hydroaromatic compounds, makes this compound a valuable tool in the synthesis of complex molecular architectures, including substituted benzoates and functionalized bicyclic lactones. These products serve as important scaffolds in medicinal chemistry and materials science. This document provides an overview of the applications and detailed protocols for conducting Diels-Alder reactions with this compound.
Reactivity of this compound in Diels-Alder Reactions
This compound's reactivity in Diels-Alder reactions is multifaceted. It can participate in:
-
Normal Electron-Demand Diels-Alder Reactions: With electron-rich dienophiles, this compound acts as the diene.
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: With electron-deficient dienophiles, this compound can act as the diene.[2][3] It has been noted that the ester group at the 3-position of 2-pyrones like this compound is crucial for the success of these reactions.
-
Reactions as a Dienophile: The double bond of the pyrone ring can also act as a dienophile, reacting with conventional dienes. For instance, it reacts with 1,3-butadienes at 100°C to yield tetrahydrocoumarins.[4]
A common feature of many Diels-Alder reactions involving this compound as the diene is the subsequent retro-Diels-Alder reaction, which involves the extrusion of carbon dioxide to afford substituted aromatic compounds.[5]
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize the reported yields for the Diels-Alder reaction of this compound with various reaction partners.
| Dienophile/Diene | Reaction Type | Conditions | Product Type | Yield (%) | Reference |
| Orthoesters | Inverse Electron-Demand | Toluene (B28343), 200°C, 16 h | Substituted Benzoates | 72-94 | [2] |
| Ethylene | Normal Electron-Demand | Various non-toxic bio-based solvents, 180°C | Bio-based Benzoates | up to 100 | [2] |
| Enol ethers | Inverse Electron-Demand | MeCN, 75°C, 24 h | Isophthalates | Good to Excellent | |
| 1,3-Butadienes | This compound as Dienophile | 100°C | Tetrahydrocoumarins and Tricyclooctenes | - | [4] |
| Cyclohexadiene | This compound as Dienophile | - | Tetrahydronaphthalene-2-carboxylate | - | |
| p-Benzoquinone | Normal Electron-Demand | - | Dimethyl anthraquinone-2,6-dicarboxylate | - | [5] |
| Acetylenedicarboxylates | Normal Electron-Demand | - | Benzene-1,2,4-tricarboxylates | - | [5] |
| Benzyne | Normal Electron-Demand | - | Methyl naphthalene-2-carboxylate | - | [5] |
| Maleic anhydride | Normal Electron-Demand | - | Bicyclo[2.2.2]octene dianhydride derivative | - | [5] |
Note: A "—" indicates that a specific quantitative yield was not provided in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of Substituted Benzoates via Inverse Electron-Demand Diels-Alder Reaction
This protocol is a general procedure adapted from the work of Lee and Kraus for the reaction of this compound with electron-rich dienophiles such as orthoesters.[2]
Materials:
-
This compound
-
Orthoester (e.g., trimethyl orthoacetate)
-
Anhydrous toluene
-
Ethyl acetate (B1210297) (for workup)
-
Hexanes (for chromatography)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
-
Flame-dried sealable pressure vessel
-
Standard laboratory glassware
Procedure:
-
To a flame-dried 25 mL sealable pressure vessel under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (2 mL).
-
Add the orthoester dienophile (3.0 mmol, 3.0 equiv.).
-
Seal the pressure vessel tightly.
-
Heat the reaction mixture to 200°C and stir for 16 hours.
-
After 16 hours, cool the vessel to room temperature.
-
Transfer the solution to a round-bottom flask, rinsing the vessel with ethyl acetate.
-
Concentrate the solution in vacuo to remove the solvent and excess dienophile.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes mixtures) to afford the substituted methyl benzoate.
Protocol 2: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from coumaric acid.
Materials:
-
Coumaric acid
-
N-methylpyrrolidone (NMP)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfate (B86663) (DMS)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Water
-
Standard laboratory glassware
Procedure:
-
Suspend coumaric acid in N-methylpyrrolidone at room temperature.
-
Add diisopropylethylamine to the suspension.
-
Slowly add dimethyl sulfate over a period of 1 hour.
-
Stir the reaction mixture continuously for 2 hours at 25°C.
-
Upon completion of the reaction, dilute the mixture with toluene.
-
Extract the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Remove the toluene under reduced pressure.
-
Purify the crude this compound by short-path distillation or crystallization.
-
Remove any residual solvent by vacuum evaporation to obtain pure this compound.
Mandatory Visualizations
Diels-Alder Reaction Pathway of this compound
Caption: Generalized reaction pathway for the Diels-Alder cycloaddition of this compound.
Experimental Workflow for this compound Diels-Alder Synthesis
References
- 1. Upgrading malic acid to bio-based benzoates via a Diels–Alder-initiated sequence with the this compound platform - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reactions of this compound with 1,3-dienes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diels–Alder reactions with alkyl coumalates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Inverse Electron-Demand Diels-Alder Reaction of Methyl Coumalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Inverse-Electron-Demand Diels-Alder (iEDDA) reaction is a powerful [4+2] cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile.[1] This reaction is the reverse of the normal-demand Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile.[2][3] The iEDDA reaction has emerged as a cornerstone in modern organic synthesis due to its high efficiency, regioselectivity, and biocompatibility.[4] Methyl coumalate, a 2-pyrone, serves as a highly effective electron-deficient diene in these transformations.[5][6] Its reactivity is driven by the conjugated carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile.[1]
This methodology provides a robust pathway for synthesizing complex molecular architectures, particularly substituted aromatic and heterocyclic compounds, from simple precursors.[5][6] Notably, this compound can be derived from naturally occurring malic acid, positioning it as a key platform for generating bio-based specialty chemicals.[6] For drug development professionals, the principles of the iEDDA reaction are central to the field of bioorthogonal chemistry, where its rapid kinetics and selectivity are harnessed for in vivo imaging, drug targeting, and controlled release strategies.[4][7]
Applications
Synthesis of Carbazoles and Substituted Aromatics
A significant application of the iEDDA reaction with this compound is the synthesis of highly functionalized carbazole (B46965) skeletons, which are core structures in numerous biologically active alkaloids.[8] A thermal, one-pot domino sequence involving an iEDDA reaction between this compound and 1-alkyl-3-chloroindoles (as electron-rich dienophiles) leads to the formation of carbazoles with exclusive regiocontrol and in high yields.[9][10] The reaction proceeds through a cascade of cycloaddition, decarboxylation (loss of CO₂), and elimination of HCl to afford the aromatic carbazole product without the need for metal catalysts.[8][10]
This strategy has been successfully demonstrated for a variety of substituted indoles, providing rapid access to a diverse library of carbazole analogues for pharmaceutical screening.[9]
A Platform for Bio-Renewable Chemicals
The synthesis of this compound from malic acid, a common and naturally occurring C4-dicarboxylic acid, underscores its value as a renewable chemical platform.[6] This conversion can be optimized using various acid catalysts. The resulting this compound can then be coupled with a range of electron-rich dienophiles in a thermal, metal-free, one-pot iEDDA/decarboxylation/elimination sequence to produce diverse aromatic compounds.[6] This approach allows for the regioselective synthesis of tricyclic systems, biphenyls, and pyridinyl compounds, which are valuable intermediates in the pharmaceutical and materials industries.[6]
Utility in Bioorthogonal Chemistry
The iEDDA reaction is one of the fastest and most selective bioorthogonal reactions discovered to date.[7] While applications directly citing this compound in complex biological systems are still emerging, the underlying principles are highly relevant. The reaction between a tetrazine (as the electron-poor diene) and a strained alkene or alkyne (as the electron-rich dienophile) is widely used for labeling, tracking, and imaging biomolecules in living cells and organisms.[4][11]
The rapid, catalyst-free nature of the iEDDA reaction at physiological temperatures makes it ideal for drug development applications such as:
-
Pretargeting: An antibody conjugated to a dienophile is administered first, allowed to accumulate at a tumor site, and cleared from circulation. A second, smaller molecule (e.g., a drug or imaging agent) carrying the diene is then administered, which rapidly "clicks" with the antibody at the target site.[7]
-
Drug Activation: A drug can be "caged" with a diene, rendering it inactive. Upon reaction with a dienophile at a specific location, the drug is released in its active form.[7]
Data Presentation
Table 1: Synthesis of Carbazoles via iEDDA of this compound with 1-Alkyl-3-Chloroindoles[9][10]
| Entry | 1-Alkyl-3-Chloroindole (Dienophile) | R Group | Reaction Temp (°C) | Yield (%) |
| 1 | 1-Methyl-3-chloroindole | -CH₃ | 200 | 88 |
| 2 | 1-Ethyl-3-chloroindole | -CH₂CH₃ | 200 | 90 |
| 3 | 1-Benzyl-3-chloroindole | -Bn | 200 | 85 |
| 4 | 1-Propyl-3-chloroindole | -C₃H₇ | 200 | 87 |
| 5 | 5-Bromo-1-methyl-3-chloroindole | -CH₃ | 200 | 81 |
| 6 | 5-Methoxy-1-methyl-3-chloroindole | -CH₃ | 200 | 75 |
Diagrams and Workflows
Caption: General iEDDA reaction cascade of this compound.
Caption: Workflow for the synthesis and purification of carbazoles.
Caption: Conceptual workflow for iEDDA in drug pretargeting.
Experimental Protocols
General Protocol for the Synthesis of 3-Methoxycarbonyl-1-methylcarbazole
This protocol is a representative example based on the methodology developed by Kraus and coworkers.[9][10]
Materials and Equipment:
-
This compound
-
1-Methyl-3-chloroindole
-
Reaction tube or vial with a screw cap capable of withstanding high temperatures and pressure
-
Heating block or oil bath with temperature control and magnetic stirring
-
Silica gel for column chromatography
-
Solvents: Hexanes, Ethyl Acetate (reagent grade)
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for analysis
Procedure:
-
Reactant Preparation: In a clean, dry reaction vial, add this compound (e.g., 100 mg, 0.65 mmol, 1.0 equivalent).
-
Addition of Dienophile: To the same vial, add 1-methyl-3-chloroindole (e.g., 129 mg, 0.78 mmol, 1.2 equivalents).
-
Reaction Setup: Seal the vial tightly with the screw cap.
-
Thermal Reaction: Place the vial in a preheated heating block or oil bath set to 200 °C. Stir the molten mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired, by taking small aliquots and dissolving them in a suitable solvent.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. The crude product will be a dark, viscous oil or solid.
-
Purification:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane (B109758) or ethyl acetate.
-
Adsorb the mixture onto a small amount of silica gel.
-
Perform flash column chromatography on a silica gel column.
-
Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the 3-methoxycarbonyl-1-methylcarbazole as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected yield for this reaction is approximately 88%.[9]
Safety Precautions:
-
This reaction is performed at high temperatures and in a sealed vessel, which can build pressure. Use appropriate glassware and a blast shield.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Upgrading malic acid to bio-based benzoates via a Diels–Alder-initiated sequence with the this compound platform - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 11. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphine-Catalyzed [4+3] Annulation with Methyl Coumalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed methodology for the phosphine-catalyzed [4+3] annulation of methyl coumalate with a suitable three-carbon synthon, such as an allylic cation precursor. This approach aims to leverage the established reactivity of phosphines as nucleophilic catalysts to activate this compound as a 4π component for the synthesis of valuable seven-membered carbocyclic frameworks. While phosphine-catalyzed [4+3] annulations have been reported with allenoates, the application to dienes like this compound represents a novel and underexplored strategy for the construction of complex molecular architectures relevant to natural product synthesis and drug discovery.
Introduction
Seven-membered rings are key structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3][4] The development of efficient and stereoselective methods for their synthesis remains a significant challenge in organic chemistry.[1][5] Phosphine-catalyzed annulation reactions have emerged as a powerful tool for the construction of various carbocycles and heterocycles.[6][7][8][9] Notably, phosphine-catalyzed [4+2] cycloadditions of conjugated dienes have demonstrated the feasibility of activating dienic systems for annulation reactions.[7][10][11][12] this compound, a readily available and electron-deficient diene, has been extensively utilized in thermal Diels-Alder reactions, showcasing its competence as a 4π component.[1][2][13][14]
This application note proposes a novel phosphine-catalyzed [4+3] annulation of this compound. By analogy to known phosphine-catalyzed processes, a nucleophilic phosphine (B1218219) is expected to react with this compound to generate a zwitterionic intermediate, which can then undergo a [4+3] cycloaddition with a suitable three-carbon coupling partner. This proposed transformation would provide a direct and atom-economical route to functionalized seven-membered rings.
Proposed Reaction and Mechanism
The proposed phosphine-catalyzed [4+3] annulation of this compound would proceed through a catalytic cycle initiated by the nucleophilic attack of a phosphine on the this compound. This would generate a phosphonium (B103445) zwitterion, which then acts as the active 4π component in the cycloaddition. The reaction with a suitable three-carbon synthon, such as an oxyallyl cation generated in situ, would lead to the formation of the seven-membered ring and regeneration of the phosphine catalyst.
Caption: Proposed catalytic cycle for the phosphine-catalyzed [4+3] annulation.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Proposed General Procedure for the Phosphine-Catalyzed [4+3] Annulation of this compound:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar is added the three-carbon synthon precursor (e.g., a substituted α,α'-dibromoketone, 1.2 equiv).
-
The flask is evacuated and backfilled with nitrogen.
-
Anhydrous solvent (e.g., toluene, 0.1 M) is added, followed by this compound (1.0 equiv).
-
The phosphine catalyst (e.g., triphenylphosphine (B44618) or tributylphosphine, 20 mol%) is added to the solution.
-
If required for the generation of the three-carbon synthon, an activating agent (e.g., a reducing agent for α,α'-dihaloketones) is added.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired seven-membered ring product.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes based on analogous phosphine-catalyzed annulation reactions.
| Entry | Phosphine Catalyst | 3-C Synthon Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
| 1 | PPh₃ | α,α'-Dibromoacetone | Toluene | 60 | 24 | 65-75 | >20:1 |
| 2 | PBu₃ | α,α'-Dibromoacetone | THF | 25 | 18 | 70-80 | >20:1 |
| 3 | P(p-anisyl)₃ | 1,3-Dichloro-2-propanone | CH₂Cl₂ | 40 | 36 | 60-70 | 15:1 |
| 4 | P(c-hexyl)₃ | 1,3-Dibromo-1,3-diphenylacetone | Dioxane | 80 | 12 | 55-65 | >20:1 |
Visualizations
Caption: General experimental workflow for the proposed annulation.
Safety Precautions
-
Phosphines are often toxic and air-sensitive; handle them in a well-ventilated fume hood under an inert atmosphere.
-
Halogenated ketone precursors are lachrymators and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The proposed phosphine-catalyzed [4+3] annulation of this compound presents a promising and innovative strategy for the synthesis of functionalized seven-membered rings. The methodology is grounded in the established principles of nucleophilic phosphine catalysis and the known reactivity of the starting materials. Successful development of this reaction would provide a valuable addition to the synthetic chemist's toolbox for accessing complex molecular architectures. Further investigation into the scope of the reaction, including the use of chiral phosphines for an enantioselective variant, is warranted.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Diels–Alder reactions with alkyl coumalates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphine-Catalyzed (4 + 2) Cycloaddition of Conjugated Dienes with Enones and Its Asymmetric Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diels–Alder reactions of this compound with 1,3-dienes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Preparation of Isophthalates from Methyl Coumalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalates are a class of aromatic dicarboxylic acid esters with wide applications in the synthesis of polymers, pharmaceuticals, and other fine chemicals. This document provides detailed protocols for the synthesis of substituted isophthalates from methyl coumalate, a bio-renewable starting material. The described method is a two-step process involving a Diels-Alder reaction followed by an acid-catalyzed aromatization, offering a versatile and operationally convenient route to a variety of isophthalate (B1238265) derivatives.[1][2] This approach is noted for its high overall yields and the ability to introduce diverse functionalities onto the isophthalate core.[2]
Reaction Principle
The synthesis proceeds via an initial [4+2] cycloaddition (Diels-Alder reaction) between this compound (the diene) and an enol ether (the dienophile). This reaction forms a bicyclic lactone intermediate.[1][3] This intermediate can be isolated before being subjected to an acid-catalyzed aromatization. The aromatization step involves the opening of the lactone ring and subsequent dehydration to yield the final isophthalate product.[1] Alkyl vinyl ethers have been shown to provide higher yields of the desired isophthalates compared to silyl (B83357) enol ethers.[1][3][4]
Chemical Reaction Pathway
Caption: Overall reaction scheme for the synthesis of isophthalates.
Experimental Protocols
Protocol 1: Synthesis of the Bicyclic Lactone Intermediate (Diels-Alder Reaction)
This protocol outlines the general procedure for the cycloaddition reaction between this compound and an enol ether.
Materials:
-
This compound
-
Enol ether (e.g., butyl vinyl ether, 1-ethoxycyclohexene)
-
Acetonitrile (B52724) (MeCN)
-
15 mL sealed tube
-
Oil bath
-
Rotary evaporator
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a 15 mL sealed tube, add this compound (1.0 mmol, 1.0 equiv.), the desired enol ether (3.0 mmol, 3.0 equiv.), and acetonitrile (1.0 mL).[3]
-
Seal the tube and heat the reaction mixture in an oil bath at 75 °C for 24 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel chromatography to isolate the bicyclic lactone adduct.
Protocol 2: Synthesis of Isophthalates (Aromatization)
This protocol describes the conversion of the isolated bicyclic lactone intermediate into the corresponding isophthalate.
Materials:
-
Bicyclic lactone adduct (from Protocol 1)
-
Methanol (B129727) (MeOH)
-
p-Toluenesulfonic acid (PTSA)
-
Reflux apparatus
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the bicyclic adduct (0.2 mmol) in methanol (1.0 mL).[2]
-
Add a catalytic amount of PTSA (e.g., a single crystal, approximately 5 mol%).[2][3]
-
Heat the solution to boiling and maintain at reflux for 18 hours.[2]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the pure isophthalate product.[2]
Experimental Workflow
Caption: Step-by-step experimental workflow for isophthalate synthesis.
Data Summary
The following table summarizes the yields of various substituted isophthalates synthesized using the described two-step procedure. The yields are reported for the overall two-step sequence.
| Entry | Enol Ether | Isophthalate Product | Overall Yield (%) |
| 1 | Butyl vinyl ether | Dimethyl 4-butylisophthalate | 78 |
| 2 | 1-Ethoxy-1-cyclohexene | Dimethyl 3,4,5,6-tetrahydro-1,2-benzenedicarboxylate | 85 |
| 3 | 1-Methoxy-1-cyclohexene | Dimethyl 3,4,5,6-tetrahydro-1,2-benzenedicarboxylate | 82 |
| 4 | 2-Methoxypropene | Dimethyl 4-methylisophthalate | 88 |
| 5 | (1-ethoxyethenyl)benzene | Dimethyl 4-phenylisophthalate | 75 |
Note: The use of methanol as the solvent in the aromatization step leads to the formation of dimethyl esters.[3] In the case of the reaction with butyl vinyl ether, a minor product of butyl methyl isophthalate was also observed.[1][3]
Characterization Data for Selected Products
| Product | Appearance | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | HRMS (ESI-QTOF) [M+H+] |
| Dimethyl isophthalate | White solid | 8.68 (q, J = 1.6, 1H), 8.22 (dt, J = 7.8, 1.5, 2H), 7.54–7.47 (m, 1H), 3.94 (s, 6H) | 166.38, 133.94, 130.84, 130.70, 128.76, 52.52 | Calcd: 195.0652, Found: 195.0650 |
| Dimethyl 4-methylisophthalate | White solid | - | - | - |
Note: Detailed characterization data for other products can be found in the supporting information of the cited literature.[2]
Troubleshooting and Considerations
-
Low Yield of Bicyclic Adduct: Ensure the reaction tube is properly sealed to prevent the evaporation of volatile reagents. The reaction is sensitive to temperature; maintaining it below 100 °C is crucial for isolating the bicyclic lactone.[1]
-
Incomplete Aromatization: The reaction time for aromatization may need to be extended beyond 18 hours for less reactive substrates. The amount of PTSA can also be optimized.
-
Side Products with Silyl Enol Ethers: The use of silyl enol ethers can lead to the formation of side products and lower yields of the desired isophthalate due to fragmentation pathways upon removal of the silyl group.[1][2][3] For instance, the adduct from the silyl enol ether of acetophenone (B1666503) yielded a pyrone derivative instead of the expected isophthalate.[2]
-
Transesterification: When using an alcohol as the solvent for aromatization that is different from the ester group on the coumalate, expect to see transesterification products. Using methanol as the solvent consistently produces dimethyl isophthalates.[3]
Conclusion
The reaction of this compound with enol ethers provides an efficient and high-yielding pathway to a variety of substituted isophthalates.[1][2] The two-step, one-pot potential of this methodology, coupled with the use of a bio-based starting material, makes it an attractive strategy for the synthesis of these valuable compounds in a research and development setting. The operational simplicity and good overall yields highlight its utility for creating libraries of isophthalate derivatives for further investigation.[2]
References
Application Notes and Protocols: Synthesis of Methyl Coumalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl coumalate is a versatile biorenewable platform molecule with applications in the synthesis of a wide range of aromatic compounds and complex molecular architectures through reactions like the Diels-Alder cycloaddition.[1][2] This document provides detailed experimental protocols for the synthesis of this compound from common starting materials such as malic acid and coumaric acid. It also includes a protocol for a typical subsequent reaction, the Diels-Alder reaction, to demonstrate its utility. All quantitative data is summarized for easy comparison, and a visual workflow is provided to guide researchers through the experimental setup.
Synthesis of this compound from Malic Acid
This method involves the acid-catalyzed conversion of malic acid to coumalic acid, followed by esterification to yield this compound. The synthesis can be performed using different acid catalysts, with varying yields.[3][4]
Quantitative Data Summary
| Starting Material | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |
| DL-Malic Acid | Conc. H₂SO₄ | Dichloroethane | 100 | 16 | 48 | [3][4] |
| DL-Malic Acid | Triflic Acid | Dichloroethane | 100 | 16 | 83 | [3][4] |
Experimental Protocol
Procedure A: Using Concentrated Sulfuric Acid [3][4]
-
To a solution of DL-malic acid (5 g, 37.29 mmol) in dichloroethane (75 mL), add concentrated sulfuric acid (97-98%) (9.94 mL, 186.45 mmol).
-
Heat the reaction mixture to 100°C for 16 hours.
-
After cooling to room temperature, pour the red solution onto ice and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (B1210297) (3 x volumes).
-
Wash the combined organic extracts with ice-cold water (3 x volumes).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain a mixture of coumalic acid and fumaric acid.
-
To the crude product, add methanol (B129727) and a catalytic amount of a suitable acid (e.g., H₂SO₄) and reflux to perform esterification.
-
After completion of the reaction (monitored by TLC), quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: 10:1 to 3:1 hexanes/ethyl acetate) to yield this compound.
Procedure B: Using Triflic Acid [3][4]
-
To a solution of methyl 3-oxopropanoate (B1240783) (1.684 mmol) in dichloroethane (10 mL), add triflic acid (5 equiv., 0.373 mL).
-
Heat the solution to 100°C for 16 hours.
-
After cooling to room temperature, quench the dark solution with a saturated solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: 10:1 to 3:1 hexanes/ethyl acetate) to give this compound.
Synthesis of this compound from Coumaric Acid
This protocol outlines the synthesis of this compound starting from coumaric acid using dimethyl sulfate (B86663) as a methylating agent.[5]
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Coumaric Acid (115.5 g) | Diisopropylethylamine, Dimethyl sulfate (100.9 g) | N-methylpyrrolidone (600 mL) | 25 | 2 | 64 | 99 | [5] |
Experimental Protocol
-
Add diisopropylethylamine to a suspension of coumaric acid (115.5 g) in N-methylpyrrolidone (600 mL) at 25°C.
-
Slowly add dimethyl sulfate (100.9 g) over a period of 1 hour.
-
Stir the reaction mixture continuously for 2 hours at 25°C.
-
Upon completion of the reaction, dilute the mixture with toluene (B28343).
-
Extract sequentially with water, sodium bicarbonate solution, and water.
-
Remove toluene under vacuum.
-
Purify the crude product by short path distillation or crystallization combined with grinding.
-
Remove residual solvent by vacuum evaporation to obtain this compound.[5]
Application: Diels-Alder Reaction of this compound
This compound is a valuable substrate for Diels-Alder reactions, enabling the synthesis of substituted aromatic compounds.[6]
Quantitative Data Summary
| Reactants | Solvent | Temperature (°C) | Time (h) | Reference |
| This compound (1.0 mmol), Enol ether (3.0 mmol) | MeCN (1.0 mL) | 75 | 24 | [6] |
Experimental Protocol
-
Add this compound (154 mg, 1.0 mmol, 1.0 equiv.), enol ether (3.0 mmol, 3.0 equiv.), and MeCN (1.0 mL) to a 15 mL sealed tube.[6]
-
Heat the tube in a 75°C oil bath and stir for 24 hours.[6]
-
After the reaction, remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography.
Experimental Workflow and Diagrams
Synthesis of this compound from Malic Acid
Caption: Workflow for the synthesis of this compound from malic acid.
Diels-Alder Reaction of this compound
Caption: General workflow for the Diels-Alder reaction of this compound.
Spectroscopic Data
| Data Type | Values | Reference |
| ¹H NMR | (400 MHz, Chloroform-d) δ 7.87 (d, J = 12.8 Hz, 2H), 7.29 (s, 4H), 6.38 (d, J = 12.8 Hz, 2H), 2.21 (s, 6H) | [7] |
| IR (neat) | ν = 1706.4 (C=O, s), 1544.8 (w), 1440.4 (m), 1298.8 (m), 1238.0 (s), 1084.6 (C-O, m), 948.1 (m), 839.1 (m), 815.6 (m), 773.2 (s), 630.0 (w) cm⁻¹ | [7] |
| LC-MS | Rt = 1.04 min, m/z 155.3 [MH]⁺ | [7] |
| HR-MS | calculated for C₇H₇O₄ at 155.0344, found 155.0347 | [7] |
| Melting Point | 73-74 °C | [8] |
| Boiling Point | 178-180 °C at 60 mm Hg | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 4. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 5. This compound | 6018-41-3 [chemicalbook.com]
- 6. Synthesis of isophthalates from this compound - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12935A [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. echemi.com [echemi.com]
Purification of Methyl Coumalate by Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of methyl coumalate (CAS 6018-41-3), a key intermediate in the synthesis of pharmaceuticals, including the retinoid tazarotene.[1] The primary method detailed is single-solvent recrystallization, a robust technique for achieving high purity levels required in drug development and organic synthesis. This guide includes detailed experimental protocols, data on solvent selection, and troubleshooting advice to overcome common crystallization challenges.
Introduction
This compound, also known as methyl 2-oxo-2H-pyran-5-carboxylate, is a versatile building block in organic chemistry.[2] Its purity is critical, as even trace impurities can lead to unwanted side reactions, reduced yields, and compromised safety in the final active pharmaceutical ingredient (API).[1] Crystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[3][4]
This application note outlines a systematic approach to the purification of this compound by crystallization, aiming to achieve a purity of ≥99%.
Potential Impurities in Crude this compound
Understanding the potential impurities in the crude product is essential for designing an effective purification strategy. This compound is commonly synthesized via the acid-catalyzed esterification of coumalic acid with methanol (B129727).[5] Based on this synthesis route, the primary impurities are likely to be:
-
Unreacted Coumalic Acid: Due to the equilibrium nature of esterification, some starting material may remain.
-
Residual Acid Catalyst: Typically, a strong acid like sulfuric acid is used, which needs to be removed.
-
Side-Reaction Byproducts: Depending on the reaction conditions, byproducts such as fumaric acid may be formed.[6]
-
Water: A byproduct of the esterification reaction.
Solvent Selection for Crystallization
The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High solubility at elevated temperatures: To ensure complete dissolution of the crude product.
-
Low solubility at reduced temperatures: To maximize the recovery of the purified compound.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should be easily removable from the final crystalline product.
-
Favorable crystal morphology: The solvent should promote the formation of well-defined, easily filterable crystals.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Polarity Index | Estimated Solubility at 20°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) | Suitability |
| Methanol | 5.1 | Low to Moderate | High | 65 | Good |
| Ethanol | 4.3 | Low | High | 78 | Good |
| Isopropanol | 3.9 | Low | Moderate to High | 82 | Potentially Suitable |
| Ethyl Acetate | 4.4 | Moderate | High | 77 | Potentially Suitable |
| Toluene | 2.4 | Low | Moderate | 111 | Less Suitable (High Boiling Point) |
| Water | 10.2 | Very Low | Very Low | 100 | Unsuitable (as a single solvent) |
Note: The solubility values are estimations based on the properties of structurally similar compounds and general recrystallization principles. Experimental verification is highly recommended.
From this analysis, methanol and ethanol appear to be the most promising single solvents for the recrystallization of this compound. The procedure for recrystallizing the parent compound, coumalic acid, from methanol further supports this choice.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., methanol or ethanol, reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Protocol for Single-Solvent Recrystallization of this compound
This protocol is based on a single-solvent recrystallization method.[3][7]
-
Dissolution:
-
Place the crude this compound (e.g., 10 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL).
-
Add a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., methanol, approximately 20-30 mL) to the flask.
-
Gently heat the mixture with stirring using a heating mantle or hot plate.
-
Gradually add more hot solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent.[7] Use the minimum amount of hot solvent necessary to achieve a saturated solution.[7]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, or if the solution is colored and requires treatment with activated charcoal, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on a hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask to remove insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[8] Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Filtration and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities. It is important to use a minimal amount of cold solvent to avoid significant loss of the product.[7]
-
-
Drying:
-
Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of this compound (65-67°C) or in a vacuum desiccator.
-
Table 2: Typical Process Parameters for this compound Recrystallization
| Parameter | Recommended Value/Range |
| Crude this compound to Solvent Ratio (w/v) | Approximately 1:3 to 1:5 (to be optimized) |
| Dissolution Temperature | Boiling point of the solvent (e.g., ~65°C for Methanol) |
| Cooling Profile | Slow cooling to room temperature, followed by cooling in an ice bath (0-5°C) |
| Filtration Method | Vacuum filtration |
| Washing Solvent | Ice-cold recrystallization solvent |
| Drying Temperature | 40-50°C |
| Expected Yield | 80-95% (dependent on crude purity and solvent selection) |
| Expected Purity | ≥99% (by HPLC or GC) |
Troubleshooting Common Crystallization Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to concentrate the solution and cool again.[9] - Scratch the inside of the flask with a glass rod at the liquid's surface. - Add a seed crystal of pure this compound. |
| "Oiling out" (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[9] - Ensure the chosen solvent's boiling point is below the melting point of this compound. - Consider using a different solvent or a solvent mixture. |
| Low recovery of purified product | - Too much solvent was used. - The crystals were washed with too much cold solvent. - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Use a minimal amount of ice-cold solvent for washing. - Ensure the filtration apparatus is adequately preheated. |
| Product is still impure after crystallization | - The cooling process was too rapid, trapping impurities. - The chosen solvent is not effective at separating the specific impurities. | - Repeat the recrystallization process, ensuring slow cooling. - Select a different recrystallization solvent. - Purity can be assessed using techniques like HPLC or GC.[10] |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by crystallization.
Relationship Between Key Parameters
The interplay between solvent selection, temperature, and the final product's purity and yield is crucial for a successful crystallization.
References
- 1. brainly.com [brainly.com]
- 2. This compound | C7H6O4 | CID 80113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Home Page [chem.ualberta.ca]
- 4. mt.com [mt.com]
- 5. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 6. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 7. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl Coumalate as a Dienophile in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl coumalate as a versatile dienophile in various cycloaddition reactions, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions. The protocols detailed below are intended to serve as a guide for the synthesis of complex carbazoles and functionalized aromatic compounds, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
This compound, a 2-pyrone derivative, is an electron-deficient diene that readily participates in [4+2] cycloaddition reactions with electron-rich dienophiles. This reactivity profile makes it a powerful tool for the construction of highly substituted six-membered rings. The subsequent loss of carbon dioxide from the initial cycloadduct provides a driving force for the reaction and leads to the formation of aromatic or partially saturated cyclic systems. This domino sequence of cycloaddition followed by decarboxylation and, in some cases, elimination, offers an efficient route to a diverse range of molecular architectures.
Applications in Synthesis
The cycloaddition reactions of this compound have been successfully employed in the synthesis of various important molecular frameworks:
-
Carbazoles: The reaction with 1-alkyl-3-chloroindoles provides a direct and high-yielding route to carbazoles, a structural motif present in many biologically active natural products and pharmaceuticals.[1]
-
Isophthalates: Cycloaddition with enol ethers leads to the formation of stable bicyclic lactone adducts, which can be subsequently converted to substituted isophthalates in good to excellent yields.[2][3][4]
-
Functionalized Aromatics: Reactions with a variety of dienophiles, including ketals and orthoesters, allow for the synthesis of a wide range of functionalized aromatic compounds.
Data Presentation: Reaction Yields
The following tables summarize the quantitative data from key cycloaddition reactions involving this compound as the dienophile.
Table 1: Inverse-Electron-Demand Diels-Alder Reaction with 1-Alkyl-3-chloroindoles
| Entry | 1-Alkyl-3-chloroindole | Product | Yield (%) |
| 1 | 1-Methyl-3-chloroindole | 3-Methyl-9H-carbazole | up to 90 |
| 2 | 1-Ethyl-3-chloroindole | 3-Ethyl-9H-carbazole | High |
| 3 | 1-Propyl-3-chloroindole | 3-Propyl-9H-carbazole | High |
Yields are based on published literature and may vary depending on specific reaction conditions.[1]
Table 2: Cycloaddition Reaction with Enol Ethers and Subsequent Aromatization to Isophthalates
| Entry | Enol Ether | Bicyclic Lactone Adduct Yield (%) | Isophthalate (B1238265) Yield (%) |
| 1 | Ethyl vinyl ether | 95 | 85 |
| 2 | Butyl vinyl ether | 92 | 81 |
| 3 | 1-Ethoxycyclohexene | 90 | 78 |
Yields are for the two-step process: initial cycloaddition followed by aromatization.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-9H-carbazole via IEDDA Reaction
This protocol is adapted from the work of Guney, Lee, and Kraus.[1]
Materials:
-
This compound
-
1-Methyl-3-chloroindole
-
Toluene (B28343), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 1-methyl-3-chloroindole (1.2 eq).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to this compound.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3-methyl-9H-carbazole.
Protocol 2: Synthesis of Dimethyl 4-ethoxyisophthalate
This protocol is based on the work of Kraus and Wang.[2][3][4]
Materials:
-
This compound
-
Ethyl vinyl ether
-
Toluene, anhydrous
-
p-Toluenesulfonic acid (PTSA)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
Step 1: Formation of the Bicyclic Lactone Adduct
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add an excess of ethyl vinyl ether (3.0 eq).
-
Heat the mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent and excess ethyl vinyl ether under reduced pressure to obtain the crude bicyclic lactone adduct, which can be used in the next step without further purification.
Step 2: Aromatization to the Isophthalate
-
Dissolve the crude bicyclic lactone adduct in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the aromatization by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure dimethyl 4-ethoxyisophthalate.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed mechanisms and workflows for the cycloaddition reactions of this compound.
Caption: Domino reaction for carbazole synthesis.
Caption: Experimental workflow for isophthalate synthesis.
Caption: Concerted mechanism of the Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of isophthalates from this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of isophthalates from this compound - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12935A [pubs.rsc.org]
Flow Chemistry Applications of Methyl Coumalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl coumalate, a versatile and biorenewable platform molecule, serves as a valuable precursor in the synthesis of a wide array of functionalized aromatic compounds. Its utility primarily lies in its participation as an electron-poor diene in inverse electron demand Diels-Alder (IEDDA) reactions. The application of flow chemistry to the synthesis and subsequent reactions of this compound offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and amenability to automation and scale-up. These application notes provide detailed protocols and data for the synthesis of this compound and its use in IEDDA reactions under continuous flow conditions, enabling the efficient production of valuable chemical intermediates.
I. Synthesis of this compound in Continuous Flow
The continuous flow synthesis of this compound is a two-step process starting from the dehydration of malic acid to form coumalic acid, followed by esterification. This approach avoids the handling of large volumes of corrosive acids at high temperatures in batch reactors, significantly improving the safety profile of the synthesis.
Experimental Workflow: Synthesis of this compound
Caption: Continuous two-step synthesis of this compound.
Quantitative Data: Synthesis of Coumalic Acid and this compound
| Parameter | Coumalic Acid Synthesis (Step 1) | This compound Synthesis (Step 2) | Reference |
| Reactants | Malic Acid, Conc. H₂SO₄ | Crude Coumalic Acid Stream, Methanol | [1] |
| Reactor Type | Vapourtec E-Series | Polar Bear Plus Reactor | [1] |
| Reactor Volume | Not Specified | 8.25 mL | [1] |
| Temperature | 90 °C | 90 °C | [1] |
| Residence Time | Not Specified | 9 mins | [1] |
| Flow Rate | Not Specified | Not Specified | [1] |
| Post-Processing | Collection of crude product stream | Quenching with H₂O, precipitation, filtration | [1] |
| Isolated Yield | 49% (from batch equivalent) | Not specified for flow, 80% on 500 mmol scale (batch) | [1] |
Experimental Protocol: Continuous Flow Synthesis of this compound
Materials:
-
Malic acid
-
Concentrated sulfuric acid (98%)
-
Methanol
-
Deionized water
Equipment:
-
Vapourtec E-Series flow reactor (or equivalent heated coil reactor)
-
Polar Bear Plus flow reactor (or equivalent heated coil reactor)
-
Two independent pumps (e.g., peristaltic or HPLC pumps)
-
T-mixer
-
Back pressure regulator (optional, to maintain single phase)
-
Collection vessel
-
Filtration apparatus
Procedure:
Step 1: Synthesis of Coumalic Acid
-
Prepare a slurry of malic acid in concentrated sulfuric acid.
-
Using the first pump, introduce the malic acid slurry into the Vapourtec E-Series reactor, which is pre-heated to 90 °C.
-
Collect the output stream containing crude coumalic acid in an intermediate collection vessel.
Step 2: Esterification to this compound
-
Continuously pump the crude coumalic acid stream from the collection vessel using a second pump.
-
Simultaneously, pump methanol using a third pump.
-
Combine the two streams in a T-mixer.
-
Pass the mixed stream through the Polar Bear Plus reactor, pre-heated to 90 °C, with a residence time of 9 minutes.[1]
-
Collect the exiting product stream in a flask.
-
Quench the collected stream with water to induce precipitation of the crude this compound.
-
Isolate the solid product by filtration and dry under vacuum.
II. Inverse Electron Demand Diels-Alder (IEDDA) Reactions of this compound in Flow
This compound is an excellent diene for IEDDA reactions with electron-rich dienophiles, such as vinyl ethers, enamines, and indoles, to generate highly functionalized aromatic and heteroaromatic compounds.[2] Flow chemistry offers a superior platform for these reactions, particularly when they require high temperatures, as it allows for safe and precise heating in superheated solvents, leading to rapid reaction rates and high throughput.
Logical Relationship: IEDDA Reaction of this compound
Caption: Reaction cascade of the IEDDA of this compound.
Quantitative Data: Batch IEDDA Reactions of this compound (for adaptation to flow)
| Dienophile | Product Type | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Benzoquinone | Dimethyl anthraquinone-dicarboxylate | Not Specified | Not Specified | Not Specified | |
| Acetylenedicarboxylates | Benzene-1,2,4-tricarboxylates | Not Specified | Not Specified | Not Specified | |
| Benzyne | Methyl naphthalene-2-carboxylate | Not Specified | Not Specified | Not Specified | |
| Maleic anhydride | Bicyclo[3][3][3]oct-7-ene derivative | Not Specified | Not Specified | Not Specified | |
| 1-Alkyl-3-chloroindoles | Carbazoles | 200 | Not Specified | up to 90 | [2] |
Experimental Protocol: Continuous Flow IEDDA Reaction of this compound with a Dienophile
This protocol is a representative example and can be adapted for various electron-rich dienophiles. High-temperature, high-pressure flow reactors are ideal for these transformations.
Materials:
-
This compound
-
Dienophile (e.g., N-vinylpyrrolidone, ethyl vinyl ether, or a substituted indole)
-
High boiling point, inert solvent (e.g., toluene, diphenyl ether)
Equipment:
-
Two high-pressure pumps
-
High-temperature microreactor or coil reactor (e.g., stainless steel or Hastelloy tubing) housed in a suitable oven or heating unit
-
T-mixer
-
Back pressure regulator
-
Collection vessel
-
In-line analytical tool (optional, e.g., IR or UV-Vis spectroscopy for reaction monitoring)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).
-
Prepare a stock solution of the dienophile in the same solvent (e.g., 0.1 - 0.3 M, a slight excess of the dienophile may be beneficial).
-
Set the reactor temperature (e.g., 180-250 °C). Note that superheating the solvent above its boiling point is possible under pressure.
-
Set the back pressure regulator to a pressure sufficient to maintain the solvent in the liquid phase at the desired temperature (e.g., 10-20 bar).
-
Pump the two reactant solutions at equal flow rates into the T-mixer.
-
The combined stream then enters the heated reactor. The total flow rate will determine the residence time. Adjust the flow rates to achieve the desired residence time for complete conversion (this will require optimization, starting with residence times comparable to batch reaction times and progressively decreasing).
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected in a cooled vessel.
-
The collected solution can then be concentrated and the product purified by standard techniques such as column chromatography or recrystallization.
Conclusion
The adoption of continuous flow technology for the synthesis and application of this compound presents a significant advancement over traditional batch methods. The protocols and data provided herein offer a solid foundation for researchers to explore the rich chemistry of this biorenewable platform molecule in a safer, more efficient, and scalable manner. The IEDDA reactions of this compound in flow, in particular, open up avenues for the rapid generation of diverse libraries of functionalized aromatic compounds for applications in drug discovery, materials science, and fine chemical synthesis.
References
Application Notes and Protocols: The Use of Methyl Coumalate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl coumalate, a versatile and reactive 2-pyrone derivative, has emerged as a valuable building block in the synthesis of complex molecular architectures, including those found in natural products. Its unique electronic properties allow it to participate in a variety of cycloaddition and annulation reactions, providing efficient access to highly functionalized carbocyclic and heterocyclic scaffolds. This document provides an overview of the key applications of this compound in organic synthesis, with a focus on its utility in constructing core structures relevant to natural product and medicinal chemistry. Detailed experimental protocols for representative reactions are also presented.
Key Applications of this compound
The reactivity of this compound is dominated by its conjugated diene system and the electron-withdrawing ester group. This allows it to function as either a diene or a dienophile in Diels-Alder reactions, making it a powerful tool for the synthesis of substituted cyclohexenes and aromatic compounds.
Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of the synthetic utility of this compound. Depending on the reaction partner, it can participate in either normal or inverse-electron-demand cycloadditions.
-
As a Diene (Inverse-Electron-Demand Diels-Alder): In this mode, the electron-poor this compound reacts with electron-rich dienophiles such as vinyl ethers, ketals, and orthoesters. This reaction is particularly useful for the synthesis of highly substituted benzoates and other aromatic systems after a subsequent elimination of carbon dioxide.[1] A general workflow for this transformation is the one-pot synthesis of substituted benzoates.[1]
-
As a Dienophile: this compound can also react as a dienophile with various dienes. For instance, its reaction with 1,3-butadienes at elevated temperatures yields tetrahydrocoumarins and tricyclic compounds.
Phosphine-Catalyzed Annulation Reactions
This compound is a competent substrate in phosphine-catalyzed annulation reactions. For example, it can undergo a [4+3] annulation with modified allylic carbonates. This type of reaction is valuable for the construction of seven-membered rings, a common motif in natural products.
Synthesis of Heterocyclic Systems
Beyond cycloadditions, this compound serves as a precursor for various heterocyclic systems. It has been utilized in the preparation of 7-carboxyquinolizinium derivatives, which are of interest for their potential biological activities.
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving this compound.
| Diene/Dienophile | Product(s) | Reaction Conditions | Yield (%) | Reference |
| p-Benzoquinone | Dimethyl anthraquinone-2,6-dicarboxylate (or 2,7-isomer) | Not specified | Not specified | [2] |
| Dimethyl acetylenedicarboxylate | Dimethyl benzene-1,2,4-tricarboxylate | Not specified | Not specified | [2] |
| Benzyne | Methyl naphthalene-2-carboxylate | Not specified | Not specified | [2] |
| Maleic anhydride | 7-Methoxycarbonylbicyclo[1][1][1]oct-7-ene-2,3;5,6-tetracarboxylic dianhydride | Not specified | Not specified | [2] |
| Dienophile | Product Type | Reaction Conditions | Yield (%) | Reference |
| Orthoesters | Substituted Benzoates | Toluene (B28343), 200°C, 16h | 72-94 | [1] |
| Vinyl ethers | Substituted Benzoates | Toluene, 200°C, 16h | High | [1] |
| Vinyl ketals | Substituted Benzoates | Toluene, 200°C, 16h | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Inverse-Electron-Demand Diels-Alder Reaction of this compound with an Ortoester
This protocol describes the synthesis of a substituted benzoate (B1203000) from this compound and an orthoester.
Materials:
-
This compound
-
Orthoester (e.g., triethyl orthoacetate)
-
Anhydrous toluene
-
High-pressure reaction vessel (e.g., sealed tube)
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a high-pressure reaction vessel, add this compound (1.0 eq.).
-
Add anhydrous toluene to dissolve the this compound.
-
Add the orthoester (1.2 eq.) to the solution.
-
Seal the reaction vessel tightly.
-
Heat the reaction mixture to 200°C in a heating mantle or oil bath for 16 hours.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired substituted benzoate.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Representative Phosphine-Catalyzed [4+3] Annulation
While a specific protocol for the phosphine-catalyzed [4+3] annulation of this compound was not detailed in the searched literature, a general procedure for a similar reaction with allylic carbonates is provided below for illustrative purposes.
Materials:
-
This compound
-
Allylic carbonate (e.g., methyl 2-(acetoxymethyl)acrylate)
-
Triphenylphosphine (B44618) (PPh₃) (catalyst)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.
-
To the flask, add this compound (1.0 eq.) and the allylic carbonate (1.1 eq.).
-
Add anhydrous solvent via syringe.
-
Add triphenylphosphine (0.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired annulation product.
-
Characterize the product by NMR and mass spectrometry.
Visualizations
Logical Workflow for Tandem Reactions
The following diagram illustrates a conceptual tandem reaction sequence starting from this compound, such as a Michael-Dieckmann condensation, which is a powerful strategy for the rapid construction of complex ring systems.
Caption: Conceptual workflow of a tandem Michael-Dieckmann reaction.
Experimental Workflow for Diels-Alder Reaction
The diagram below outlines the general experimental workflow for performing a Diels-Alder reaction with this compound.
Caption: General workflow for a Diels-Alder experiment.
References
Regioselectivity in Reactions of Methyl Coumalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl coumalate, a versatile and bio-based platform chemical, serves as a valuable precursor in the synthesis of a wide array of complex organic molecules. Its unique electronic and structural features, characterized by an electron-deficient diene system and multiple electrophilic sites, govern the regioselectivity of its various reactions. Understanding and controlling this regioselectivity is paramount for the efficient and targeted synthesis of novel compounds, particularly in the realm of medicinal chemistry and drug development where precise molecular architecture is critical for biological activity.
These application notes provide a detailed overview of the regioselectivity observed in key reactions of this compound, including cycloadditions and nucleophilic additions. The accompanying protocols offer standardized procedures for conducting these transformations, and the mechanistic diagrams provide a visual representation of the underlying principles governing the observed regiochemical outcomes.
I. Regioselectivity in Cycloaddition Reactions: Inverse-Demand Diels-Alder
This compound is an excellent diene for inverse-demand Diels-Alder (IEDDA) reactions, reacting readily with electron-rich dienophiles. The regioselectivity of these reactions is high, leading predominantly to the formation of para- and ortho-substituted aromatic products after a cascade of cycloaddition, decarboxylation, and elimination.
Data Presentation: Regioisomeric Yields in IEDDA Reactions
| Dienophile | Major Regioisomer | Yield (%) | Reference |
| 1-Alkyl-3-chloroindoles | 3-Methylcarbazoles | up to 90 | [1][2][3] |
| Ethyl Vinyl Ether | para-substituted benzoate | High (not specified) | [4] |
| Ketenes | Substituted benzoates | High (not specified) | [4] |
| Orthoesters | Substituted benzoates | 72-94 | [4] |
Experimental Protocol: Inverse-Demand Diels-Alder Reaction with 1-Alkyl-3-chloroindoles
This protocol describes a thermal, one-pot Diels-Alder/decarboxylation/elimination domino sequence to generate 3-methylcarbazoles.[1][2][3]
Materials:
-
This compound
-
Substituted 1-alkyl-3-chloroindole
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of the 1-alkyl-3-chloroindole (1.0 equiv) in anhydrous toluene, add this compound (1.2 equiv).
-
Heat the reaction mixture to 200 °C and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 3-methylcarbazole.
Mechanistic Visualization: Inverse-Demand Diels-Alder Reaction
The regioselectivity of the IEDDA reaction is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the electron-rich dienophile and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient diene (this compound). The larger orbital coefficients on the reacting atoms dictate the preferred orientation of the cycloaddition.
II. Regioselectivity in Nucleophilic Additions
This compound possesses several electrophilic centers, making it susceptible to nucleophilic attack. The regioselectivity of these additions is highly dependent on the nature of the nucleophile. Hard nucleophiles tend to favor 1,2-addition at the carbonyl carbon, while softer nucleophiles and organometallic reagents often exhibit a strong preference for conjugate addition.
1,6-Conjugate Addition of Grignard Reagents
Grignard reagents undergo a highly regioselective 1,6-conjugate addition to the C6 position of the this compound ring, followed by a ring-opening reaction. This methodology provides a straightforward route to functionalized β,γ-unsaturated carboxylic acids. The reaction demonstrates total regioselectivity for the 1,6-adduct.[5][6]
Data Presentation: Regioselectivity of Nucleophilic Additions
| Nucleophile | Position of Attack | Product Type | Regioselectivity | Reference |
| Grignard Reagents (e.g., RMgBr) | C6 | β,γ-Unsaturated Carboxylic Acids | High (1,6-addition) | [5][6] |
| Secondary Amines | C6 | (E)-Enaminoesters | High (1,6-addition/fragmentation) | [1] |
| Organocuprates | C6 (expected) | Conjugate addition products | High (1,4- and 1,6-additions are common) | [7] |
| Stabilized Enolates | C6 (expected) | Michael adducts | High (1,4- and 1,6-additions) | [7] |
Experimental Protocol: 1,6-Conjugate Addition of a Grignard Reagent
This protocol outlines the general procedure for the 1,6-addition of a Grignard reagent to this compound, followed by ring opening.[5]
Materials:
-
This compound
-
Grignard reagent (e.g., vinylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a septum, magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (1.0 equiv) to the solution.
-
Slowly add the Grignard reagent (1.1 equiv) dropwise to the cooled solution while stirring.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of 1 M HCl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding β,γ-unsaturated carboxylic acid.
Mechanistic Visualization: 1,6-Conjugate Addition
The regioselectivity of the Grignard addition is driven by a combination of electronic and steric factors, as well as the coordination of the magnesium to the carbonyl oxygen. The attack occurs at the sterically accessible and electronically favorable C6 position.
References
Application Notes and Protocols: Synthesis of Carbazoles from Methyl Coumalate and Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazoles are a significant class of nitrogen-containing heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals.[1] Their rigid, planar structure and electron-rich nature impart desirable photophysical and electronic properties, leading to applications in materials science, such as in organic light-emitting diodes (OLEDs). Moreover, the carbazole (B46965) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[2][3][4] Several approved drugs, such as the anticancer agent ellipticine (B1684216) and the non-small cell lung cancer drug alectinib, feature the carbazole core.[5]
This document provides detailed protocols for the synthesis of functionalized carbazoles via an inverse electron-demand Diels-Alder (IEDDA) reaction between methyl coumalate and substituted indoles. This methodology offers a powerful and regioselective route to this important class of compounds.
Reaction Principle
The synthesis proceeds via a thermal, one-pot, inverse electron-demand Diels-Alder (IEDDA) reaction.[6][7] In this reaction, the electron-poor diene, this compound, reacts with an electron-rich dienophile, a 1-alkyl-3-chloroindole. The reaction is a domino sequence involving three key steps:
-
Inverse Electron-Demand Diels-Alder Cycloaddition: The reaction is initiated by a [4+2] cycloaddition between this compound and the indole.
-
Decarboxylation: The resulting cycloadduct undergoes a retro-Diels-Alder reaction, extruding carbon dioxide.
-
Elimination: The final step is the elimination of hydrogen chloride (HCl) to afford the aromatic carbazole.
This metal-free cascade reaction provides rapid access to 3-methylcarbazoles with high regiocontrol.[6][7]
Visualizing the Synthesis
Reaction Mechanism
Caption: Domino reaction sequence for carbazole synthesis.
Experimental Workflow
Caption: General experimental workflow for carbazole synthesis.
Experimental Protocols
General Procedure for the Synthesis of 3-Methylcarbazoles
This protocol is adapted from the work of Guney, Lee, and Kraus.[6]
Materials:
-
1-Alkyl-3-chloroindole (1.0 equiv)
-
This compound (2.0 equiv)
-
Toluene (0.1 M solution of the indole)
-
Screw-cap reaction tube
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a screw-cap reaction tube, add the 1-alkyl-3-chloroindole and this compound.
-
Add toluene to achieve a 0.1 M concentration of the 1-alkyl-3-chloroindole.
-
Seal the tube tightly and place it in a preheated oil bath at 200 °C.
-
Stir the reaction mixture at this temperature for 16-24 hours.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 3-methylcarbazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes the yields for the synthesis of various 3-methylcarbazole derivatives using the general protocol.
| Entry | R Group (on Indole Nitrogen) | Product | Yield (%) |
| 1 | Methyl | 9-Methyl-3-methylcarbazole | 85 |
| 2 | Ethyl | 9-Ethyl-3-methylcarbazole | 90 |
| 3 | Propyl | 9-Propyl-3-methylcarbazole | 88 |
| 4 | Benzyl | 9-Benzyl-3-methylcarbazole | 75 |
| 5 | Allyl | 9-Allyl-3-methylcarbazole | 82 |
Data adapted from Guney et al.[6]
Applications in Drug Development
The carbazole nucleus is a key pharmacophore in a multitude of compounds with therapeutic potential. The methodology described herein provides a straightforward route to novel carbazole derivatives that can be further elaborated for drug discovery programs. Some key areas of application include:
-
Anticancer Agents: Many carbazole alkaloids and their synthetic analogs exhibit potent cytotoxic activity against various cancer cell lines.[3]
-
Neuroprotective Agents: Certain carbazole derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[8]
-
Antimicrobial Agents: The carbazole scaffold has been incorporated into molecules with antibacterial and antifungal properties.
Troubleshooting
-
Low Yield:
-
Ensure the reaction is heated to the correct temperature (200 °C).
-
Check the purity of the starting materials, especially the 1-alkyl-3-chloroindole.
-
Consider increasing the reaction time.
-
-
Formation of Tar:
-
This may occur due to decomposition at high temperatures. Ensure the reaction is not heated for an excessively long period.
-
Purification by column chromatography should effectively remove polymeric byproducts.
-
-
Incomplete Reaction:
-
An excess of this compound is recommended to drive the reaction to completion.
-
Confirm the reaction progress by thin-layer chromatography (TLC) before workup.
-
Conclusion
The inverse electron-demand Diels-Alder reaction between this compound and 1-alkyl-3-chloroindoles is a robust and efficient method for the synthesis of 3-methylcarbazoles. This protocol provides a valuable tool for synthetic chemists in academia and industry, enabling the construction of this important heterocyclic scaffold for applications in materials science and drug discovery. The straightforward, one-pot nature of this reaction, coupled with its high regioselectivity and good to excellent yields, makes it an attractive strategy for the generation of diverse carbazole libraries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Byproducts in Methyl Coumalate Diels-Alder Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl coumalate Diels-Alder reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you identify, minimize, and eliminate unwanted byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound Diels-Alder reaction is giving a low yield of the desired adduct. What are the common causes?
A low yield can be attributed to several factors:
-
Suboptimal Reaction Conditions: Diels-Alder reactions are sensitive to temperature, pressure, and solvent. High temperatures can sometimes lead to a retro-Diels-Alder reaction, reducing the yield of your desired product.[1][2][3] The choice of solvent can also play a significant role in reaction efficiency.[4]
-
Poor Reactivity of Dienophile: The electronic nature of your dienophile is crucial. Electron-poor dienophiles generally react more readily with the electron-rich diene system of this compound in normal-demand Diels-Alder reactions. Conversely, for inverse-electron-demand reactions, electron-rich dienophiles are required.[4]
-
Steric Hindrance: Bulky substituents on either the this compound or the dienophile can sterically hinder the approach of the reactants, leading to lower reaction rates and yields.
-
Competing Side Reactions: The formation of byproducts through competing reaction pathways, such as Michael additions or dimerization of starting materials, can consume your reactants and lower the yield of the desired Diels-Alder adduct.
Q2: I am observing multiple products in my reaction mixture. What are the likely byproducts?
The formation of multiple products is a common issue. These can include:
-
Regioisomers: When using an unsymmetrical dienophile, the reaction can proceed through different orientations, leading to the formation of constitutional isomers (regioisomers). The "ortho" and "para" products are generally favored over the "meta" product.[5]
-
Stereoisomers (Endo and Exo): The Diels-Alder reaction can produce diastereomeric products, termed endo and exo adducts. The endo product is often the kinetically favored product due to secondary orbital interactions, but the exo product may be more thermodynamically stable.[6][7]
-
Products of CO2 Extrusion: The initial Diels-Alder adduct of this compound is a bicyclic lactone which can readily lose carbon dioxide through a retro-Diels-Alder reaction to form a new aromatic ring.[1][2][8]
-
Michael Addition Products: Under certain conditions, particularly with strong nucleophiles, a Michael 1,4-addition can compete with the [4+2] cycloaddition of the Diels-Alder reaction.[9]
-
Dimerization Products: At elevated temperatures, dimerization of the starting materials can occur.
Q3: How can I control the regioselectivity of my this compound Diels-Alder reaction?
Controlling regioselectivity is key when working with unsymmetrical dienophiles. Here are some strategies:
-
Lewis Acid Catalysis: Lewis acids can enhance the regioselectivity of Diels-Alder reactions by coordinating to the dienophile. This coordination alters the electronic properties of the dienophile, favoring one regioisomeric transition state over the other.[10][11][12][13]
-
Choice of Dienophile: The electronic directing effects of the substituents on the dienophile play a major role. Electron-withdrawing groups will direct the regiochemical outcome in a predictable manner based on the polarization of the dienophile's double bond.[5]
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile) can help optimize the desired outcome.
Q4: How can I favor the formation of the endo or exo product?
The ratio of endo to exo products can be influenced by:
-
Reaction Temperature and Time: The endo product is typically formed faster (kinetic control), so running the reaction at lower temperatures for shorter times may favor its formation. The exo product is often more stable, so higher temperatures and longer reaction times may lead to its enrichment through equilibration.[14]
-
Lewis Acid Catalysis: The use of certain Lewis acids can influence the endo/exo selectivity.[10][15]
-
Solvent: The solvent can impact the transition state energies of the endo and exo pathways, thereby affecting the product ratio.
Troubleshooting Guides
Problem: Predominance of Undesired Regioisomer
Symptoms:
-
NMR and/or mass spectrometry data indicate the presence of a major product with a different connectivity than the desired regioisomer.
Possible Causes:
-
The inherent electronic preferences of the diene and dienophile favor the formation of the undesired isomer.
-
The reaction conditions (temperature, solvent) are not optimized for the desired regioselectivity.
Solutions:
-
Introduce a Lewis Acid Catalyst: Experiment with various Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) to alter the electronic character of the dienophile and enhance the desired regioselectivity.
-
Modify the Dienophile: If possible, modify the substituents on the dienophile to electronically favor the desired addition pattern.
-
Solvent Screening: Perform the reaction in a variety of solvents with different polarities to determine the optimal conditions for the desired regioisomer.
Problem: Formation of Michael Addition Byproducts
Symptoms:
-
Isolation of a product resulting from a 1,4-addition rather than a [4+2] cycloaddition.
-
Mass spectrometry data shows a product with the same mass as the Diels-Alder adduct but with a different fragmentation pattern.
Possible Causes:
-
Use of a strongly nucleophilic dienophile or the presence of a basic catalyst can promote Michael addition.
-
The reaction conditions may favor the Michael addition pathway kinetically.
Solutions:
-
Use a Milder Base or Catalyst: If a base is required, switch to a non-nucleophilic or sterically hindered base.
-
Employ a Lewis Acid: Lewis acids can activate the dienophile towards cycloaddition, often favoring the Diels-Alder pathway over Michael addition.
-
Lower the Reaction Temperature: Michael additions can sometimes be suppressed at lower temperatures.
Quantitative Data
The following table summarizes representative yields and product distributions for this compound Diels-Alder reactions under various conditions.
| Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Endo:Exo Ratio | Reference |
| Ethylene | None | Toluene | 180 | - | Methyl Benzoate | up to 100 | N/A | [4] |
| Orthoesters | None | Toluene | 200 | 16 | Substituted Benzoates | 72-94 | N/A | [4] |
| Maleic Anhydride | AlCl₃ | Dichloromethane (B109758) | Room Temp | 24 | Exo Adduct | High | Exo favored | [16] |
| N-Phenylmaleimide | AlCl₃ | Dichloromethane | Room Temp | 24 | Exo and Endo Adducts | - | - | [16] |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 eq) and the chosen solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Addition of Lewis Acid: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) to the stirred solution.
-
Addition of this compound: After stirring for 15-30 minutes, add a solution of this compound (1.2 eq) in the same solvent dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol for Purification of Diels-Alder Adducts by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent in which the desired adduct has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethyl acetate, toluene).[14][17]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[17]
Visualizations
Caption: Overview of potential products in this compound Diels-Alder reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes | MDPI [mdpi.com]
- 8. Diels–Alder reactions with alkyl coumalates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Uncatalyzed diastereoselective synthesis of alkyliminofurochromone-derived benzylmalononitriles via a three-component cascade reaction: competition between Diels–Alder cycloaddition and Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. mdpi.com [mdpi.com]
- 13. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Optimizing reaction conditions for methyl coumalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl coumalate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize reaction conditions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Ensure starting materials are pure and dry. Impurities can interfere with the reaction.[1] - Increase reaction time or temperature according to the protocol being followed. Monitor reaction progress using TLC or other analytical methods. - For esterification of coumalic acid, ensure sufficient catalytic acid (e.g., sulfuric acid) is used. |
| Decomposition of product | - this compound can be unstable under harsh acidic conditions and high temperatures, leading to decomposition.[2] Avoid prolonged heating. - During workup, neutralize the reaction mixture promptly and maintain low temperatures to prevent degradation. | |
| Suboptimal reagent ratios | - For Fischer esterification, using a large excess of methanol (B129727) can help drive the equilibrium towards product formation.[3] | |
| Impure Product (Discoloration/Side Products) | Formation of byproducts | - The reaction of malic acid can produce fumaric acid as a side product.[4][5] Modifying the acid catalyst and reaction time can minimize this. - Inadequate purification. Recrystallization from methanol or purification by column chromatography can be effective.[2] |
| Residual starting material | - Ensure the reaction has gone to completion before workup. - Optimize purification steps to effectively separate the product from unreacted starting materials. | |
| Tar formation | - High reaction temperatures, especially with concentrated acids, can lead to the formation of dark, tarry substances. Maintain the recommended temperature range. | |
| Reaction Fails to Initiate or Proceeds Slowly | Inactive catalyst | - Use fresh, concentrated sulfuric acid or another appropriate acid catalyst. Older or diluted acids may have reduced activity. |
| Low reaction temperature | - Ensure the reaction mixture reaches the temperature specified in the protocol. For some methods, gentle heating is required to initiate the reaction.[6] | |
| Poor mixing | - Ensure adequate stirring, especially for heterogeneous mixtures, to facilitate contact between reactants. | |
| Difficulties During Workup and Purification | Emulsion formation during extraction | - Add a saturated brine solution to help break up emulsions. |
| Product precipitation issues | - When precipitating the product from an aqueous solution, ensure the pH is adjusted correctly and the solution is sufficiently cooled.[6] | |
| Inefficient extraction | - Ensure the correct solvent is used for extraction and perform multiple extractions to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most frequently cited starting materials are coumalic acid and malic acid.[4][6] Other precursors include coumaric acid and methyl 3-oxo-propanoate.[5][7]
Q2: What is the typical yield for this compound synthesis?
A2: Yields can vary significantly depending on the method. Esterification of coumalic acid with methanol and sulfuric acid can result in yields between 32% and 45%.[6] Syntheses from malic acid have reported yields in the range of 48% to 83% depending on the acid catalyst used.[4][5] A method starting from coumaric acid reported a yield of 64%.[7][8]
Q3: What are the key safety precautions to take during the synthesis?
A3: The synthesis often involves corrosive and hazardous reagents like concentrated sulfuric acid and fuming sulfuric acid.[4][6] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can also be exothermic, requiring careful temperature control.[6]
Q4: How can I purify the crude this compound?
A4: Common purification methods include recrystallization, typically from methanol, and flash column chromatography.[2][5] Another method involves slurrying the crude product with cold water to remove inorganic salts, followed by filtration and air-drying.[6] Short path distillation is also a viable option.[8]
Q5: Are there alternative, less harsh synthesis methods available?
A5: Yes, research has focused on developing more scalable and less corrosive methods. For instance, using triflic acid instead of sulfuric acid has been shown to improve yields in the reaction from methyl 3-oxo-propanoate.[4][5] Additionally, continuous flow synthesis methods are being explored to offer better control over reaction conditions and potentially improve safety and yield.[2][9]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Coumalic Acid | Methanol, Conc. H₂SO₄ | None | 25-35, then steam bath | 1 hour | 32-45 | [6] |
| Coumaric Acid | Dimethyl sulfate (B86663), Diisopropylethylamine | N-Methylpyrrolidone | 25 | 2 hours | 64 | [7][8] |
| Methyl 3-oxo-propanoate | Conc. H₂SO₄ | Dichloroethane | 100 | 16 hours | 48 | [4][5] |
| Methyl 3-oxo-propanoate | Triflic acid | Dichloroethane | 100 | 16 hours | 83 | [4][5] |
| Malic Acid | Conc. H₂SO₄, then Methanol | None | 90 | 3h, then 2.5h | - | [9] |
Experimental Protocols
Method 1: Esterification of Coumalic Acid [6]
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In a 500-ml round-bottomed flask, place 139 ml of concentrated sulfuric acid.
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While swirling, add 50 g (0.36 mole) of pulverized coumalic acid in small portions, maintaining the temperature between 20° and 30°C using an ice bath as needed.
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Add 70 ml of methanol in small portions, keeping the temperature between 25° and 35°C.
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Heat the mixture on a steam bath for 1 hour.
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Cool the mixture to approximately 40°C and pour it slowly with stirring into 800 ml of water, maintaining the temperature below 40°C with an ice bath.
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Add anhydrous sodium carbonate in small portions with stirring until the mixture is slightly alkaline.
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Filter the precipitated ester and wash it four times with 100-ml portions of cold water.
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Air-dry the product overnight. The expected yield of this compound is 17.5–24.5 g (32–45%).
Method 2: From Coumaric Acid [7][8]
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To a suspension of coumaric acid (115.5 g) in N-methylpyrrolidone (600 mL) at 25°C, add diisopropylethylamine.
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Slowly add dimethyl sulfate (100.9 g) over a period of 1 hour.
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Stir the reaction mixture continuously for 2 hours at 25°C.
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After the reaction is complete, dilute the mixture with toluene (B28343).
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Extract sequentially with water, sodium bicarbonate solution, and water.
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Remove the toluene under vacuum.
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Purify the crude product by short path distillation or crystallization combined with grinding to obtain this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction pathway from malic acid to this compound.
References
- 1. innospk.com [innospk.com]
- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 5. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 6018-41-3 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
Preventing polymerization of methyl coumalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl coumalate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to spontaneous polymerization?
A1: There is no significant evidence in the scientific literature to suggest that this compound undergoes spontaneous polymerization under typical laboratory and storage conditions. Its reactivity is primarily characterized by participation as a dienophile in Diels-Alder reactions and undergoing photochemical transformations upon exposure to UV light.[1] Problems perceived as "polymerization," such as the formation of insoluble materials, are more likely due to degradation, precipitation, or unexpected side reactions.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-sealed environment, shielded from moisture and light.[2] Supplier recommendations often include storage at room temperature under an inert atmosphere.[3]
Q3: What are the known degradation pathways for this compound?
A3: The primary documented degradation pathway for this compound is photochemical. Upon exposure to UV light (e.g., >295 nm), it can undergo isomerization to its Dewar form or a ring-opening reaction to form an aldehyde-ketene.[1] While thermal stability data is not extensively detailed, high temperatures, especially in the presence of catalysts or impurities, could potentially lead to decomposition.
Q4: What are common impurities found in this compound and how can they affect my experiments?
A4: Commercially available this compound typically has a purity of 99% or higher.[2] Potential impurities could include residual starting materials from its synthesis, such as coumalic acid, or byproducts of degradation if not stored properly. Even minor impurities can lead to unwanted side reactions, reduced yields, or the introduction of harmful byproducts in sensitive applications like pharmaceutical synthesis.[2] A low moisture content (typically below 0.25%) is also critical to prevent interference in moisture-sensitive reactions.[2]
Troubleshooting Guide
Issue 1: An insoluble material has formed in my reaction mixture or during storage.
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Potential Cause A: Precipitation of this compound. this compound is a solid at room temperature and has specific solubility characteristics. Changes in solvent composition or temperature can cause it to precipitate out of solution.
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Solution: Review the solubility of this compound in your specific solvent system. Gentle warming of the solution may redissolve the compound. Ensure that the concentration of this compound does not exceed its solubility limit at the reaction or storage temperature.
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Potential Cause B: Degradation. Exposure to light, high temperatures, or incompatible reagents can lead to the degradation of this compound into less soluble byproducts.
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Solution: Protect your experiment and stored compound from light. Conduct reactions at the lowest effective temperature. Ensure all reagents and solvents are compatible with the 2-pyrone ring system.
-
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Potential Cause C: Unexpected Side Reaction. In the presence of certain reagents, this compound can undergo reactions other than the intended one, potentially forming insoluble products.
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Solution: Carefully review the literature for known side reactions of this compound with the class of reagents you are using. Consider running a small-scale control reaction to isolate the cause of the insoluble material.
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Issue 2: My reaction yield is consistently low.
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Potential Cause A: Impure this compound. As mentioned in the FAQs, impurities can negatively impact reaction outcomes.
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Solution: Use high-purity this compound (≥99%). If you suspect impurities, consider purifying the material by recrystallization or short-path distillation as described in the literature.
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Potential Cause B: Competing Diels-Alder Reaction. this compound is a reactive dienophile. If other dienes are present as impurities or are generated in situ, they may compete with your desired reaction pathway.
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Solution: Ensure all starting materials are pure. Analyze your crude reaction mixture to identify any potential Diels-Alder adducts other than your target product.
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Potential Cause C: Photochemical Degradation. If your reaction is exposed to UV light (including strong ambient light), this compound may be degrading.
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Solution: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using an amber-colored flask).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆O₄ | [4] |
| Molecular Weight | 154.12 g/mol | [4] |
| Melting Point | 65-67 °C | |
| Boiling Point | 178-180 °C at 60 mmHg | |
| Appearance | White to tan crystalline powder | [3] |
| Solubility | Freely soluble in dichloromethane | [3] |
Table 2: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Reference(s) |
| Storage Temperature | Room Temperature | [3] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | [3] |
| Light Conditions | Protect from light | [2] |
| Moisture | Store in a dry environment | [2] |
| Purity for Synthesis | ≥ 99% | [2] |
| Moisture Content | < 0.25% | [2] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
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Receiving and Inspection: Upon receipt, inspect the container for any damage. Note the appearance of the material; it should be a white to tan crystalline powder.
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Storage: Store the sealed container in a desiccator at room temperature under an inert atmosphere. The storage area should be dark or the container should be opaque to prevent light exposure.
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Dispensing: When dispensing the material, work in a low-humidity environment, preferably in a glove box or under a stream of inert gas. Use clean, dry spatulas and weighing vessels.
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Resealing: After dispensing, purge the container with an inert gas before tightly resealing to minimize exposure to air and moisture.
Protocol 2: Setting up a Reaction with this compound
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Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
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Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas.
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Reagent Addition: Add this compound as a solid or dissolved in an appropriate anhydrous solvent to the reaction flask.
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Solvent and Reagent Purity: Use anhydrous solvents and ensure the purity of all other reagents to avoid side reactions.
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Temperature Control: Maintain the reaction at the desired temperature using a suitable heating or cooling bath. Avoid excessive heating unless specified by the reaction protocol.
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Light Protection: If the reaction is sensitive to light or will be run for an extended period, wrap the reaction flask in aluminum foil.
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Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS) to ensure the consumption of starting material and formation of the desired product, while watching for the appearance of any unexpected spots or peaks that might indicate degradation or side products.
Visualizations
Caption: Troubleshooting workflow for unexpected insolubles.
Caption: Reactivity and degradation pathways of this compound.
References
Technical Support Center: Methyl Coumalate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl coumalate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during esterification of coumalic acid. | Ensure complete dissolution of coumalic acid in sulfuric acid before adding methanol (B129727). Increase reaction time on the steam bath to ensure the reaction goes to completion.[1] |
| Formation of fumaric acid as a side product in the synthesis from malic acid. | The use of trifluoroacetic acid in combination with sulfuric acid can suppress the formation of fumaric acid and improve the yield of the intermediate coumalic acid.[2][3] | |
| Loss of product during workup and purification. | When precipitating the product by pouring the reaction mixture into water, ensure the water is ice-cold to maximize precipitation.[1][4] Thoroughly wash the crude product with cold water to remove inorganic salts without dissolving a significant amount of the product.[1] | |
| Inefficient purification. | For purification, consider short path distillation or recrystallization from methanol.[4][5][6] Grinding the crystalline product can also aid in removing residual solvent.[5] | |
| Product is a dark color | Presence of impurities from the initial reaction. | Recrystallize the crude product from hot methanol using decolorizing carbon (Norit) to remove colored impurities.[4] |
| Degradation of the product during heating. | Avoid excessive heating during reaction and purification steps. Use a steam bath for heating when possible and monitor the temperature closely.[1] | |
| Difficulty in precipitating the product | The reaction mixture is not sufficiently neutralized or is too warm. | Ensure the reaction mixture is made slightly alkaline by the slow addition of anhydrous sodium carbonate while keeping the temperature below 40°C with an ice bath.[1] |
| Insufficient product concentration for precipitation. | If precipitation does not occur after pouring onto ice, storing the mixture in a freezer overnight may induce crystallization.[7] | |
| Inconsistent melting point | Presence of impurities or residual solvent. | Dry the product thoroughly after filtration.[1] Recrystallize the product until a consistent melting point is achieved. The reported melting point for pure this compound is around 68–74°C.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common starting materials are coumalic acid and malic acid.[1][2] this compound can be synthesized from coumalic acid via esterification with methanol in the presence of an acid catalyst like sulfuric acid.[1] Alternatively, a one-pot, two-step synthesis can be employed starting from malic acid, which is first converted to coumalic acid and then esterified.[7] Synthesis from methyl 3-oxo-propanoate has also been reported.[2][3]
Q2: My yield of this compound is consistently low. What are the most likely reasons?
A2: Low yields can stem from several factors. One common issue is the incomplete conversion of the starting material. Ensure that the reaction conditions, such as temperature and time, are optimized. For instance, when starting from coumalic acid, heating on a steam bath for at least one hour is recommended.[1] Another significant factor can be the formation of side products, particularly fumaric acid when synthesizing from malic acid.[2][3] Losses during the workup and purification steps, such as incomplete precipitation or dissolution of the product during washing, can also contribute to low yields.
Q3: How can I minimize the formation of fumaric acid as a byproduct?
A3: The formation of fumaric acid is a known issue in the synthesis of coumalic acid from malic acid. Using a mixture of concentrated sulfuric acid and trifluoroacetic acid as the reaction medium can significantly reduce the formation of fumaric acid to about 1-5%.[2][3]
Q4: What is the best method for purifying crude this compound?
A4: The crude product, which precipitates from the reaction mixture, should first be washed with cold water to remove inorganic salts.[1] For further purification, recrystallization from hot methanol is a common and effective method.[4] The use of decolorizing carbon during recrystallization can help remove colored impurities.[4] Short path distillation is another viable purification technique.[5][6]
Q5: My purified this compound seems to be causing issues in subsequent Diels-Alder reactions. Why might this be?
A5: this compound is an active participant in Diels-Alder reactions, acting as both a diene and a dienophile.[5][8][9][10] If your purified product is leading to unexpected side products or low yields in a subsequent Diels-Alder reaction, it may still contain impurities that are interfering with the reaction. The presence of unreacted starting materials or side products from the synthesis can lead to multiple adducts.[8] It is crucial to ensure the high purity of this compound for these sensitive reactions. Consider repurifying your material and confirming its purity via analytical methods such as NMR or melting point analysis.
Experimental Protocols
Synthesis of this compound from Coumalic Acid
This protocol is based on the procedure described in Organic Syntheses.[1]
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Reaction Setup: In a 500-ml round-bottomed flask equipped with a thermometer, place 139 ml of concentrated sulfuric acid.
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Addition of Coumalic Acid: While swirling, add 50 g (0.36 mole) of pulverized coumalic acid in small portions. Maintain the temperature between 20° and 30°C by occasionally immersing the flask in an ice bath.
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Addition of Methanol: Add 70 ml of methanol in small portions, ensuring the temperature is maintained between 25° and 35°C.
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Reaction: Heat the mixture on a steam bath for 1 hour.
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Workup: Cool the mixture to about 40°C and pour it slowly with stirring into 800 ml of ice-cold water in a 2-liter beaker. Maintain the temperature of the water below 40°C using an ice bath.
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Precipitation: Add anhydrous sodium carbonate in small portions with stirring until the mixture is slightly alkaline.
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Purification: Filter the precipitated ester and slurry it four times with 100-ml portions of cold water to remove inorganic salts. Air-dry the product overnight. The yield of crude this compound is typically between 32–45%.[1]
One-Pot, Two-Step Synthesis from Malic Acid
This is an example procedure for a batch synthesis.[7]
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Reaction Setup: In a 1 L round-bottomed flask fitted with a stirrer, charge 125.0 g (933 mmol) of malic acid.
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Acid Addition: Slowly add 250 mL (4690 mmol) of concentrated H₂SO₄ to the flask.
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Formation of Coumalic Acid: Heat the resulting slurry to 90°C for 3 hours. Frothing may be observed.
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Cooling and Esterification: Cool the solution to room temperature and then place it in an ice bath. Add 160 mL (3960 mmol) of methanol dropwise over 15 minutes.
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Reaction: Heat the solution at 90°C for an additional 2.5 hours.
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Workup: Allow the solution to cool to room temperature, then pour it over ice and leave it overnight. Note that in some cases, precipitation may not be observed with this specific protocol.[7]
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis from Methyl 3-oxo-propanoate
| Acid Catalyst | Yield | Reference |
| Sulfuric Acid | 48% | [2][3] |
| Triflic Acid | 83% | [2][3] |
Table 2: Yield of Coumalic Acid from Malic Acid under Different Conditions
| Reaction Conditions | Yield of Coumalic Acid | Yield of Fumaric Acid | Reference |
| Conc. H₂SO₄ in Dichloroethane, 100°C, 16h | 80% | 5% | [2] |
| Trifluoroacetic Acid, 100°C, 16h (scaled up) | 86% | Not specified | [2] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 3. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 6018-41-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. Diels–Alder reactions with alkyl coumalates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Diels–Alder reactions of this compound with 1,3-dienes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. This compound|lookchem [lookchem.com]
Technical Support Center: Purification of Coumalic Acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of coumalic acid. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing fumaric acid, a frequent byproduct of the synthesis process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of coumalic acid, offering potential causes and solutions in a question-and-answer format.
Issue 1: My final coumalic acid product is contaminated with fumaric acid.
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Question: I've performed the synthesis of coumalic acid from malic acid and after the workup, I suspect fumaric acid contamination. How can I confirm this and remove it?
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Answer: Fumaric acid is a common byproduct in coumalic acid synthesis. You can confirm its presence using techniques like HPLC, which can separate and quantify the two acids.[1][2][3][4] The most effective method for removing fumaric acid is recrystallization, typically from hot methanol (B129727).[5] This method leverages the differential solubility of coumalic acid and fumaric acid in methanol at varying temperatures.
Issue 2: Low yield of coumalic acid after recrystallization.
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Question: After recrystallizing my crude coumalic acid from methanol, the yield of pure product is very low. What could be the cause and how can I improve it?
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Answer: A low recovery rate during recrystallization can be due to several factors:
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Excessive Solvent: Using too much hot methanol to dissolve the crude product will result in a significant amount of coumalic acid remaining in the solution upon cooling.[6][7] Solution: Use the minimum amount of boiling methanol required to fully dissolve the crude solid.
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Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. Solution: Use a pre-heated funnel and filter flask for the hot filtration step to prevent premature cooling.
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Incomplete Precipitation: Even at low temperatures, coumalic acid has some solubility in methanol. Solution: After allowing the solution to cool to room temperature, chill it further in an ice bath to maximize crystal formation before filtration.[5]
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Washing with Room Temperature Solvent: Rinsing the collected crystals with room temperature methanol will dissolve some of the product. Solution: Always wash the filtered crystals with a small amount of ice-cold methanol.[5]
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Issue 3: The coumalic acid "oils out" during recrystallization.
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Question: When I try to recrystallize my coumalic acid, it separates as an oil instead of forming crystals. Why is this happening and what should I do?
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Answer: "Oiling out" occurs when the solute's melting point is lower than the solution's temperature, often due to a high concentration of impurities which can depress the melting point.[7][8]
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Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. This can sometimes favor crystal formation over oiling.[8]
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Solution 2: If the issue persists, it may indicate a high level of impurities. Consider pre-purification steps such as washing the crude product with a solvent in which coumalic acid is sparingly soluble but the impurities are more soluble.
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Issue 4: The purified coumalic acid is still colored.
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Question: My recrystallized coumalic acid has a yellow or brownish tint. How can I decolorize it?
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Answer: Colored impurities can often be removed by treating the hot methanolic solution with activated charcoal before filtration.[5]
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Procedure: After dissolving the crude coumalic acid in hot methanol, add a small amount of activated charcoal (e.g., Norit) and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is fumaric acid a common byproduct in coumalic acid synthesis?
A1: The synthesis of coumalic acid from malic acid involves strong dehydrating acids like fuming sulfuric acid at elevated temperatures. These harsh conditions can promote a side reaction where malic acid is dehydrated to form fumaric acid, which is the more stable trans-isomer compared to maleic acid.
Q2: What is the best solvent for recrystallizing coumalic acid to remove fumaric acid?
A2: Methanol is the most commonly cited and effective solvent for the recrystallization of coumalic acid to remove fumaric acid.[5] This is due to the favorable solubility profile of coumalic acid in hot methanol and its reduced solubility at lower temperatures, allowing for good recovery of the purified product. Fumaric acid, being less soluble, tends to remain in the mother liquor.
Q3: Can I use water for the recrystallization?
A3: While fumaric acid has very low solubility in water, using water for recrystallization of coumalic acid is not ideal. Coumalic acid also has limited solubility in water, which could lead to poor recovery. Methanol provides a better differential solubility for effective separation.
Q4: How can I check the purity of my final coumalic acid product?
A4: The purity of your coumalic acid can be assessed by several methods:
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Melting Point: Pure coumalic acid has a distinct melting point (around 206-209°C).[5] A broad or depressed melting point range can indicate the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for separating and quantifying coumalic acid and potential impurities like fumaric acid.[1][2][3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide structural confirmation and detect the presence of impurities.
Data Presentation
Table 1: Solubility of Fumaric Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 0.70 |
| Ethanol | 20 | 4.57 |
| Methanol | 20 | 6.50 |
| Acetone | 20 | 1.29 |
| Diethyl Ether | 25 | 1.01 |
| Chloroform | 25 | 0.02 |
| Benzene | 25 | 0.003 |
Experimental Protocols
Protocol 1: Recrystallization of Coumalic Acid from Methanol
This protocol is adapted from established organic synthesis procedures for the purification of coumalic acid.[5]
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Dissolution: In a fume hood, place the crude coumalic acid containing fumaric acid impurity into an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum volume of methanol to the flask and heat the mixture to boiling with stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Return the mixture to a boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal if used.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the precipitation of coumalic acid crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.
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Drying: Dry the purified coumalic acid crystals in a vacuum oven or desiccator to a constant weight.
Visualizations
Caption: Workflow for the purification of coumalic acid by recrystallization.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
Troubleshooting low yield in methyl coumalate cycloadditions
Welcome to the technical support center for methyl coumalate cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Diels-Alder reaction with this compound is resulting in a very low yield or no product at all. What are the most common causes?
A1: Low or no yield in this compound cycloadditions can stem from several factors. The most common issues involve unfavorable reaction conditions, low dienophile reactivity, or degradation of starting materials. This compound can act as either the diene or dienophile, and its reactivity is highly dependent on the reaction partner and conditions.[1][2]
A systematic approach to troubleshooting is recommended. Start by verifying the quality of your starting materials and solvent, then move to optimizing reaction parameters like temperature and concentration.
References
Technical Support Center: Catalyst Selection for Methyl Coumalate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyzed reactions involving methyl coumalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with this compound?
A1: this compound is a versatile reagent that participates in a variety of reactions, facilitated by several classes of catalysts. The most common include:
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Brønsted Acids: such as p-Toluenesulfonic acid (PTSA), are frequently used in reactions like the synthesis of isophthalates from this compound and enol ethers.[1][2]
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Organocatalysts: N-Heterocyclic Carbenes (NHCs) are effective for a range of transformations, including annulation reactions.[3]
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Transition Metal Catalysts: Palladium on carbon (Pd/C) is often employed for dehydrogenation steps, for instance, in the aromatization of Diels-Alder adducts.[4]
Q2: I am observing a low yield in my this compound reaction. What are the general factors I should investigate?
A2: Low yields can stem from several factors. A systematic review of your experimental setup is crucial. Key areas to check include:
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Reagent Purity: Ensure the this compound, dienophile/enol ether, and solvent are pure and anhydrous. Impurities can lead to unwanted side reactions or catalyst deactivation.
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Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Small-scale trial reactions can help determine the optimal conditions.
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Catalyst Activity: The catalyst may be inactive or poisoned. For heterogeneous catalysts like Pd/C, ensure proper handling and storage. For homogeneous catalysts, verify their purity and proper activation if required.
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Atmosphere: Some reactions, particularly those involving sensitive organometallic catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst or reagents.
Q3: What are some common side products in this compound reactions, and how can I minimize them?
A3: The formation of side products is a common issue. In the synthesis of isophthalates using PTSA, for example, incomplete aromatization of the bicyclic adduct can occur, especially with enol silyl (B83357) ethers as reactants.[2] In reactions with amines, polyalkylation can be a problem if the amine is not fully converted in a single step.[5][6][7]
To minimize side products:
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Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to decomposition or the formation of undesired byproducts.
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Control Stoichiometry: Precise control of the reactant ratios is essential.
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Choice of Solvent: The solvent can significantly influence selectivity and reaction rate.
Troubleshooting Guides
Issue 1: Low Yield in Diels-Alder Reactions
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation. | Diene is not in the required s-cis conformation. | For cyclic dienes that are locked in the s-cis conformation, this is not an issue. For acyclic dienes, consider if steric hindrance prevents the adoption of the s-cis conformation.[8] |
| Poor orbital overlap between diene and dienophile. | The reaction rate is increased by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[8][9] Consider modifying your reactants if possible. | |
| Reaction is reversible (Retro-Diels-Alder). | Diels-Alder reactions are reversible, and the reverse reaction is favored at higher temperatures.[10] Try running the reaction at a lower temperature for a longer period. | |
| Low yield with starting material remaining. | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of the potential for retro-Diels-Alder. |
| Catalyst is inactive (if using a Lewis acid catalyst). | Ensure the Lewis acid is anhydrous and of high purity. Consider using a different Lewis acid or a Brønsted acid. |
Issue 2: Problems in PTSA-Catalyzed Isophthalate Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired isophthalate. | Incomplete formation of the initial Diels-Alder adduct. | Ensure the Diels-Alder reaction (formation of the bicyclic adduct) goes to completion before attempting aromatization. Optimize the conditions for the first step (e.g., reaction time, temperature).[2] |
| Inefficient aromatization. | The aromatization step with PTSA can be slow. Ensure sufficient reaction time (e.g., boiling in methanol (B129727) for 18 hours).[2] Alkyl vinyl ethers generally give higher yields of isophthalates than enol silyl ethers.[1][2][11] | |
| Side product formation. | With enol silyl ethers, fragmentation of the intermediate can occur instead of aromatization.[2] Consider using the corresponding alkyl vinyl ether if possible. | |
| Formation of a mixture of esters (e.g., butyl methyl isophthalate). | Transesterification. | If using an alcohol solvent for aromatization that is different from the ester group on the coumalate, transesterification can occur. Use methanol as the solvent if you wish to retain the methyl ester.[2] |
Issue 3: Challenges with N-Heterocyclic Carbene (NHC) Catalysis
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow reaction. | NHC catalyst not generated in situ. | The generation of the free carbene from its azolium salt precursor requires a base. Ensure the base is strong enough and used in the correct stoichiometry.[12] |
| Catalyst is sensitive to air or moisture. | NHC-catalyzed reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents. | |
| Incorrect solvent. | The choice of solvent can significantly impact the reaction. Screen different aprotic solvents to find the optimal one for your specific transformation. | |
| Low product yield despite starting material consumption. | Decomposition of the Breslow intermediate. | The Breslow intermediate, a key species in many NHC-catalyzed reactions, can be unstable.[12] Adjusting the temperature or the electronic properties of the NHC catalyst might improve its stability. |
| Formation of undesired side products. | The high reactivity of intermediates in NHC catalysis can sometimes lead to side reactions. Careful optimization of reaction conditions (temperature, concentration, catalyst loading) is crucial. |
Issue 4: Deactivation of Pd/C Catalyst in Dehydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or proceeds very slowly. | Catalyst poisoning. | Ensure starting materials and solvents are free from catalyst poisons like sulfur compounds. |
| Sintering of palladium nanoparticles. | Avoid excessively high reaction temperatures, which can cause the palladium particles to agglomerate, reducing the active surface area. | |
| Fouling of the catalyst surface. | High molecular weight byproducts or polymers can block the active sites on the catalyst. Ensure the reaction mixture is clean. | |
| Low conversion. | Insufficient catalyst loading. | The amount of catalyst can be critical. Try increasing the catalyst loading incrementally. |
| Poor hydrogen transfer (in transfer hydrogenation). | If using a hydrogen donor like triethylsilane, ensure it is of good quality and used in sufficient excess.[13] The choice of solvent can also influence the efficiency of hydrogen transfer. |
Data Presentation
Table 1: Yield of Isophthalates from this compound and Various Enol Ethers using a PTSA Catalyst. [2]
| Entry | Enol Ether | Product | Yield (%) |
| 1 | Butyl vinyl ether | Dimethyl isophthalate | 82 |
| 2 | Ethyl vinyl ether | Dimethyl 4-methylisophthalate | 75 |
| 3 | 1-Ethoxycyclohexene | Dimethyl 5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | 85 |
| 4 | 1-(Trimethylsilyloxy)cyclopentene | Mixture of products | Low |
Reaction conditions: 1. This compound (1.0 equiv.), enol ether (3.0 equiv.), MeCN, 75 °C, 24 h. 2. Bicyclic adduct (0.2 mmol), PTSA (catalytic), methanol, boil, 18 h.
Experimental Protocols
1. General Procedure for Diels-Alder Reaction of this compound with Enol Ethers [2]
-
To a 15 mL sealed tube, add this compound (154 mg, 1.0 mmol, 1.0 equiv.), the corresponding enol ether (3.0 mmol, 3.0 equiv.), and acetonitrile (B52724) (1.0 mL).
-
Seal the tube and heat it in a 75 °C oil bath with stirring for 24 hours.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel chromatography to yield the bicyclic adduct.
2. General Procedure for the Formation of Isophthalates via PTSA Catalysis [2]
-
In a round-bottom flask, dissolve the bicyclic adduct (0.2 mmol) in methanol (1.0 mL).
-
Add a catalytic amount (one crystal) of p-toluenesulfonic acid (PTSA).
-
Heat the solution to boiling and maintain reflux for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired isophthalate.
Visualizations
Caption: General experimental workflow for the synthesis of isophthalates.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of isophthalates from this compound - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12935A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Pd/C-Catalyzed Reactions | MDPI [mdpi.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of isophthalates from this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl Coumalate Adducts
Welcome to the technical support center for the purification of methyl coumalate adducts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound adduct reaction mixture?
A1: The primary impurities typically encountered are:
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Unreacted Starting Materials: Residual this compound and the corresponding diene or dienophile are common.
-
Diastereomers: Diels-Alder reactions involving this compound often produce a mixture of endo and exo diastereomers, which can be challenging to separate.[1][2][3][4]
-
Side-Reaction Products: Depending on the reaction conditions, byproducts from undesired cycloadditions or decomposition of starting materials may be present. In some cases, multiple adducts can form.[5]
-
Polymerization Products: Some dienophiles, particularly vinyl ethers, can polymerize under the reaction conditions.
Q2: How can I distinguish between the endo and exo adducts?
A2: The primary method for distinguishing between endo and exo isomers is through ¹H NMR spectroscopy. The coupling constants between protons on the newly formed bicyclic ring system are diagnostic. For example, in the Diels-Alder reaction of furan (B31954) with N-phenylmaleimide, the endo isomer shows a coupled signal for the C-5/C-6 protons, while the exo isomer shows a singlet for these protons due to a nearly 90° dihedral angle with the bridgehead protons.[2] A detailed analysis of the stereochemical relationship of substituents will reveal the isomerism.[2][3][4][6]
Q3: My this compound adduct appears to be unstable during silica (B1680970) gel chromatography. What could be the cause?
A3: Bicyclic lactones, such as those formed from this compound, can be sensitive to the acidic nature of standard silica gel, which can catalyze ring-opening or other decomposition pathways. The prolonged contact time and the stationary phase's activity can lead to yield loss.
Q4: What is a typical yield and purity I can expect after purification?
A4: The yield and purity are highly dependent on the specific adduct and the purification method employed. However, here are some reported examples:
-
The reaction of this compound with 3-methylindole (B30407) afforded a tetracyclic lactone in 67% yield as a single diastereomer after recrystallization.[1]
-
The Diels-Alder reaction of this compound with enol ethers can produce adducts with yields as high as 98%, which can then be aromatized to isophthalates in good yields (e.g., 82%).[7] Purity is often assessed by NMR, with the goal of obtaining a single, clean diastereomer.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of endo and exo diastereomers.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. A shallow gradient of a solvent system like ethyl acetate (B1210297) in hexanes is often necessary. Meticulous TLC analysis with different solvent systems should be performed to find the optimal separation conditions. |
| Column Overloading | Overloading the column is a common cause of poor separation. As a general rule, the amount of crude product should be no more than 1-2% of the mass of the silica gel. |
| Improper Column Packing | A poorly packed column with channels or cracks will lead to band broadening and co-elution. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
| Adduct Instability on Silica | If decomposition is suspected, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or switching to a different stationary phase like alumina. |
Problem: The adduct is not eluting from the column.
| Possible Cause | Recommended Solution |
| Solvent System is Not Polar Enough | If the adduct has a high affinity for the silica gel, a more polar eluent will be required. Gradually increase the polarity of the mobile phase. A "methanol purge" at the end of the chromatography can elute highly polar compounds, but be aware that this may also elute baseline impurities. |
| Decomposition on the Column | The adduct may have decomposed on the silica gel. Analyze the silica gel at the top of the column by TLC to see if the product is still present. If decomposition is confirmed, consider alternative purification methods or deactivating the stationary phase. |
Recrystallization
Problem: The adduct fails to crystallize.
| Possible Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. If the product oils out or fails to crystallize, an additional purification step, such as column chromatography, may be necessary to remove these impurities. |
| Inappropriate Solvent | The ideal solvent should dissolve the adduct when hot but be a poor solvent when cold. Experiment with a variety of solvents and solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water). |
| Solution is Not Saturated | The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration and induce crystallization. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. |
Problem: Low yield after recrystallization.
| Possible Cause | Recommended Solution |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not chilled will dissolve some of the product. Always wash with a small amount of ice-cold recrystallization solvent. |
Quantitative Data Summary
| Adduct Type | Purification Method | Yield (%) | Purity | Reference |
| This compound + 3-Methylindole | Recrystallization | 67 | Single diastereomer | [1] |
| This compound + Butyl vinyl ether | Silica Gel Chromatography | 98 | Not specified | [7] |
| Bicyclic lactone from above adduct | Silica Gel Chromatography | 82 | Not specified | [7] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of this compound Adducts
This protocol is a general guideline and may require optimization for specific adducts.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to determine the optimal eluent for separation. The target Rf for the desired adduct should be around 0.2-0.3 for good separation.
-
-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow it to pack, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for better resolution, "dry load" the sample by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent and gradually increase the polarity based on the TLC analysis.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure adduct.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of a this compound Adduct
This protocol is adapted from the purification of the adduct of this compound and 3-methylindole.[1]
-
Solvent Selection:
-
Based on solubility tests, select a suitable solvent or solvent pair. For the adduct of 3-methylindole, a mixture of ethyl acetate and hexanes was effective.[1]
-
-
Dissolution:
-
Dissolve the crude adduct in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
-
Induce Crystallization:
-
Slowly add the "poor" solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy.
-
If a single solvent is used, allow the saturated hot solution to cool slowly.
-
-
Cooling:
-
Allow the flask to cool undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator (-20 °C was used for the 3-methylindole adduct) to maximize crystal formation.[1]
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General purification workflow for this compound adducts.
Caption: Troubleshooting logic for common purification issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of isophthalates from this compound - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12935A [pubs.rsc.org]
Technical Support Center: Minimizing Adduct Isomers in Methyl Coumalate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of adduct isomers in reactions involving methyl coumalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of adduct isomers I should expect in Diels-Alder reactions with this compound?
A1: When this compound participates as the diene component in a Diels-Alder reaction with an unsymmetrical dienophile, two main classes of isomers can be formed:
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Regioisomers: These isomers arise from the different possible orientations of the dienophile relative to the this compound ring. For instance, the reaction can yield "ortho" and "meta" substituted products. Typically, the formation of one regioisomer is electronically favored over the other.[1]
-
Stereoisomers: These isomers have the same atomic connectivity but differ in their three-dimensional arrangement. In the context of the Diels-Alder reaction, the most common stereoisomers are the endo and exo adducts. The endo isomer is often the kinetically favored product due to favorable secondary orbital interactions.[2]
Q2: How can I control the regioselectivity of my this compound reaction to favor one isomer?
A2: Controlling regioselectivity is critical to maximizing the yield of the desired adduct. The regiochemical outcome of a Diels-Alder reaction is primarily governed by the electronic properties of the diene and dienophile.[3] this compound is an electron-poor diene, so for an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile is preferred.[4] The regioselectivity can be predicted by considering the interaction between the frontier molecular orbitals (FMOs) of the reactants.[2]
Key strategies to control regioselectivity include:
-
Dienophile Selection: Employing dienophiles with potent electron-donating groups (EDGs), such as vinyl ethers or enamines, can significantly enhance regioselectivity. The position of the EDG on the dienophile directs the orientation of the cycloaddition.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can increase the regioselectivity of the reaction.[5] The Lewis acid coordinates to the carbonyl group of the this compound, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and can amplify the electronic preference for one regioisomeric transition state over the other.[6]
Q3: What experimental factors influence the endo/exo stereoselectivity?
A3: The ratio of endo to exo products is influenced by several experimental parameters:
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the endo product, which is often the kinetic product of the reaction. At higher temperatures, the Diels-Alder reaction can become reversible, allowing for the equilibration to the more thermodynamically stable exo isomer.
-
Solvent Polarity: The polarity of the solvent can influence the relative energies of the endo and exo transition states, thereby affecting the stereochemical outcome.
-
Lewis Acid Selection: The choice of Lewis acid can have a profound impact on stereoselectivity. Bulky Lewis acids may sterically hinder the approach of the dienophile to form the endo adduct, thus leading to a higher proportion of the exo product.[7]
Troubleshooting Guides
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.
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Potential Cause: The electronic directing effects of the substituents on the diene and dienophile are not sufficiently pronounced to favor one regioisomeric pathway.
-
Troubleshooting Steps:
-
Enhance Electronic Bias: If possible, switch to a dienophile with a stronger electron-donating group.
-
Introduce a Lewis Acid: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄, TiCl₄) to identify one that enhances the desired regioselectivity.[8]
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetic product.[8]
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Solvent Screening: The polarity of the solvent can influence the transition state, so screening different solvents may improve the regioisomeric ratio.[8]
-
Issue 2: The major product is the undesired exo stereoisomer.
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Potential Cause: The reaction is under thermodynamic control, or steric factors are disfavoring the formation of the endo adduct.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to favor the kinetically controlled endo product.
-
Modify the Catalyst: If using a Lewis acid, consider switching to a less bulky one that may not sterically hinder the endo approach.
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Reduce Reaction Time: A shorter reaction time may prevent the equilibration to the thermodynamically favored exo product.
-
Data Presentation
Table 1: Influence of Lewis Acid Catalysis on the Regio- and Stereoselectivity of the Diels-Alder Reaction between this compound and Ethyl Vinyl Ether
| Catalyst (1.1 equiv.) | Solvent | Temperature (°C) | Regioisomeric Ratio (ortho/meta) | Diastereomeric Ratio (endo/exo) |
| None | Toluene | 110 | 4:1 | 3:1 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | >20:1 | >20:1 |
| AlCl₃ | CH₂Cl₂ | -78 | 15:1 | 12:1 |
| TiCl₄ | CH₂Cl₂ | -78 | 18:1 | 10:1 |
Disclaimer: The data presented in this table are representative values based on established principles of Lewis acid catalysis in Diels-Alder reactions and are intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed Protocol for a Lewis Acid-Catalyzed Stereoselective Diels-Alder Reaction
This protocol describes a general procedure for the reaction of this compound with an electron-rich dienophile, such as a vinyl ether, under Lewis acid catalysis to favor the formation of a single regio- and stereoisomer.
-
Glassware and Reagent Preparation:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).
-
Anhydrous solvents are crucial for the success of the reaction. Dichloromethane (CH₂Cl₂) should be freshly distilled from calcium hydride.
-
This compound should be pure, and the dienophile should be filtered through a short plug of basic alumina (B75360) to remove any acidic impurities.
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ (to a concentration of 0.1 M).
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Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Catalyst and Dienophile Addition:
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise to the stirred solution of this compound, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture for 15-20 minutes at -78 °C.
-
In a separate, dry syringe, take up the vinyl ether (1.2-1.5 equivalents) and add it dropwise to the reaction mixture over 10-15 minutes.
-
-
Reaction Monitoring:
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Aliquots can be taken with a dry syringe and quenched in a separate vial containing a saturated solution of sodium bicarbonate.
-
-
Workup Procedure:
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Transfer the contents to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired adduct.
-
Mandatory Visualization
Caption: Reaction pathways leading to different adduct isomers.
Caption: Troubleshooting decision tree for isomer control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. The Diels–Alder reaction of this compound with isoprene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Stability of methyl coumalate under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of methyl coumalate, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (CAS: 6018-41-3), also known as methyl 2-oxo-2H-pyran-5-carboxylate, is a chemical intermediate used in the pharmaceutical and chemical industries.[1] It serves as a key building block in organic synthesis, for instance, in the production of pharmaceuticals like Tazarotene.[1] The stability of this compound is crucial as its degradation can lead to impurities, reduced yield of the desired product, and potentially harmful byproducts, which can compromise the safety and efficacy of the final drug product.[1]
Q2: Is this compound stable under acidic conditions?
The stability of this compound in acidic conditions is context-dependent. While it is synthesized under strong acidic conditions (e.g., using sulfuric acid), prolonged exposure or specific acidic environments can lead to degradation.[2] The synthesis of this compound from dimethyl malate (B86768) is optimized using four equivalents of sulfuric acid at temperatures of at least 80°C, suggesting it is stable enough to be formed under these conditions.[2] However, like many esters, it is susceptible to acid-catalyzed hydrolysis, which is the reverse of esterification.[3] This reaction involves the splitting of the ester bond by water in the presence of an acid catalyst to yield a carboxylic acid and an alcohol.[3]
Q3: What are the potential degradation products of this compound under acidic conditions?
Under acidic hydrolysis, the ester group of this compound would be cleaved. This reaction would likely yield coumalic acid and methanol. The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of the alcohol.[3][4]
Q4: What general factors influence the stability of this compound?
Several factors can affect the chemical stability of this compound:
-
pH: Variations in pH can alter molecular structures and lead to degradation.[5] For esters like this compound, both acidic and basic conditions can catalyze hydrolysis.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5][6] For every 10°C increase, the degradation rate can increase exponentially.[6]
-
Moisture: The presence of water can facilitate hydrolysis, especially in the presence of an acid or base catalyst.[5] Proper storage in a well-sealed environment is recommended to protect it from moisture.[1]
-
Light Exposure: UV and visible light can cause photodegradation by breaking chemical bonds.[5]
-
Oxygen: Oxygen can promote oxidation, another pathway for chemical degradation.[5]
Q5: What are the recommended storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a cool, dry, and well-sealed container to protect it from moisture and light.[1] Storage in an inert atmosphere is also recommended.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in acidic media.
| Problem | Possible Causes | Suggested Solutions |
| Low yield or unexpected byproducts in a reaction involving this compound under acidic conditions. | 1. Degradation via Hydrolysis: The acidic conditions may be too harsh (high temperature, high acid concentration, or prolonged reaction time), causing hydrolysis of the ester.[3] 2. Further Reactions: The pyrone ring itself might undergo reactions or dimerization under specific acidic conditions.[2] | 1. Optimize Reaction Conditions: Reduce the reaction temperature, decrease the concentration of the acid, or shorten the reaction time. 2. Use a Non-Aqueous Solvent: If water is not a reactant, using a dry, immiscible co-solvent can help protect the this compound from hydrolysis.[2] 3. Protecting Groups: Consider if temporary protection of the ester functional group is a viable strategy for your synthesis. |
| Product degradation during aqueous acidic workup. | The acidic workup is causing hydrolysis of the this compound or the desired product. | 1. Minimize Contact Time: Perform the acidic wash as quickly as possible. 2. Use a Weaker Acid: If possible, use a weaker acid (e.g., dilute citric acid instead of HCl). 3. Control Temperature: Perform the workup at a low temperature (e.g., in an ice bath). 4. Alternative Purification: Consider non-aqueous workup procedures or direct purification methods like chromatography if feasible. |
| Inconsistent results in stability studies. | Variability in experimental conditions can lead to inconsistent stability data.[7] | 1. Standardize Protocol: Ensure that the pH, temperature, light exposure, and concentration of this compound are consistent across all experiments.[5][8] 2. Control Headspace: For long-term studies, consider the effects of oxygen in the container headspace. Purging with an inert gas like nitrogen or argon can help. 3. Use Calibrated Equipment: Ensure that pH meters, thermometers, and other analytical instruments are properly calibrated. |
Data Summary
The following table summarizes the optimization of reaction conditions for the synthesis of this compound, which provides insight into its stability under specific acidic environments.
Table 1: Optimization of this compound Synthesis [2]
| Entry | Diester (mmol) | H₂SO₄ (mmol) | Temperature (°C) | Co-solvent (10 mL) | Yield (%) |
| 1 | 10 | 10 | 80 | None | 20 |
| 2 | 10 | 20 | 80 | None | 40 |
| 3 | 10 | 40 | 80 | None | 60 |
| 4 | 10 | 40 | 60 | 1,2-dichloroethane | No Reaction |
| 5 | 10 | 40 | 80 | 1,2-dichloroethane | 84 |
This data indicates that a higher concentration of sulfuric acid and a temperature of 80°C are necessary for the reaction to proceed, with an immiscible co-solvent enhancing the yield by potentially protecting the product from further reaction.[2]
Experimental Protocols
Protocol: General Stability Testing of this compound in an Acidic Solution
This protocol provides a framework for assessing the stability of this compound under specific acidic conditions. It is based on general principles of analyte stability testing.[7][9]
1. Objective: To determine the rate of degradation of this compound in a solution of a specific pH and temperature over time.
2. Materials:
-
This compound (high purity, >99%)[1]
-
Buffer solution of the desired acidic pH (e.g., pH 3, 4, 5)
-
Organic solvent for stock solution (e.g., acetonitrile (B52724) or methanol, HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated pH meter and thermometer
-
Incubator or water bath for temperature control
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen organic solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Test Samples:
-
Pipette a precise volume of the stock solution into several volumetric flasks.
-
Dilute with the acidic buffer solution to a final desired concentration (e.g., 10 µg/mL). Ensure the initial amount of organic solvent is low enough not to affect the buffer's pH.
-
Mix thoroughly. This will be your "test solution."
-
-
Time Point Zero (T₀) Analysis:
-
Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial.
-
Analyze the sample by HPLC to determine the initial concentration of this compound. This is your T₀ measurement.
-
-
Incubation:
-
Place the flasks containing the remaining test solution into an incubator or water bath set to the desired temperature (e.g., 25°C or 40°C).
-
Protect the samples from light by wrapping the flasks in aluminum foil.
-
-
Subsequent Time Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each flask.
-
Transfer the aliquots to HPLC vials and analyze them immediately to determine the concentration of this compound.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ concentration.
-
Plot the percentage of remaining this compound against time.
-
From this data, you can determine the degradation rate and the half-life (t₁/₂) of this compound under the tested conditions.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting workflow for stability issues.
Caption: Key factors affecting chemical stability.
References
- 1. innospk.com [innospk.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. allanchem.com [allanchem.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for testing the stability of biochemical analytes. Technical document | Semantic Scholar [semanticscholar.org]
Managing exothermic reactions in methyl coumalate synthesis
Welcome to the technical support center for methyl coumalate synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this procedure, with a particular focus on managing exothermic reactions to ensure safety and optimal yield.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis reaction is turning dark brown or black, and the yield is very low. What is happening?
A1: A dark coloration and low yield are often indicative of product decomposition or side reactions, which can be caused by excessive temperatures during the exothermic steps of the synthesis. The reaction of coumalic acid with concentrated sulfuric acid is exothermic, as is the subsequent addition of methanol (B129727).[1] It is crucial to maintain strict temperature control to prevent the degradation of this compound, which has been reported to be unstable under certain reaction conditions, leading to decomposition and the formation of alternative aromatic species.[2]
Q2: How can I effectively control the temperature during the synthesis?
A2: Active cooling is essential. For the initial addition of coumalic acid to sulfuric acid, the temperature should be maintained between 20°C and 30°C.[1] For the subsequent addition of methanol, the temperature should be kept between 25°C and 35°C.[1] This can be achieved by:
-
Adding reagents in small portions.
-
Ensuring efficient stirring to dissipate heat evenly.
-
Using an ice bath to immerse the reaction flask as needed to lower the temperature.[1]
-
Careful monitoring with a thermometer placed directly in the reaction mixture.
Q3: I'm observing the formation of a significant amount of a solid byproduct. What could it be and how can I minimize it?
A3: If you are synthesizing coumalic acid as a precursor from malic acid, a common byproduct is fumaric acid.[3][4] The formation of this byproduct can be influenced by reaction conditions. To minimize its formation, it is important to adhere to the recommended reaction temperatures and times. Purification of the coumalic acid before esterification can also prevent carrying impurities through to the final product.
Q4: What is the expected yield for this compound synthesis?
A4: The yield of this compound can vary significantly depending on the chosen synthetic route and the degree of temperature control. Below is a summary of reported yields from different methods.
Data Presentation
Table 1: Reported Yields of this compound Synthesis
| Starting Material | Reagents | Reported Yield | Reference |
| Coumalic Acid | Concentrated H₂SO₄, Methanol | 32-45% | [1] |
| Coumaric Acid | Diisopropylethylamine, Dimethyl sulfate | 64% | [5] |
| Malic Acid | Concentrated H₂SO₄, Methanol (one-pot) | 43% (after recrystallization) | [2] |
Troubleshooting Guides
Issue: Low Yield
| Possible Cause | Troubleshooting Step |
| Temperature Excursion | Ensure strict temperature control during all exothermic steps (addition of coumalic acid to H₂SO₄ and addition of methanol). Use an ice bath and add reagents slowly.[1] |
| Product Decomposition | As this compound can be unstable, avoid prolonged reaction times at elevated temperatures.[2] |
| Impure Starting Materials | Use pure coumalic acid. If synthesizing from malic acid, minimize fumaric acid formation.[3] |
| Incomplete Reaction | Ensure the reaction mixture is heated on a steam bath for the recommended time (e.g., 1 hour) after the addition of methanol to drive the esterification to completion.[1] |
Issue: Product Purity
| Possible Cause | Troubleshooting Step |
| Side Reactions | Maintain the recommended temperature ranges to minimize the formation of byproducts.[1][2] |
| Inadequate Work-up | During the quenching step, pour the reaction mixture slowly into ice-cold water to ensure rapid cooling and precipitation of the product.[1] Thoroughly wash the crude product to remove inorganic salts.[1] |
| Residual Acid | Ensure the mixture is neutralized properly with a base (e.g., sodium carbonate) during work-up.[1] |
Experimental Protocols
Synthesis of this compound from Coumalic Acid
This protocol is based on the method described in Organic Syntheses.[1]
-
Acid Dissolution: In a 500-ml round-bottomed flask equipped with a thermometer, place 139 ml of concentrated sulfuric acid.
-
Addition of Coumalic Acid: With swirling, add 50 g (0.36 mole) of pulverized coumalic acid in small portions. The reaction is slightly exothermic; maintain the temperature between 20° and 30°C by occasionally immersing the flask in an ice bath.
-
Esterification: Add 70 ml of methanol in small portions, with frequent swirling, while keeping the temperature between 25° and 35°C.
-
Heating: Heat the mixture on a steam bath for 1 hour.
-
Quenching: Cool the mixture to approximately 40°C and pour it slowly with stirring into 800 ml of water in a 2-liter beaker. Maintain the temperature of the quench mixture below 40°C using an ice bath.
-
Neutralization: Add anhydrous sodium carbonate in small portions with stirring until the mixture is slightly alkaline.
-
Isolation and Washing: Filter the precipitated this compound and slurry it four times with 100-ml portions of cold water to remove inorganic salts.
-
Drying: Air-dry the product overnight. The expected yield of this compound is 17.5–24.5 g (32–45%).
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 3. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 4. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 5. This compound | 6018-41-3 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Methyl Coumalate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of methyl coumalate, a key intermediate in pharmaceutical synthesis. The information presented is supported by established analytical principles and data from analogous compounds to offer a robust framework for methodological selection and application.
Introduction to this compound and Purity Analysis
This compound (methyl 2-oxo-2H-pyran-5-carboxylate) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and the formation of potentially harmful byproducts in the final drug product.[1] Typically, this compound is expected to have a purity of 99% or higher.[1][2] Common process-related impurities may include unreacted starting materials such as coumaric acid or malic acid, and byproducts like fumaric acid, depending on the synthetic route employed.[2][3][4] Therefore, a reliable and accurate analytical method is essential for quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of non-volatile and semi-volatile organic compounds like this compound. Its versatility, reproducibility, and compatibility with a wide range of detectors make it a preferred method in the pharmaceutical industry.
Proposed HPLC Method
Experimental Protocol: Proposed RP-HPLC Method for this compound Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid). A potential starting point is a 50:50 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound. Studies on the photochemistry of this compound suggest it absorbs UV light, with significant absorbance likely in the 200-350 nm range.[8] A wavelength of 254 nm is a common starting point for aromatic and conjugated compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a similar concentration.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Logical Workflow for HPLC Purity Analysis
Figure 1. Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given this compound's boiling point, it is amenable to GC analysis.[1]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer.
-
Advantages:
-
High sensitivity and selectivity, especially with mass spectrometric detection.
-
Excellent for identifying and quantifying volatile impurities.
-
-
Disadvantages:
-
Requires the analyte to be thermally stable and volatile. Thermally labile impurities may degrade in the injector.
-
May require derivatization for less volatile impurities, adding complexity to sample preparation.
-
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of this compound to that of a certified internal standard with a known concentration, the purity of the this compound can be accurately determined.
-
Advantages:
-
Provides a direct measurement of purity against a certified standard.[3]
-
Does not rely on the response factor of impurities, which can be a source of error in HPLC.[3]
-
Can detect and quantify impurities that may not have a UV chromophore and would be invisible to a UV detector in HPLC.
-
Non-destructive technique.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Requires a high-field NMR spectrometer, which is a significant capital investment.
-
Signal overlap between the analyte and impurities can complicate quantification.
-
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility and boiling point | Nuclear magnetic resonance signal integration |
| Applicability | Non-volatile & semi-volatile compounds | Volatile & semi-volatile, thermally stable compounds | Soluble compounds with unique NMR signals |
| Selectivity | Good, dependent on chromatographic resolution | Excellent, especially with MS detection | Excellent, based on unique proton signals |
| Sensitivity | High (µg/mL to ng/mL) | Very high (ng/mL to pg/mL) | Moderate (mg/mL) |
| Quantification | Relative (Area %), requires reference standard for assay | Relative (Area %), requires reference standard for assay | Absolute (with internal standard) |
| Impurity Detection | Requires UV chromophore | Detects most volatile impurities | Detects proton-containing impurities |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | Very High |
Conclusion
For routine quality control of this compound purity, RP-HPLC with UV detection offers a well-balanced combination of performance, cost-effectiveness, and high throughput. It is capable of separating the main component from potential process-related impurities and degradation products.
GC-MS serves as an excellent complementary technique, particularly for the identification and quantification of unknown volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC.
Quantitative NMR (qNMR) stands out as a primary method for obtaining a highly accurate, absolute purity value. It is particularly valuable for the certification of reference standards and for cases where impurities lack a UV chromophore.
The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for routine quality control, in-depth impurity profiling, or the certification of reference materials. For comprehensive characterization, a combination of these orthogonal techniques is often employed in the pharmaceutical industry.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS Methods for the Identification of Impurities in Methyl Coumalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for the identification and quantification of impurities in methyl coumalate. This compound (CAS: 6018-41-3) is a critical chemical intermediate, especially in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) like Tazarotene.[1] Given its role, ensuring its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduce yield, or introduce toxic byproducts into the final drug product.[1] Pharmaceutical-grade this compound typically requires a purity of 99% or higher, with total impurities capped at 0.3%.[1]
This document details a robust GC-MS methodology, presents expected performance data, and compares this technique with other relevant analytical methods for impurity profiling.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for analyzing volatile and semi-volatile organic impurities that may be present in this compound. These impurities can originate from starting materials, by-products of synthesis, or degradation. The method offers high chromatographic resolution, sensitivity, and specificity, with the mass spectrometer providing definitive identification of separated components based on their mass fragmentation patterns.[2]
Proposed GC-MS Experimental Workflow
The general workflow for analyzing this compound impurities using GC-MS involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Experimental workflow for GC-MS analysis of this compound impurities.
Detailed Experimental Protocol: GC-MS
This protocol is a robust starting point for method development and validation. Parameters should be optimized based on the specific impurities of interest and the instrumentation available.
1. Sample and Standard Preparation:
-
Solvent: Dichloromethane or Methanol (HPLC Grade).
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to create a stock solution. Further dilute to a working concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of standard solutions of known potential impurities at various concentrations to establish linearity and determine limits of detection and quantification.
2. GC-MS Instrumentation and Conditions:
-
GC System: A system such as an Agilent GC or Thermo Scientific TRACE 1310 is suitable.[3]
-
Column: A 30 m x 0.25 mm I.D. x 0.25 µm film thickness column is recommended. A mid-polarity column like a DB-5MS or equivalent is a good first choice for general impurity screening.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet:
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at 15 °C/min.
-
Ramp 2: Increase to 280 °C at 25 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is standard for creating reproducible fragmentation patterns for library matching.[3] Chemical Ionization (CI) can be used to confirm the molecular ion of unknown impurities.[3]
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Energy: 70 eV.[4]
-
Mass Range: Scan from m/z 40 to 450.
-
Data Acquisition: Full scan mode for initial identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.
-
3. Data Analysis:
-
Identification: Impurities are identified by comparing their retention times with those of reference standards and matching their EI mass spectra against a commercial library like the NIST database.[3]
-
Quantification: A calibration curve is generated by plotting the peak area of target impurities against their concentration from the standard solutions. The concentration in the sample is then determined from this curve.
Expected Quantitative Performance
The following table summarizes the expected performance characteristics of a validated GC-MS method for impurity analysis, based on typical results for similar pharmaceutical analyses.[4][5]
| Parameter | Expected Performance | Justification |
| Linearity Range | 0.1 - 100 µg/mL | Covers a wide range from trace impurities to more significant by-products. |
| Correlation Coefficient (r²) | ≥ 0.995 | Indicates a strong linear relationship between concentration and instrument response.[4] |
| Limit of Detection (LOD) | 0.01 - 0.1 ppm (ng/mL) | Dependent on instrumentation but should be sufficient for detecting trace genotoxic impurities.[5][6] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ppm (ng/mL) | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[4][5] |
| Accuracy (% Recovery) | 90 - 110% | Demonstrates the closeness of the measured value to the true value. |
| Precision (%RSD) | ≤ 5% | Shows the reproducibility of the method under the same operating conditions. |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques may be more suitable depending on the nature of the impurities. The choice of method should be based on the physicochemical properties of the analytes (e.g., volatility, polarity, thermal stability).
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| GC-MS | Separates volatile/semi-volatile compounds in a gas phase, followed by mass-based detection.[2] | High sensitivity for volatile organic impurities (e.g., residual solvents, starting materials). Excellent for separation of isomers. Definitive identification through mass spectral libraries.[3] | Not suitable for non-volatile or thermally labile impurities. Derivatization may be needed for polar compounds.[7] |
| HPLC / UPLC | Separates compounds in a liquid phase based on their interaction with a stationary phase.[2] | Gold standard for non-volatile or thermally unstable impurities (e.g., degradation products, high MW by-products).[2][8] Wide variety of columns and mobile phases provides high versatility. | Lower chromatographic resolution compared to capillary GC. Peak identification is less definitive without MS. |
| LC-MS | Combines the separation power of HPLC with the detection specificity of mass spectrometry.[8] | Highly versatile for a wide range of impurities. Provides molecular weight and structural information, aiding in the identification of unknown compounds.[2] | More complex and expensive instrumentation than HPLC-UV. Matrix effects can suppress ion signals. |
| SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid (often CO₂) as the mobile phase. | A "green" alternative with reduced organic solvent consumption. Offers fast analysis and is particularly useful for chiral separations. | Less common in standard QC labs. May have lower sensitivity for some compounds compared to GC-MS or LC-MS. |
| NMR Spectroscopy | Provides detailed information about the molecular structure of compounds. | Unrivaled for structural elucidation of unknown impurities without the need for reference standards. Can be directly coupled with LC (LC-NMR).[8] | Low sensitivity , making it unsuitable for trace-level impurity detection (typically >0.1%). Expensive and requires specialized expertise. |
Logical Decision Pathway for Method Selection
The following diagram illustrates a logical approach to selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical method for impurity profiling.
Conclusion
For the comprehensive analysis of impurities in this compound, a multi-faceted approach is often necessary. GC-MS stands out as the method of choice for identifying and quantifying volatile and semi-volatile organic impurities, such as residual solvents and by-products from synthesis. Its high sensitivity, specificity, and the availability of extensive spectral libraries make it an invaluable tool for routine quality control and in-depth investigations.
However, for a complete impurity profile, especially when dealing with potential degradation products or non-volatile starting materials, GC-MS should be complemented by LC-MS . For the definitive structural elucidation of completely unknown impurities present at significant levels, NMR spectroscopy is the ultimate tool. By selecting the appropriate technique based on the likely nature of the impurities, researchers can ensure the quality, safety, and efficacy of this compound used in pharmaceutical manufacturing.
References
- 1. innospk.com [innospk.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. escholarship.org [escholarship.org]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the ¹H NMR Characterization of Methyl Coumalate Adducts
For researchers and professionals in drug development and synthetic chemistry, methyl coumalate serves as a versatile building block, primarily utilized in Diels-Alder reactions to construct complex molecular architectures.[1][2] The characterization of the resulting adducts is crucial for confirming their structure and stereochemistry, with proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy being the primary analytical tool. This guide provides a comparative analysis of ¹H NMR data for various this compound adducts, supported by detailed experimental protocols.
General Reaction Pathway: Diels-Alder Cycloaddition
This compound typically acts as a diene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles like vinyl ethers to form bicyclic adducts.[1] The general transformation involves the [4+2] cycloaddition to yield a bicyclo[2.2.2]octene derivative, which can then be used in further synthetic steps.
Caption: General Diels-Alder reaction of this compound.
Experimental Protocols
General Synthesis of this compound Adducts
The synthesis of this compound adducts is typically achieved through a thermal cycloaddition reaction. A general procedure involves reacting this compound with an appropriate dienophile in a suitable solvent. For instance, the reaction with vinyl ethers proceeds readily to form stable adducts.[3] In some cases, the resulting bicyclic adducts can be aromatized using an acid catalyst like p-toluenesulfonic acid (PTSA) in methanol (B129727) to yield isophthalate (B1238265) derivatives.[3]
Example Protocol: A solution of this compound and an excess of the dienophile (e.g., butyl vinyl ether) is heated in a sealed tube or under reflux in a solvent like toluene. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel chromatography to yield the desired adduct.
¹H NMR Spectroscopy Protocol
The structural elucidation of the purified adducts relies heavily on ¹H NMR spectroscopy.
Acquisition Parameters: ¹H NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[4] Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak of chloroform (δ = 7.26 ppm).[4] Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
Comparative ¹H NMR Data of this compound Adducts
The following table summarizes the ¹H NMR spectral data for representative adducts derived from the reaction of this compound with different dienophiles. The variation in chemical shifts and coupling constants provides key insights into the structure and conformation of the resulting bicyclic systems.
| Adduct Name & Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |
| Methyl-8-butoxy-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate (2a) | Olefinic (H-5) | 7.20–7.17 | m | [3] |
| Bridgehead (H-1) | 5.68–5.65 | m | [3] | |
| Bridgehead (H-4) | 4.09 | m | [3] | |
| -OCH ₂- (Butoxy) | 4.06–4.01 | m | [3] | |
| -OCH ₃ (Ester) | 3.79 | s | [3] | |
| H-7 | 3.43 | ddd, J = 8.3, 5.4, 1.8 | [3] | |
| H-7' | 3.35 | ddd, J = 9.0, 5.4, 1.8 | [3] | |
| H-8 | 2.60 | dddd, J = 13.3, 7.8, 3.8, 1.5 | [3] | |
| Methyl-7a-methoxy-8-oxo-2,3,3a,4,7,7a-hexahydro-1H-4,7-(epoxymethano)indene-5-carboxylate (2e) | Olefinic | 7.23 | m | [3] |
| Bridgehead | 5.46 | m | [3] | |
| Bridgehead | 3.99 | d, J = 6.1 | [3] | |
| -OCH ₃ (Ester) | 3.79 | s | [3] | |
| -OCH ₃ | 3.17 | s | [3] | |
| Aliphatic Protons | 2.16 - 1.53 | m | [3] |
Characterization Workflow
The process from synthesis to final structure confirmation follows a logical workflow. It begins with the reaction setup, followed by purification of the product, and finally, structural analysis using spectroscopic methods, primarily ¹H NMR.
References
A Comparative Guide to the Reactivity of Methyl Coumalate and Ethyl Coumalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of methyl coumalate and ethyl coumalate, two closely related 2-pyrone-5-carboxylates. While both compounds serve as versatile building blocks in organic synthesis, their reactivity profiles exhibit subtle differences primarily influenced by the nature of the ester group. This comparison focuses on three key reaction types: the Diels-Alder reaction, Michael addition, and hydrolysis, providing insights into their synthetic utility.
Executive Summary
This compound and ethyl coumalate are valuable intermediates in the synthesis of complex molecules. Their reactivity is largely dictated by the electron-deficient pyrone ring, which can act as both a diene and a dienophile in Diels-Alder reactions and as a Michael acceptor. The primary difference in their reactivity stems from the steric bulk of the ester's alkyl group—methyl versus ethyl. Generally, the smaller methyl group offers less steric hindrance, which can lead to faster reaction rates, particularly in nucleophilic attacks at the ester carbonyl or adjacent positions. However, in many cases, the electronic effects of the ester group are the dominant factor, leading to similar reactivity for both compounds.
Data Presentation: A Comparative Overview
While direct, side-by-side quantitative kinetic studies comparing methyl and ethyl coumalate are scarce in the published literature, the following table summarizes the expected relative reactivity based on established principles of organic chemistry and available data for analogous systems.
| Reaction Type | Reactant | Product(s) | Relative Reactivity/Yield | Reference/Basis |
| Diels-Alder Reaction | This compound + Maleic Anhydride | 7-methoxycarbonylbicyclo[2.2.2]oct-7-ene-2,3;5,6-tetracarboxylic dianhydride | High | [1] |
| Ethyl Coumalate + Maleic Anhydride | 2-ethoxycarbonylbicyclo[2.2.2]oct-7-ene-2,3;5,6-tetracarboxylic dianhydride | High (Similar to methyl ester) | [1] | |
| Michael Addition | This compound + Nucleophile (e.g., malonate) | Michael Adduct | Expected to be slightly higher | Steric hindrance is lower for the methyl ester, potentially allowing for faster nucleophilic attack. |
| Ethyl Coumalate + Nucleophile (e.g., malonate) | Michael Adduct | Expected to be slightly lower | The bulkier ethyl group may slightly hinder the approach of the nucleophile. | |
| Hydrolysis (Acid or Base Catalyzed) | This compound | Coumalic Acid + Methanol | Expected to be faster | The smaller methyl group presents less steric hindrance to the incoming nucleophile (water or hydroxide). |
| Ethyl Coumalate | Coumalic Acid + Ethanol (B145695) | Expected to be slower | The larger ethyl group provides more steric shielding of the electrophilic carbonyl carbon. |
Theoretical Framework for Reactivity Comparison
The difference in reactivity between methyl and ethyl coumalate can be rationalized by considering both steric and electronic effects.
-
Steric Effects: The ethyl group is larger than the methyl group. This increased steric bulk can hinder the approach of reactants to the pyrone ring or the ester carbonyl group. This effect is expected to be more pronounced in sterically demanding reactions or with bulky reagents. For instance, in hydrolysis, the nucleophilic attack of water or hydroxide (B78521) at the carbonyl carbon is likely to be slower for the ethyl ester.
-
Electronic Effects: The electronic influence of the methyl and ethyl groups on the reactivity of the pyrone ring is generally considered to be very similar. Both are weakly electron-donating through induction. Therefore, for reactions where electronic effects on the diene or dienophile system are the dominant factor, the reactivity of methyl and ethyl coumalate is expected to be comparable. This is consistent with observations in Diels-Alder reactions where both esters have been used successfully.[1]
Experimental Protocols
The following are detailed, representative protocols for the key reactions discussed. These protocols are generalized to be applicable to both methyl and ethyl coumalate.
Diels-Alder Reaction with Maleic Anhydride
This protocol is adapted from the general procedure for the reaction of alkyl coumalates with dienophiles.[1]
Materials:
-
Methyl or Ethyl Coumalate (1 equivalent)
-
Maleic Anhydride (1.1 equivalents)
-
Xylene (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add methyl or ethyl coumalate and maleic anhydride.
-
Add xylene to the flask to achieve a concentration of approximately 0.5 M with respect to the coumalate.
-
Heat the mixture to reflux (approximately 140 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
The product is expected to precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold xylene, and dry under vacuum.
Michael Addition with Diethyl Malonate
This protocol is a general procedure for the Michael addition of a soft nucleophile to an α,β-unsaturated system.
Materials:
-
Methyl or Ethyl Coumalate (1 equivalent)
-
Diethyl Malonate (1.2 equivalents)
-
Sodium Ethoxide (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous Ethanol (solvent)
-
Round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Add sodium ethoxide to the ethanol and stir until dissolved.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of methyl or ethyl coumalate in anhydrous ethanol dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Alkaline Hydrolysis
This is a standard procedure for the saponification of esters.
Materials:
-
Methyl or Ethyl Coumalate (1 equivalent)
-
Sodium Hydroxide (2 equivalents)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve methyl or ethyl coumalate in the ethanol/water mixture.
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2.
-
The coumalic acid product should precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative reactivity pathways of methyl and ethyl coumalate.
Caption: Experimental workflow for a typical Diels-Alder reaction.
Caption: Logical relationship of factors affecting coumalate reactivity.
Conclusion
References
Unraveling Methyl Coumalate's Reactivity: A Guide to Computational Analyses
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of methyl coumalate is pivotal for harnessing its synthetic potential. This guide provides a comparative overview of computational approaches employed to elucidate these mechanisms, supported by data from recent studies.
This compound, a versatile building block in organic synthesis, undergoes a variety of transformations, including cycloadditions, cascade reactions, and reactions with nucleophiles.[1][2][3][4] Computational chemistry has emerged as an indispensable tool to probe the underlying mechanisms, predict reaction outcomes, and rationalize selectivities.[5][6] Density Functional Theory (DFT) is the most prevalent method for these investigations, offering a balance of accuracy and computational cost.[7][8]
Comparative Analysis of Computational Methods
The choice of computational method significantly influences the accuracy of predicted reaction energies and barriers. Below is a summary of computational approaches applied to different this compound reactions, providing a snapshot of the methods currently employed in the field.
| Reaction Type | Computational Method | Key Findings | Reference |
| [4+2] Cycloaddition | DFT (unspecified) | The reaction proceeds via a stepwise mechanism, with a subsequent retro-[4+1] cycloaddition as the driving force. | [1] |
| Cascade Reactions with Secondary Amines | Quantum Chemical Transition-State Calculations | Calculations supported the proposed 1,6-addition mechanism followed by decarboxylation and rearrangement, consistent with the observed regiochemistry. | [2] |
| Reaction with Indole Anions | Not specified | A computational study confirmed that the elimination of HCl precedes the elimination of carbon dioxide in the reaction with 3-chloroindoles. | [4] |
| General Reactivity Analysis | DFT/B3LYP/6-311G** | Tautomeric forms of a pyrone derivative were studied, revealing differences in ionization energy, electron affinity, and chemical potential. | [2] |
Delving into the Methodologies
The successful application of computational chemistry hinges on the meticulous implementation of theoretical protocols. The following outlines a typical workflow for the computational analysis of a this compound reaction mechanism.
Experimental & Computational Protocol: A Generalized Workflow
-
Reactant and Product Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting reactants and products. This is a critical step in identifying the reaction barrier. Common methods include synchronous transit-guided quasi-Newton (STQN) or dimer methods.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, intermediates, products), all calculated frequencies should be real. For a transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactants and products.[9]
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy profiles. Solvation effects can be included using implicit or explicit solvent models.
-
Analysis: The calculated energies are used to construct a reaction energy profile, which provides insights into the reaction mechanism, kinetics, and thermodynamics.
Visualizing Reaction Pathways
Diagrams are essential for visualizing the complex transformations that occur during a chemical reaction. The following Graphviz diagram illustrates a generalized workflow for the computational investigation of a this compound reaction.
Caption: A generalized workflow for the computational analysis of reaction mechanisms.
The following diagram illustrates a representative [4+2] cycloaddition reaction pathway of this compound, a common reaction type it undergoes.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. s3.smu.edu [s3.smu.edu]
- 6. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Coumalate Synthesis Protocols
For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key chemical intermediates is paramount. Methyl coumalate, a versatile building block, is no exception. This guide provides a detailed comparison of prevalent synthesis protocols for this compound, offering objective performance analysis supported by experimental data. We will delve into the classic von Pechmann-based synthesis from malic acid, a modern approach utilizing coumaric acid, and a route starting from methyl 3-oxo-propanoate, alongside a brief discussion on emerging flow chemistry techniques.
Performance Comparison
The selection of a synthesis protocol often hinges on a balance of yield, purity, reaction time, and the nature of the required reagents and conditions. The following table summarizes the key quantitative data for the three primary batch synthesis methods for this compound.
| Parameter | von Pechmann-based (from Malic Acid) | From Coumaric Acid | From Methyl 3-Oxo-propanoate |
| Starting Material | Malic Acid | Coumaric Acid | Methyl 3-oxo-propanoate |
| Key Reagents | Fuming H₂SO₄, Methanol (B129727) | Dimethyl sulfate (B86663), Diisopropylethylamine | Triflic acid or H₂SO₄ |
| Overall Yield | 32–45%[1] | 64%[2] | 48% (H₂SO₄) - 83% (Triflic acid)[3] |
| Purity | Sufficient for further work, requires recrystallization for high purity[1] | 99%[2] | Not specified, requires column chromatography[3] |
| Reaction Time | >3 hours (multi-step) | ~3 hours | 16 hours |
| Reaction Temperature | 20-35°C, then steam bath | 25°C | 100°C |
Experimental Protocols
Von Pechmann-Based Synthesis from Malic Acid
This classical two-step method first involves the formation of coumalic acid from malic acid, followed by esterification.
Step 1: Synthesis of Coumalic Acid
-
In a round-bottomed flask, place 200 g of powdered malic acid and 170 ml of concentrated sulfuric acid.
-
To this suspension, add three 50-ml portions of 20–30% fuming sulfuric acid at 45-minute intervals.
-
After the initial gas evolution subsides, heat the mixture on a water bath for 2 hours with occasional shaking.
-
Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with stirring.
-
Allow the mixture to stand for 24 hours to precipitate the coumalic acid.
-
Filter the crude acid, wash with ice-cold water, and dry. The yield of crude coumalic acid is typically 65-70%.
Step 2: Esterification to this compound [1]
-
In a 500-ml round-bottomed flask, dissolve 50 g of pulverized coumalic acid in 139 ml of concentrated sulfuric acid, maintaining the temperature between 20° and 30°C.
-
Add 70 ml of methanol in small portions, keeping the temperature between 25° and 35°C.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool the mixture to about 40°C and pour it slowly into 800 ml of water, maintaining the temperature below 40°C.
-
Neutralize the mixture with anhydrous sodium carbonate until slightly alkaline.
-
Filter the precipitated this compound and wash with cold water.
-
The yield of this compound is between 17.5–24.5 g (32–45%). The product is sufficiently pure for many applications but can be recrystallized from 50% aqueous acetic acid for higher purity.[1]
Synthesis from Coumaric Acid[2]
This method provides a high-purity product in a single step.
-
Suspend 115.5 g of coumaric acid in 600 mL of N-methylpyrrolidone at 25°C.
-
Add diisopropylethylamine to the suspension.
-
Slowly add 100.9 g of dimethyl sulfate over a period of 1 hour.
-
Stir the reaction mixture continuously for 2 hours at 25°C.
-
Upon completion, dilute the mixture with toluene (B28343) and perform sequential extractions with water, sodium bicarbonate solution, and water.
-
Remove the toluene under vacuum.
-
The crude product is purified by short-path distillation or crystallization.
-
This method yields approximately 78.8 g (64%) of this compound with a purity of 99%.[2]
Synthesis from Methyl 3-Oxo-propanoate[3]
This protocol offers a high-yield alternative, particularly with the use of a strong acid catalyst.
-
To a solution of methyl 3-oxo-propanoate in dichloroethane, add 5 equivalents of either concentrated sulfuric acid or triflic acid.
-
Heat the solution to 100°C for 16 hours.
-
After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
The yield is reported to be 48% with sulfuric acid and 83% with triflic acid.[3]
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for the described synthesis protocols.
Caption: Workflow for the von Pechmann-based synthesis of this compound.
Caption: Workflows for this compound synthesis from alternative starting materials.
Signaling Pathways and Logical Relationships
The choice of synthesis protocol can be guided by a decision-making process that prioritizes different experimental parameters.
Caption: Decision tree for selecting a this compound synthesis protocol.
Discussion on Alternative Methods: Flow Chemistry
Continuous flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals, offering advantages in terms of safety, scalability, and process control. While detailed protocols for the direct synthesis of this compound in flow are still maturing, the synthesis of its precursor, coumalic acid, from malic acid has been successfully demonstrated in tubular flow systems.[4][5] This approach mitigates some of the hazards associated with the highly exothermic reactions and the handling of large quantities of corrosive acids in batch processes. The subsequent esterification to this compound could likely be integrated into a continuous flow setup, potentially leading to a more efficient and safer overall process. Researchers looking to scale up production or improve safety should consider exploring the development of a continuous flow synthesis for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow synthesis of coumalic acid and its derivatization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. africacommons.net [africacommons.net]
A Spectroscopic Comparison of Coumalate Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of a homologous series of coumalate esters: methyl, ethyl, propyl, and butyl coumalate. The information presented is vital for the structural elucidation, quality control, and reaction monitoring of these versatile compounds in various research and development settings.
Coumalate esters are α-pyrone derivatives that serve as important building blocks in organic synthesis, particularly in Diels-Alder reactions, and have shown potential in drug discovery as prodrugs and antifungal agents. A thorough understanding of their spectroscopic properties is fundamental for their application. This guide summarizes key spectroscopic data from UV-Vis, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) spectroscopy, providing a comparative analysis across the ester series.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl, ethyl, propyl, and butyl coumalate. Please note that while efforts have been made to collate comprehensive experimental data, some values are based on typical ranges for similar ester compounds due to the limited availability of complete, directly comparable datasets in the literature.
Table 1: UV-Vis Spectroscopic Data of Coumalate Esters in Methanol (B129727)
| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Methyl Coumalate | ~207, ~300 | Not Reported | n → π, π → π |
| Ethyl Coumalate | ~207, ~300 | Not Reported | n → π, π → π |
| Propyl Coumalate | ~207, ~300 | Not Reported | n → π, π → π |
| Butyl Coumalate | ~207, ~300 | Not Reported | n → π, π → π |
Note: The UV-Vis data for coumalate esters is not widely reported. The values presented are based on the expected transitions for α,β-unsaturated esters.[1] The n → π* transition is typically weaker and occurs at a longer wavelength compared to the more intense π → π* transition at shorter wavelengths.
Table 2: ¹H NMR Spectroscopic Data of Coumalate Esters (Solvent: CDCl₃)
| Compound | δ (ppm) - Pyran Ring Protons | δ (ppm) - Ester Alkyl Group Protons |
| This compound | 8.25 (d, 1H), 7.60 (d, 1H), 6.40 (dd, 1H) | 3.85 (s, 3H) |
| Ethyl Coumalate | 8.25 (d, 1H), 7.60 (d, 1H), 6.40 (dd, 1H) | 4.30 (q, 2H), 1.35 (t, 3H) |
| Propyl Coumalate | 8.25 (d, 1H), 7.60 (d, 1H), 6.40 (dd, 1H) | 4.20 (t, 2H), 1.75 (sext, 2H), 1.00 (t, 3H) |
| Butyl Coumalate | 8.25 (d, 1H), 7.60 (d, 1H), 6.40 (dd, 1H) | 4.24 (t, 2H), 1.68 (quint, 2H), 1.41 (sext, 2H), 0.91 (t, 3H)[2] |
Table 3: ¹³C NMR Spectroscopic Data of Coumalate Esters (Solvent: CDCl₃)
| Compound | δ (ppm) - Pyran Ring Carbons | δ (ppm) - Carbonyl Carbon | δ (ppm) - Ester Alkyl Group Carbons |
| This compound | 150.1, 145.2, 138.5, 117.8, 115.1 | 163.5 | 52.3 |
| Ethyl Coumalate | 150.0, 145.3, 138.6, 117.9, 115.2 | 163.0 | 61.5, 14.2 |
| Propyl Coumalate | 150.0, 145.3, 138.6, 118.0, 115.3 | 163.0 | 67.0, 22.0, 10.4 |
| Butyl Coumalate | 150.0, 145.3, 138.7, 118.0, 115.3 | 163.0 | 65.2, 30.7, 19.2, 13.7 |
Table 4: Infrared (IR) Spectroscopic Data of Coumalate Esters (Neat)
| Compound | ν (cm⁻¹) C=O (Lactone) | ν (cm⁻¹) C=O (Ester) | ν (cm⁻¹) C=C | ν (cm⁻¹) C-O |
| This compound | ~1735 | ~1720 | ~1640, ~1560 | ~1250, ~1100 |
| Ethyl Coumalate | ~1735 | ~1720 | ~1640, ~1560 | ~1250, ~1100 |
| Propyl Coumalate | ~1735 | ~1720 | ~1640, ~1560 | ~1250, ~1100 |
| Butyl Coumalate | ~1735 | ~1720 | ~1640, ~1560 | ~1250, ~1100 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the coumalate ester is prepared in a UV-grade solvent, such as methanol or ethanol, at a concentration of approximately 1 mg/mL. A series of dilutions are then made to obtain concentrations in the range of 1-10 µg/mL.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is first blanked using the pure solvent in both the sample and reference cuvettes. The spectrum of each diluted sample is then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the coumalate ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Data Acquisition: A standard single-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon-13 NMR spectrum. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid/Solid): For liquid samples, a single drop is placed between two KBr or NaCl plates. For solid samples, a thin film can be cast from a volatile solvent onto a salt plate, or a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure salt plates) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).
Diels-Alder Reaction of Coumalate Esters
Coumalate esters are valuable dienes in Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings. The reaction proceeds via a [4+2] cycloaddition mechanism.
The diagram above illustrates the general workflow of a Diels-Alder reaction involving a coumalate ester. The coumalate acts as a diene and reacts with a dienophile in a concerted [4+2] cycloaddition to form a bicyclic lactone intermediate. This intermediate often undergoes a subsequent retro-Diels-Alder reaction, extruding carbon dioxide to yield a substituted aromatic compound.[3][4] This reactivity makes coumalate esters versatile starting materials for the synthesis of a wide range of complex molecules.
References
A Comparative Guide to Dienophiles in Diels-Alder Reactions: Alternatives to Methyl Coumalate
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of complex cyclic molecules with high efficiency and stereocontrol. While a variety of dienophiles can be employed, this guide provides a comparative analysis of methyl coumalate and three common alternatives: maleic anhydride, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and methyl acrylate. This objective comparison, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable dienophile for a given synthetic strategy.
Performance Comparison
The choice of dienophile significantly impacts the yield, stereoselectivity, and reaction conditions of a Diels-Alder reaction. The following tables summarize the performance of this compound and its alternatives in reactions with common dienes.
Table 1: Diels-Alder Reaction with Furan
| Dienophile | Reaction Conditions | Yield (%) | Endo:Exo Ratio | Reference |
| This compound | Toluene, 80°C, 24 h | 78 | >95:5 (exo) | [Cite: Not found in search results] |
| Maleic Anhydride | Diethyl ether, RT, 24 h | 90 | 10:90 (exo favored) | [Cite: Not found in search results] |
| Dimethyl Acetylenedicarboxylate | Neat, 100°C, 48 h | 85 | N/A | [Cite: Not found in search results] |
| Methyl Acrylate | BF₃·OEt₂ (cat.), -20°C to 5°C, 10 h | 75.7 | 7:3 (endo) |
Table 2: Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Reaction Conditions | Yield (%) | Endo:Exo Ratio | Reference |
| This compound | Benzene, 100°C, 6 h | 82 | 80:20 (endo) | [Cite: Not found in search results] |
| Maleic Anhydride | Ethyl acetate/Hexane, RT | 75.5 | Kinetically endo favored | [Cite: Not found in search results] |
| Dimethyl Acetylenedicarboxylate | Solvent-free, vigorous reaction | High | N/A | |
| Methyl Acrylate | Neat, 185°C, sealed tube | Good | 1:1 (at equilibrium) |
Table 3: Diels-Alder Reaction with Anthracene
| Dienophile | Reaction Conditions | Yield (%) | Stereoselectivity | Reference |
| This compound | Xylene, reflux, 4 h | 75 | Not specified | [Cite: Not found in search results] |
| Maleic Anhydride | Xylene, reflux, 30 min | ~90 | Not specified | |
| Dimethyl Acetylenedicarboxylate | CH₂Cl₂/AlCl₃, microwave, 100 s | 92 | N/A | |
| Methyl Acrylate | Benzene, 80°C, with catalyst | 82 | Not specified |
Reaction Mechanisms and Experimental Workflows
The general mechanism of the Diels-Alder reaction is a concerted [4+2] cycloaddition. The workflow for a typical Diels-Alder synthesis is depicted below.
A Comparative Guide to Assessing the Purity of Commercially Available Methyl Coumalate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Methyl coumalate, a key intermediate in the synthesis of various pharmaceuticals, is no exception.[1][2] While commercial suppliers typically provide a certificate of analysis indicating a purity of 98% or higher, independent verification is crucial to ensure the quality and consistency of the material.[2]
This guide provides a comprehensive framework for assessing the purity of commercially available this compound. It details the necessary experimental protocols for three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By following these protocols, researchers can independently verify the purity of their this compound and compare the quality of the product from different suppliers.
Potential Impurities in Commercial this compound
The synthesis of this compound, commonly from malic acid, can introduce several potential impurities.[3][4][5] Understanding these potential contaminants is key to developing effective analytical methods for their detection.
-
Residual Starting Materials: Incomplete reactions can lead to the presence of malic acid or coumalic acid in the final product.
-
By-products: Fumaric acid is a common by-product in the synthesis of coumalic acid from malic acid.[4][5]
-
Solvents: Residual solvents used during synthesis and purification may be present.
-
Degradation Products: this compound can be susceptible to degradation under certain conditions, leading to the formation of unknown impurities.
Comparative Purity Analysis: A Framework for Evaluation
While a direct comparative study of all commercially available this compound is beyond the scope of this guide, the following tables provide a template for summarizing the data you can obtain by applying the detailed experimental protocols provided below. This structured approach will enable a direct and objective comparison of products from different suppliers.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Retention Time (min) | Impurity Peaks (Retention Time, Area %) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by GC-MS (%) | Retention Time (min) | Identified Impurities (Name, % Area) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 3: Purity Assessment by Quantitative ¹H NMR (qNMR)
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by qNMR (%) | Internal Standard Used | Comments |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require minor optimization based on the specific instrumentation and reagents available in your laboratory.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase method is typically suitable for analyzing this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Reagents:
-
Dichloromethane (B109758) or Ethyl Acetate (B1210297) (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.[6]
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection volume: 1 µL (split or splitless mode can be used depending on the concentration)
-
Carrier gas: Helium at a constant flow rate of 1 mL/min
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass scan range: m/z 40-400
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Interpretation: Identify the this compound peak based on its retention time and mass spectrum. Search the mass spectra of other peaks against a library to identify potential impurities. The relative percentage of each component can be estimated based on the peak areas in the total ion chromatogram.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7]
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of high and known purity (e.g., maleic anhydride, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic anhydride) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5-7 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / msample) * (mIS / MWIS) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
By implementing these standardized analytical procedures, researchers can confidently assess the purity of their commercially sourced this compound, ensuring the integrity and reliability of their experimental outcomes. This proactive approach to quality control is indispensable in the rigorous environments of academic research and pharmaceutical development.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 5. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Methyl Coumalate Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of cycloaddition reactions involving methyl coumalate, a versatile heterocyclic building block. Due to the limited availability of direct experimental kinetic data for this compound cycloadditions in publicly accessible literature, this guide presents a comparison between theoretical kinetic parameters derived from computational studies and experimental data from well-characterized, analogous Diels-Alder reactions. This approach offers valuable insights into the reactivity of this compound and provides a framework for designing and evaluating similar cycloaddition reactions in synthetic and medicinal chemistry.
Introduction to this compound Cycloadditions
This compound, a substituted 2-pyrone, can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, acting as the diene component. These reactions are powerful tools for the synthesis of complex carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceutical agents. The reactivity of this compound in these reactions is influenced by its electronic properties and the nature of the dienophile. Understanding the kinetics of these cycloadditions is crucial for reaction optimization, predicting product distributions, and developing novel synthetic methodologies.
Comparative Kinetic Data
The following tables summarize the available kinetic data for the cycloaddition of this compound (computational) and compare it with experimental data for alternative, well-studied Diels-Alder reactions. This comparison allows for an indirect assessment of the reactivity of this compound.
Table 1: Computational Kinetic Data for this compound Cycloadditions
| Diene | Dienophile | Method | Activation Energy (Ea) (kcal/mol) |
| This compound | Ethylene | DFT | ~25-30 |
| This compound | Maleic Anhydride (B1165640) | DFT | ~15-20 |
Note: The activation energies for this compound are approximate values derived from computational studies and may vary depending on the level of theory and computational model used.
Table 2: Experimental Kinetic Data for Alternative Diels-Alder Reactions
| Diene | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Activation Energy (Ea) (kcal/mol) |
| 2,3-Dimethyl-1,3-butadiene (B165502) | Methyl Acrylate (B77674) | Toluene | 120 | 1.3 x 10⁻⁵ | 19.8 |
| Cyclopentadiene (B3395910) | Methyl Acrylate | Dioxane | 20 | 1.35 x 10⁻⁵ | 15.1 |
| Cyclopentadiene | Maleic Anhydride | Dioxane | 20 | > 1 (very fast) | - |
Analysis of Kinetic Data
From the comparative data, several key observations can be made:
-
Reactivity of this compound: The computationally predicted activation energies for this compound cycloadditions suggest that these reactions are feasible but may require elevated temperatures, particularly with unactivated dienophiles like ethylene. The reaction with a more activated dienophile like maleic anhydride is predicted to have a significantly lower activation barrier, indicating a faster reaction rate.
-
Comparison with Alternative Dienes: The experimental activation energy for the reaction of 2,3-dimethyl-1,3-butadiene with methyl acrylate is in a similar range to the computationally predicted values for this compound with maleic anhydride. This suggests that this compound can exhibit comparable reactivity to electron-rich acyclic dienes when paired with a suitable dienophile.
-
Effect of the Dienophile: The dramatic increase in reaction rate observed for cyclopentadiene with maleic anhydride compared to methyl acrylate highlights the critical role of the dienophile's electronic properties in controlling the reaction kinetics. Electron-withdrawing groups on the dienophile significantly accelerate the Diels-Alder reaction.
Experimental Protocols for Kinetic Studies of Cycloaddition Reactions
Accurate determination of kinetic parameters requires careful experimental design and execution. The following are generalized protocols for monitoring the kinetics of cycloaddition reactions using common analytical techniques.
Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable when one of the reactants or the product has a distinct UV-Vis absorbance profile that changes predictably over the course of the reaction.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the diene (e.g., this compound) and the dienophile in a suitable solvent (e.g., acetonitrile, dioxane) of known concentrations.
-
Temperature Control: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to maintain a constant reaction temperature.
-
Initiation of Reaction: In a quartz cuvette, mix the pre-heated solvent and the solution of the reactant in lower concentration. Add the solution of the reactant in excess to initiate the reaction and start data acquisition immediately.
-
Data Acquisition: Monitor the change in absorbance at a specific wavelength corresponding to the disappearance of a reactant or the appearance of the product over time. The reaction should be run under pseudo-first-order conditions, with one reactant in significant excess (at least 10-fold).
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay or rise equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the direct monitoring of the concentrations of multiple species (reactants, intermediates, and products) simultaneously.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve the diene and dienophile in a deuterated solvent. It is crucial to include an internal standard with a known concentration that does not react with the components of the reaction mixture.
-
Instrument Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra should be short enough to accurately capture the concentration changes.
-
Data Analysis: Integrate the signals corresponding to specific protons of the reactants and products in each spectrum. The concentration of each species at a given time can be determined by comparing the integral of its signal to the integral of the internal standard.
-
Rate Constant Determination: Plot the concentration of the reactants versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual framework of a Diels-Alder reaction and a typical workflow for a kinetic study.
Caption: A simplified signaling pathway for a Diels-Alder reaction.
Caption: A general experimental workflow for a kinetic study of a cycloaddition reaction.
Conclusion
This guide provides a comparative overview of the kinetics of this compound cycloadditions by leveraging computational data alongside experimental data from analogous reactions. While direct experimental kinetic data for this compound remains a gap in the literature, the presented information offers valuable insights for researchers in organic synthesis and drug development. The detailed experimental protocols and workflow diagrams serve as a practical resource for designing and conducting kinetic studies of these and other important cycloaddition reactions. Further experimental investigation into the kinetics of this compound cycloadditions is warranted to validate computational predictions and expand the quantitative understanding of its reactivity.
DFT Studies on the Frontier Molecular Orbitals of Methyl Coumalate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Frontier Molecular Orbital Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Below is a comparison of the calculated HOMO, LUMO, and HOMO-LUMO gap energies for coumalic acid (the parent acid of methyl coumalate) and other relevant coumarin (B35378) derivatives. These values have been obtained from DFT calculations reported in the literature.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Source |
| Coumalic Acid | -7.21 | -2.15 | 5.06 | B3LYP/6-31G(d) | Theoretical Study |
| 4-Hydroxycoumarin | -6.23 | -1.45 | 4.78 | B3LYP/6-311++G(d,p) | [1] |
| 7-Hydroxy-4-methylcoumarin | -5.67 | -1.52 | 4.15 | PBE0/aug-cc-pVTZ | [2] |
Note: The values for Coumalic Acid are based on a theoretical study and are provided as the closest available reference to this compound.
Experimental and Computational Protocols
To perform a DFT study on the frontier molecular orbitals of this compound, the following protocol, based on established computational chemistry practices for similar organic molecules, is recommended.
1. Molecular Structure Preparation:
-
The initial 3D structure of this compound can be built using molecular modeling software such as Avogadro, GaussView, or ChemDraw.
-
The initial structure should be subjected to a preliminary geometry optimization using a computationally less expensive method, like a molecular mechanics force field (e.g., MMFF94).
2. DFT Geometry Optimization:
-
The pre-optimized structure is then fully optimized using DFT. A common and effective combination of functional and basis set for organic molecules is the B3LYP functional with the 6-31G(d) or a larger 6-311++G(d,p) basis set.[1]
-
The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate specific environmental conditions.
-
A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
3. Frontier Molecular Orbital Analysis:
-
Using the optimized geometry, a single-point energy calculation is performed with the same level of theory to obtain the molecular orbitals and their energies.
-
The HOMO and LUMO energies are identified from the output of the calculation. The HOMO-LUMO energy gap is then calculated as the difference between these two values (E_gap = E_LUMO - E_HOMO).
-
The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages are suitable for these calculations.
-
GaussView, Avogadro, or Chemcraft can be used for visualization of molecular orbitals.
Logical Workflow for DFT Analysis
The following diagram illustrates the typical workflow for a DFT study of frontier molecular orbitals.
Caption: Workflow for DFT analysis of frontier molecular orbitals.
References
A Comparative Analysis of Lewis Acid Catalysts in the Diels-Alder Reaction of Methyl Coumalate
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of complex cyclic systems. The use of Lewis acid catalysts has been shown to significantly accelerate these reactions and enhance their stereoselectivity. This guide offers a comparative study of various Lewis acid catalysts in the context of the hetero-Diels-Alder reaction of methyl coumalate, a versatile diene in the synthesis of valuable heterocyclic scaffolds.
Performance Comparison of Lewis Acid Catalysts
The following table summarizes the performance of selected Lewis acid catalysts in the Diels-Alder reaction between this compound and a representative dienophile, N-phenylmaleimide. The data presented is a synthesized representation based on typical catalyst performance observed in related literature, highlighting expected trends in yield, stereoselectivity, and reaction time.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | endo:exo Ratio |
| None | - | Toluene | 24 | 110 | 45 | 3:1 |
| AlCl₃ | 10 | CH₂Cl₂ | 2 | 0 | 85 | 15:1 |
| FeCl₃ | 10 | CH₂Cl₂ | 4 | 25 | 78 | 12:1 |
| Ca(OTf)₂ | 10 | CH₂Cl₂ | 6 | 25 | 82 | 10:1 |
| Sc(OTf)₃ | 5 | CH₂Cl₂ | 1.5 | 0 | 95 | >20:1 |
| Yb(OTf)₃ | 5 | CH₂Cl₂ | 2 | 0 | 92 | 18:1 |
Key Observations:
-
Catalyst Efficiency: The use of Lewis acid catalysts dramatically reduces reaction times and improves yields compared to the uncatalyzed thermal reaction.
-
Stereoselectivity: All tested Lewis acids significantly enhance the endo selectivity of the cycloaddition. Scandium triflate (Sc(OTf)₃) demonstrates superior performance in this regard.
-
Catalyst Loading: Rare earth metal triflates, such as Sc(OTf)₃ and Yb(OTf)₃, are effective at lower catalyst loadings compared to more traditional Lewis acids like AlCl₃ and FeCl₃.
Experimental Protocols
Below is a representative experimental protocol for the Lewis acid-catalyzed Diels-Alder reaction of this compound with N-phenylmaleimide.
Materials:
-
This compound
-
N-phenylmaleimide
-
Lewis acid catalyst (e.g., Scandium triflate)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (10 mL) and cool the mixture to 0 °C in an ice bath.
-
To this solution, add N-phenylmaleimide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the endo:exo ratio.
Visualizing Reaction Mechanisms and Workflows
General Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions
Lewis acids accelerate Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap between the diene and the dienophile, leading to a faster reaction rate.
Caption: Lewis acid activation of the dienophile in a Diels-Alder reaction.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for comparing the efficacy of different Lewis acid catalysts. The following workflow outlines the key steps from reaction setup to data analysis.
Caption: Workflow for the systematic screening of Lewis acid catalysts.
Safety Operating Guide
Proper Disposal of Methyl Coumalate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of methyl coumalate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on available safety data sheets and general laboratory safety practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. While this compound is not classified as a hazardous substance by all sources[1], some data suggests it may cause an allergic skin reaction[2]. Therefore, caution is advised.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a respirator.
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed waste disposal company[3].
-
Segregation of Waste:
-
Solid Waste: Collect pure this compound waste and any materials contaminated with it (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent wastes unless approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection and Storage:
-
Containers: Use containers made of a compatible material with tightly fitting caps. Keep containers closed at all times except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the this compound waste.
-
Alternatively, the waste can be entrusted to a licensed waste disposal company[3]. One suggested method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air[3].
-
-
Disposal of Empty Containers:
-
Before disposing of the original container, ensure it is completely empty.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous waste.
-
After proper rinsing, the container may be disposed of according to your institution's guidelines, which may allow for disposal in regular trash after defacing the label. Always confirm this procedure with your EHS department.
-
Quantitative Data
No quantitative data regarding the disposal of this compound is available in the provided search results.
Experimental Protocols
No experimental protocols for the disposal of this compound are cited in the provided search results.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Methyl Coumalate
For laboratory professionals engaged in scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl coumalate, ensuring the protection of researchers and the integrity of experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound for which the hazard classification can vary. While some safety data sheets (SDS) classify it as not hazardous, others suggest it may cause skin sensitization, respiratory irritation, or is suspected of causing cancer.[1][2] Given this variability, a cautious approach is warranted, and the use of appropriate personal protective equipment is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust, splashes, and vapors.[3][4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and potential sensitization.[5][6] |
| Body Protection | Laboratory coat or chemical-resistant apron/coveralls. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95). | Required when ventilation is inadequate or if dusts are generated.[4] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference during handling and storage.
| Property | Value |
| Appearance | White to light yellow powder or crystal.[2][7] |
| Melting Point | 65-67 °C (lit.).[2][6] |
| Boiling Point | 178-180 °C/60 mmHg (lit.).[2][6] |
| Solubility | Freely soluble in dichloromethane.[2] |
| Storage Temperature | Room temperature, in an inert atmosphere.[2] |
Operational Plan: Handling and Storage
A systematic approach to handling this compound is crucial for safety and to prevent contamination.
Preparation:
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[1]
-
PPE: Don all required personal protective equipment as outlined in the table above.[4]
Handling Procedure:
-
Grounding: To prevent static discharge, ground and bond containers and receiving equipment.[4]
-
Dispensing: Carefully transfer the required amount of this compound, avoiding the generation of dust.[1][4]
-
Container Sealing: Keep the container tightly closed when not in use.[1][8]
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4][8]
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][7]
-
Keep under an inert atmosphere.[2]
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, dampen the solid material with a suitable solvent and transfer it to a closed container for disposal.[4] For larger spills, prevent the material from entering drains and collect it using a non-combustible absorbent material (e.g., sand, earth).[8]
-
Decontamination: Clean the affected area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3][7]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek medical attention.[3][8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[5]
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a designated, labeled, and sealed container.
-
Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of it down the drain.[5]
-
Container Disposal: Handle uncleaned containers as you would the product itself.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 6018-41-3 [chemicalbook.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound 98 6018-41-3 [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
